3-Amino-1,3-diphenyl-2-propen-1-one
Descripción
Propiedades
IUPAC Name |
(E)-3-amino-1,3-diphenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11H,16H2/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSTMGURUSUMJ-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: 3-Amino-1,3-diphenyl-2-propen-1-one – Properties, Synthesis, and Applications in Heterocyclic Drug Discovery
Executive Summary
3-Amino-1,3-diphenyl-2-propen-1-one (CAS: 14088-42-7), also known as (Z)-3-amino-1,3-diphenylprop-2-en-1-one, is a prototypical β-enaminone. Characterized by a highly conjugated N–C=C–C=O system, enaminones are ambidentate synthons that combine the nucleophilic reactivity of an enamine with the electrophilic properties of an enone. This dual reactivity makes 3-amino-1,3-diphenyl-2-propen-1-one an indispensable building block in the diversity-oriented synthesis of complex heterocycles, including pyrroles, pyrimidines, and quinolines, which are core scaffolds in modern drug development[1].
Physicochemical & Spectroscopic Profiling
Accurate structural validation is critical before deploying enaminones in downstream cascade reactions. The presence of the intramolecular hydrogen bond between the amino group and the carbonyl oxygen locks the molecule primarily in the (Z)-configuration, which is distinctly visible in its NMR profile[1].
| Property / Parameter | Value / Data |
| IUPAC Name | (Z)-3-amino-1,3-diphenylprop-2-en-1-one |
| CAS Number | 14088-42-7 |
| Molecular Formula | C₁₅H₁₃NO |
| Molecular Weight | 223.27 g/mol |
| Physical State | Yellow oil to pale yellow solid |
| ¹H NMR (600 MHz, CDCl₃) | δ 10.43 (s, 1H, NH), 7.95 (dd, J = 5.2, 3.3 Hz, 2H), 7.64 (dd, J = 8.1, 1.2 Hz, 2H), 7.51-7.42 (m, 6H), 6.15 (s, 1H, =CH), 5.55 (s, 1H, NH) |
| ¹³C NMR (150 MHz, CDCl₃) | δ 190.2 (C=O), 162.9 (C-NH₂), 140.4, 137.6, 131.1, 130.7, 129.0, 128.3, 127.2, 126.4, 91.9 (=CH) |
| HRMS (ESI) m/z | Calcd. for C₁₅H₁₄NO [M+H]⁺: 224.1070, found: 224.1074 |
Mechanistic Synthetic Pathways
The synthesis of 3-amino-1,3-diphenyl-2-propen-1-one can be achieved through several distinct mechanistic pathways, allowing researchers to select a route based on available precursors and desired atom economy.
Synthetic pathways for 3-Amino-1,3-diphenyl-2-propen-1-one.
-
Direct Condensation: The most atom-economical route involves the direct amination of dibenzoylmethane using ammonium formate[2].
-
Reductive Cleavage: An alternative route utilizes the single-electron reduction of 3,5-diphenylisoxazole, breaking the N–O bond to yield the enaminone.
-
Electrochemical Synthesis: Advanced green-chemistry protocols generate the compound via the anodic oxidation and coupling of azido alkenes with α-oxocarboxylic acids[1].
Validated Experimental Protocols
As a Senior Application Scientist, it is imperative to move beyond mere "recipes" and understand the physicochemical causality driving these reactions. Below are two self-validating protocols for synthesizing the title compound.
Protocol A: Condensation via Ammonium Formate
Causality & Mechanism: In this methodology, ammonium formate is deliberately selected over aqueous or gaseous ammonia. Upon heating, ammonium formate thermally decomposes to provide a steady, controlled release of ammonia in situ, preventing the rapid volatilization issues associated with gaseous NH₃. Simultaneously, the co-generated formic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen of the 1,3-diketone to increase its electrophilicity, thereby accelerating the nucleophilic attack of ammonia.
Step-by-Step Workflow:
-
Initiation: Suspend dibenzoylmethane (1.0 mmol) and ammonium formate (5.0 mmol, 5.0 equiv) in absolute ethanol (5.5 mL) within a round-bottom flask equipped with a reflux condenser.
-
Thermal Activation: Stir the mixture under reflux conditions (approx. 78 °C) for 24 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the starting diketone and the emergence of a highly UV-active spot (due to the extended conjugation of the enaminone) confirms reaction completion.
-
Workup: Distill off the ethanol under reduced pressure. Partition the resulting residue between Ethyl Acetate (AcOEt) and distilled water.
-
Isolation: Extract the aqueous layer with AcOEt. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Pass the crude residue through a short silica gel column to yield pure 3-amino-1,3-diphenyl-2-propen-1-one. Confirm structural integrity via the diagnostic vinylic proton at δ 6.15 ppm in ¹H NMR[1].
Protocol B: Chemoselective Reductive Cleavage of Isoxazoles
Reference Standard:.
Causality & Mechanism: The use of Iron(II) chloride in anhydrous acetonitrile provides a highly chemoselective reductive cleavage of the isoxazole ring. Fe(II) acts as a single-electron transfer (SET) reducing agent. The localized electron density on the transition metal center specifically targets the weak N–O bond of the isoxazole, initiating a radical-mediated ring opening. This avoids the over-reduction of the resulting enone double bond—a common and detrimental side reaction when using heterogeneous catalytic hydrogenation (e.g., Pd/C or Raney Nickel).
Step-by-Step Workflow:
-
Preparation: Dissolve 3,5-diphenylisoxazole (220 mg, 1.0 mmol) in 16 mL of anhydrous acetonitrile.
-
Degassing: Degas the solution thoroughly using a stream of dry nitrogen to prevent the premature oxidation of the Fe(II) catalyst.
-
Reduction: Add anhydrous iron(II) dichloride (5.0 mmol) to the solution. Reflux the mixture under a nitrogen atmosphere for 2.5 to 4 hours.
-
Quenching & Workup: Remove the acetonitrile solvent under reduced pressure. Dissolve the crude metallic complex in dichloromethane (DCM).
-
Phase Separation: Treat the DCM solution with a 1 M aqueous solution of HCl to solubilize the iron salts, then wash with water.
-
Purification: Dry the organic phase, concentrate, and purify via silica gel column chromatography to isolate the target enaminone.
Applications in Advanced Heterocyclic Synthesis
In drug development, 3-amino-1,3-diphenyl-2-propen-1-one is frequently utilized to construct densely functionalized pyrrole cores. A highly efficient application is the iodine-promoted formal [3+2] cycloaddition with aryl methyl ketones.
Iodine-promoted formal [3+2] cycloaddition to form functionalized pyrroles.
By utilizing molecular iodine as a mild, transition-metal-free promoter, the enaminone undergoes a formal [3+2] cycloaddition with aryl methyl ketones (e.g., acetophenone derivatives). This cascade reaction generates 2-hydroxy-1,2-dihydro-pyrrol-3-ones featuring a quaternary carbon center, which are highly sought-after motifs in the design of novel pharmacophores and photophysical probes (3)[3],[4].
References
-
Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry. 2
-
General procedure for reduction of isoxazole. ElectronicsAndBooks / Literature Archive.
-
Iodine-Promoted Formal [3 + 2] Cycloaddition of Enaminone: Access to 2-Hydroxy-1,2-dihydro-pyrrol-3-ones with Quaternary Carbon Center. The Journal of Organic Chemistry. 3
-
Supporting Information: Electrochemical synthesis of enaminones. Royal Society of Chemistry (RSC). 1
Sources
"3-Amino-1,3-diphenyl-2-propen-1-one" synthesis precursors
Architecting β -Enaminones: A Technical Guide to 3-Amino-1,3-diphenyl-2-propen-1-one Synthesis Precursors
Executive Summary
In the realm of heterocyclic chemistry and drug discovery, β -enaminones serve as indispensable, ambidentate building blocks. Featuring a highly conjugated N–C=C–C=O backbone, these molecules exhibit profound "push-pull" electronic characteristics. The amino group acts as an electron donor (push), while the carbonyl group acts as an electron acceptor (pull).
This guide dissects the synthesis of a premier β -enaminone: 3-amino-1,3-diphenyl-2-propen-1-one (also known as β -aminocinnamophenone). By analyzing the causality behind precursor selection, we provide researchers with self-validating protocols to synthesize this synthon and deploy it in the construction of complex bioactive scaffolds.
Section 1: Mechanistic Logic of Precursor Selection
The synthesis of 3-amino-1,3-diphenyl-2-propen-1-one relies on exploiting the thermodynamic stability of its fully conjugated, hydrogen-bonded (Z)-conformation. Depending on the upstream synthetic constraints, researchers typically select one of three precursor pathways.
Pathway A: Direct Amination of 1,3-Diketones (The Gold Standard)
The most direct route utilizes 1,3-diphenylpropane-1,3-dione (dibenzoylmethane) and ammonium acetate[1].
-
The Causality: Ammonium acetate ( NH4OAc ) is a highly strategic reagent. It sublimes/decomposes to provide a steady, controlled source of ammonia ( NH3 ) while simultaneously releasing acetic acid. The acetic acid acts as a mild Brønsted acid catalyst, activating the carbonyl carbon for nucleophilic attack by NH3 without causing the hydrolytic degradation of the resulting enamine. The reaction is entropically driven by the liberation of water and thermodynamically locked by the formation of a strong intramolecular hydrogen bond ( NH⋯O=C ) that exclusively yields the (Z)-isomer.
Pathway B: Reductive Cleavage of Latent Heterocycles (The Regioselective Alternative)
When 1,3-diketones are unstable or when strict regiocontrol is required for asymmetric derivatives, researchers utilize 3,5-diphenylisoxazole as a "masked" enaminone precursor.
-
The Causality: The isoxazole ring is exceptionally robust against various nucleophilic and electrophilic conditions, allowing for complex upstream modifications. However, its N–O bond is susceptible to single-electron transfer (SET). By treating the isoxazole with Iron(II) chloride ( FeCl2 ), the N–O bond is reductively cleaved. The resulting iminyl intermediate rapidly tautomerizes to the stable β -enaminone. Because Fe(II) is oxidized to Fe(III) without a regenerative catalytic cycle in this specific protocol, it must be deployed in stoichiometric excess.
Pathway C: Aza-Michael Addition to Alkynones
A third approach involves the nucleophilic addition of ammonia to 1,3-diphenylprop-2-yn-1-one .
-
The Causality: The electron-withdrawing carbonyl group highly activates the adjacent alkyne toward nucleophilic attack. Ammonia undergoes an aza-Michael addition across the triple bond, immediately tautomerizing to the lower-energy enaminone state.
Fig 1. Divergent synthetic pathways to 3-amino-1,3-diphenyl-2-propen-1-one.
Section 2: Quantitative Precursor Comparison
To facilitate experimental design, the following table summarizes the quantitative metrics and strategic advantages of the primary precursor pathways.
| Precursor | Reagents & Conditions | Typical Yield | Reaction Time | Primary Strategic Advantage |
| Dibenzoylmethane | NH4OAc , Glacial AcOH, Reflux | 85–95% | 4–6 hours | Highly scalable, atom-economical, and utilizes inexpensive starting materials. |
| 3,5-Diphenylisoxazole | FeCl2 (Excess), CH3CN , Reflux | 75–80% | 2.5–4 hours | Provides absolute regiocontrol; allows the enaminone to be "masked" during upstream steps. |
| 1,3-Diphenylprop-2-yn-1-one | NH3 (gas or methanolic), 25°C | 70–85% | 8–12 hours | Mild, room-temperature conditions; avoids acidic byproducts. |
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Analytical checkpoints are embedded to confirm successful transformations before proceeding to downstream applications.
Protocol 1: Direct Condensation from Dibenzoylmethane
-
Reaction Setup: Charge a 100 mL round-bottom flask with dibenzoylmethane (10.0 mmol, 2.24 g) and ammonium acetate (50.0 mmol, 3.85 g).
-
Solvent Addition: Add 25 mL of glacial acetic acid (or absolute ethanol). The solvent choice dictates the reaction rate; acetic acid provides optimal mild acid catalysis.
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C for AcOH) for 6 hours under continuous magnetic stirring.
-
Quenching & Isolation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of crushed ice/water. Vigorously stir until a yellow precipitate fully coagulates.
-
Purification: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual acetate salts, and recrystallize from hot ethanol.
-
Self-Validation Checkpoints:
-
Visual: The product must isolate as vibrant yellow crystals.
-
NMR: 1H NMR (400 MHz, CDCl3 ) must display a highly deshielded broad singlet at δ 10.42 ppm (1H), confirming the locked intramolecular hydrogen bond ( NH⋯O=C ). A sharp singlet at δ 6.15 ppm (1H) confirms the α -vinyl proton (=CH), and a broad singlet at δ 5.45 ppm (1H) corresponds to the second amine proton[2].
-
Protocol 2: Reductive Ring-Opening of 3,5-Diphenylisoxazole
-
Solvent Degassing: Sparge 16 mL of anhydrous acetonitrile ( CH3CN ) with argon gas for 15 minutes. Critical Causality: Fe(II) is highly susceptible to atmospheric oxidation. Oxygen must be rigorously excluded.
-
Reagent Solubilization: Dissolve 3,5-diphenylisoxazole (1.0 mmol, 221 mg) into the degassed solvent.
-
Reduction Initiation: Add anhydrous Iron(II) chloride ( FeCl2 , 5.0 mmol, 633 mg) to the solution.
-
Thermal Cleavage: Reflux the mixture under a strict argon atmosphere for 2.5 to 4 hours. Monitor via TLC (Hexanes/EtOAc) until the isoxazole spot is consumed.
-
Workup: Remove the acetonitrile in vacuo. Dissolve the crude residue in dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL) to quench and extract the iron salts into the aqueous layer.
-
Purification: Dry the organic layer over MgSO4 , concentrate, and purify via silica gel column chromatography.
-
Self-Validation Checkpoints:
-
NMR: The disappearance of the characteristic isoxazole C4-H proton (typically around δ 6.8 ppm) and the emergence of the enaminone vinyl proton at δ 6.15 ppm confirms successful N–O bond cleavage and tautomerization[2].
-
Section 4: Downstream Trajectories in Drug Development
Once synthesized, 3-amino-1,3-diphenyl-2-propen-1-one acts as a potent ambidentate nucleophile for advanced heterocyclic synthesis.
For instance, it is a critical precursor in the synthesis of 2,4,6-triphenylpyridines via oxidative cyclization with ketoximes, a reaction that can be catalyzed by perovskite materials like Sr-doped LaCoO3 [3].
Furthermore, recent advancements have utilized this enaminone in the tandem synthesis of highly functionalized, bioactive pyrroles. By reacting 3-amino-1,3-diphenyl-2-propen-1-one with aryl methyl ketones in the presence of an iodine promoter, researchers can construct structurally diverse 2-hydroxy-pyrrol-3(2H)-ones through a cascade of C–N and C–C bond formations[4].
Fig 2. Iodine-promoted tandem cyclization into functionalized pyrroles.
References
- EvitaChem. "3-Amino-1,3-diphenyl-2-propen-1-one - EvitaChem." EvitaChem Database.
- RSC Publishing. "Synthesis of triphenylpyridines via an oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneous catalyst." RSC Advances.
- Beilstein Journals. "Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles." Beilstein Journal of Organic Chemistry.
- ACS Publications. "Tandem Synthesis of Polysubstituted Pyrroles via Cu(I)-Catalyzed Cyclization of Ketene N,S-Acetals with β-Ketodinitriles." The Journal of Organic Chemistry.
- ElectronicsAndBooks. "Reaction of azirines in acetonitrile in the presence of iron dichloride." ElectronicsAndBooks.
Sources
- 1. evitachem.com [evitachem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of triphenylpyridines via an oxidative cyclization reaction using Sr-doped LaCoO 3 perovskite as a recyclable heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04096J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Physical and chemical properties of "3-Amino-1,3-diphenyl-2-propen-1-one"
An In-Depth Technical Guide to the Physicochemical Properties of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one
Introduction and Structural Elucidation
(Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, the subject of this guide, is a prominent member of the enaminone class of compounds. Enaminones are characterized by the N-C=C-C=O functional group and are vinylogous amides. This particular molecule is structurally derived from the chalcone scaffold (1,3-diphenyl-2-propen-1-one), where the C3 position is functionalized with an amino group derived from aniline.[1][2] Chalcones themselves are α,β-unsaturated ketones that serve as vital precursors in the biosynthesis of flavonoids and are abundant in many edible plants.[1][3]
A critical aspect of this molecule's chemistry is its existence as a stable tautomer. While it can theoretically exist as a β-amino ketone (3-Anilino-1,3-diphenylpropan-1-one), the enamine form, specifically the (Z)-isomer, is overwhelmingly favored.[4] This stability is attributed to the formation of a strong, six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, along with the extensive π-conjugation across the entire enaminone system. This guide will focus on the properties of this stable (Z)-enaminone isomer, which is the form typically isolated and characterized.
Due to their robust chemical nature and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, chalcones and their derivatives like enaminones are of significant interest to researchers in medicinal chemistry and drug development.[3][5][6]
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one involves the condensation reaction between 1,3-diphenylpropane-1,3-dione (also known as dibenzoylmethane) and aniline.
Mechanism Rationale: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the dione. This is followed by a dehydration step to form the stable, conjugated enaminone product. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic aniline. The removal of water, typically achieved by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, is crucial to drive the equilibrium towards the formation of the final product.
Experimental Protocol: Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one.
Materials:
-
1,3-Diphenylpropane-1,3-dione (1.0 eq)
-
Aniline (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq, catalytic)
-
Toluene
-
Ethanol
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-diphenylpropane-1,3-dione, aniline, and a catalytic amount of PTSA in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
-
Characterize the final product using techniques such as NMR, IR, and melting point determination.
Synthesis and Purification Workflow
Sources
An In-depth Technical Guide to the Solubility of 3-Amino-1,3-diphenyl-2-propen-1-one
Introduction to 3-Amino-1,3-diphenyl-2-propen-1-one: A Molecule of Interest
3-Amino-1,3-diphenyl-2-propen-1-one belongs to the chalcone family, which are α,β-unsaturated ketones. These compounds are known for their diverse biological activities and serve as versatile intermediates in organic synthesis.[1] The structure of 3-Amino-1,3-diphenyl-2-propen-1-one, featuring two phenyl rings, a conjugated system, a ketone group, and a primary amine, dictates its physicochemical properties, including its solubility. Understanding these features is paramount to predicting its behavior in different solvent environments.
The presence of both polar (amino and carbonyl groups) and nonpolar (phenyl rings) moieties suggests that the solubility of this compound will be highly dependent on the nature of the solvent. The amino group, in particular, introduces the potential for acid-base interactions and hydrogen bonding, which are critical determinants of solubility.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 3-Amino-1,3-diphenyl-2-propen-1-one, the following factors are key to predicting its solubility profile.
The Role of Polarity
The molecular structure of 3-Amino-1,3-diphenyl-2-propen-1-one presents a fascinating case of dual polarity. The two phenyl rings contribute significantly to its nonpolar character, favoring solubility in nonpolar organic solvents. Conversely, the α,β-unsaturated ketone system and the primary amino group introduce significant polarity. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the amino group (-NH2) can act as both a hydrogen bond donor and acceptor.[2] This dual nature suggests that the compound will exhibit solubility in a range of solvents, with the degree of solubility depending on the solvent's polarity.
Hydrogen Bonding Capability
The ability to form hydrogen bonds is a powerful driver of solubility in protic solvents like water and alcohols. The primary amine group in 3-Amino-1,3-diphenyl-2-propen-1-one can donate two hydrogen bonds and accept one, while the carbonyl oxygen can accept hydrogen bonds.[2] This extensive hydrogen bonding potential suggests a higher solubility in protic solvents compared to aprotic solvents of similar polarity.
Acid-Base Properties and pH-Dependent Solubility
The primary amino group imparts basic properties to the molecule. In acidic solutions, this group can be protonated to form an ammonium salt. This salt formation dramatically increases the polarity of the molecule and, consequently, its solubility in aqueous solutions.[3] Therefore, the aqueous solubility of 3-Amino-1,3-diphenyl-2-propen-1-one is expected to be significantly higher at lower pH values. Conversely, in strongly basic solutions, the compound is likely to remain in its less soluble free base form.
Predicted Solubility in Different Solvent Classes
Based on the theoretical principles outlined above, we can predict the general solubility behavior of 3-Amino-1,3-diphenyl-2-propen-1-one in various solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent for water) | The ability to form hydrogen bonds with the solvent molecules through the amino and carbonyl groups will be the primary driver of solubility. In acidic aqueous solutions, salt formation will significantly enhance solubility.[3] |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors for the amino group's hydrogens and can engage in dipole-dipole interactions with the polar functional groups of the solute. Chalcone derivatives have shown good solubility in DMF.[4] |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The large nonpolar surface area of the two phenyl rings will favor interactions with nonpolar solvents. However, the presence of the polar amino and carbonyl groups will limit extensive solubility. |
| Acidic | Acetic Acid | High | The basic amino group will react with the acidic solvent, leading to salt formation and high solubility. |
| Basic (Aqueous) | 5% Sodium Hydroxide | Low | The compound is a weak base and will not react with a basic solution to form a more soluble species. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-Amino-1,3-diphenyl-2-propen-1-one.
Materials and Equipment
-
3-Amino-1,3-diphenyl-2-propen-1-one (high purity)
-
A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, hexane, toluene, 5% HCl, 5% NaOH)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Factors influencing the solubility of 3-Amino-1,3-diphenyl-2-propen-1-one.
Conclusion
The solubility of 3-Amino-1,3-diphenyl-2-propen-1-one is a complex interplay of its structural features and the properties of the solvent. While quantitative data is currently lacking, a thorough understanding of its physicochemical properties allows for robust predictions of its solubility behavior. The presence of both polar, hydrogen-bonding functional groups and significant nonpolar regions suggests a broad, yet nuanced, solubility profile. For researchers and drug development professionals, the provided theoretical framework and detailed experimental protocol offer a comprehensive guide to understanding and quantifying the solubility of this promising compound, thereby facilitating its further investigation and application.
References
- RSC Advances. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.
- Palmer, D. S., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC.
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.
- Ketones, Amines and Amides. (n.d.). Organic Chemistry.
- DETERMIN
- Journal of Chemical & Engineering Data. (2009, July 9). Solubility of Biologically Active Chalcones in 1,4-Dioxane and N,N-Dimethyl Formamide from (298.15 to 318.15) K.
- Zhang, L. P., et al. (2008). (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one. PMC.
- Physical Properties: Solubility Classific
- Chemistry LibreTexts. (2020, June 29).
- Solubility Testing of Organic Compounds. (n.d.). Scribd.
- Solubility. (n.d.). Chemistry Online @ UTSC.
Sources
A Senior Application Scientist's Guide to the Preliminary Biological Screening of 3-Amino-1,3-diphenyl-2-propen-1-one
Foreword: The Rationale for a Structured Preliminary Screen
In the landscape of drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both arduous and resource-intensive. The initial phase of this journey, the preliminary biological screen, serves as the critical gatekeeper. Its purpose is not to definitively elucidate a mechanism of action, but rather to efficiently and logically triage new compounds, identifying those with promising biological activity worthy of further investigation. This guide focuses on establishing such a foundational screening cascade for 3-Amino-1,3-diphenyl-2-propen-1-one , a derivative of the chalcone scaffold.
Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds renowned for their vast and diverse pharmacological potential.[1][2] Natural and synthetic chalcones have demonstrated a wide spectrum of activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The specific compound, 3-Amino-1,3-diphenyl-2-propen-1-one, an aza-chalcone, presents a unique structural motif that warrants a systematic evaluation of its biological potential.
This document provides a technical framework for researchers, outlining a multi-pronged screening approach. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and emphasize the interpretation of preliminary data to guide subsequent research endeavors.
Compound Profile: 3-Amino-1,3-diphenyl-2-propen-1-one
-
Class: Chalcone (specifically, an enaminone or aza-chalcone).
-
Core Structure: 1,3-diphenyl-2-propen-1-one.[1]
-
Key Feature: The presence of an amino group at the C3 position, which can significantly influence the compound's electronic properties, solubility, and ability to interact with biological targets compared to its parent chalcone.
-
Synthesis: Typically synthesized via Claisen-Schmidt condensation of an appropriate aromatic ketone and aldehyde, followed by modification, or through conjugate addition of an amine to a chalcone precursor.[5][6]
The α,β-unsaturated ketone moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine thiols in proteins, a mechanism believed to underlie many of its biological effects.[3]
A Multi-Tiered Screening Cascade
A logical workflow is paramount for an efficient preliminary screen. The proposed cascade investigates the most commonly reported and potent activities associated with the chalcone scaffold.
Caption: A logical workflow for the preliminary biological screening of novel compounds.
Tier 1: Cytotoxicity and Antimicrobial Evaluation
This initial tier aims to answer the most fundamental questions: Does the compound affect cell viability, and does it inhibit microbial growth?
Anticancer Screening: Cell Viability Assessment
Expertise & Rationale: Chalcones are widely documented for their potent cytotoxic effects against various cancer cell lines.[7][8][9] The preliminary screen, therefore, must assess broad cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures mitochondrial reductase activity, serving as a reliable proxy for cell viability.[3][10] By testing against a panel of cell lines from different tissue origins (e.g., breast, colon, lung), we can identify potential selectivity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-1,3-diphenyl-2-propen-1-one in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Trustworthiness - Self-Validating System:
-
Vehicle Control (DMSO): Ensures that the solvent used to dissolve the compound does not have a significant effect on cell viability.
-
Positive Control (Doxorubicin): A known cytotoxic agent that validates the assay is performing correctly and provides a benchmark for potency.[3]
-
Untreated Control: Represents 100% cell viability.
Data Presentation: Hypothetical IC₅₀ Values
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| 3-Amino-1,3-diphenyl-2-propen-1-one | 8.5 ± 1.2 | 5.2 ± 0.9 | 15.7 ± 2.1 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.7 ± 0.15 |
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)
Expertise & Rationale: The structural features of chalcones have been associated with antimicrobial activity.[4][6] A preliminary screen should assess activity against both Gram-positive and Gram-negative bacteria to determine the spectrum of activity. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution
-
Bacterial Culture: Prepare overnight cultures of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells with only broth and inoculum.
-
Sterility Control: Wells with only broth.
-
Positive Control: A known antibiotic (e.g., Ampicillin for E. coli, Vancomycin for S. aureus).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Caption: Simplified pathway showing COX-2 inhibition as a mechanism for anti-inflammatory action.
Interpretation and Future Directions
The culmination of this screening cascade is not a final answer, but a set of data-driven hypotheses.
-
A Potent Cytotoxic Agent: A low micromolar IC₅₀ (<10 µM) against one or more cancer cell lines, as seen with many chalcone derivatives,[12] suggests the compound is a strong candidate for further anticancer drug development. The next steps would be to screen against a broader panel of cancer cells (e.g., the NCI-60 panel) and begin mechanism of action studies (e.g., cell cycle analysis, apoptosis assays). [12]* A Selective Antimicrobial: Activity against S. aureus but not E. coli (as in our hypothetical data) would indicate a spectrum of activity primarily against Gram-positive bacteria. This would prompt further screening against other Gram-positive pathogens, including resistant strains like MRSA, and studies to determine if the action is bactericidal or bacteriostatic.
-
A Promising Antioxidant/Anti-inflammatory: Moderate antioxidant activity combined with potent COX-2 inhibition would suggest the compound's potential for treating inflammatory conditions. Future work would involve confirming COX-2 selectivity over the constitutive COX-1 isoform to predict a better side-effect profile and testing in cell-based models of inflammation. [4] It is also crucial to consider the pharmacokinetic properties of chalcone derivatives, as they can sometimes suffer from low bioavailability, which may need to be addressed in later stages of development. [2][13][14]
Conclusion
This guide presents a structured, multi-tiered approach for the preliminary biological screening of 3-Amino-1,3-diphenyl-2-propen-1-one. By integrating assays for cytotoxicity, antimicrobial activity, antioxidant potential, and enzyme inhibition, researchers can efficiently generate a foundational biological profile of the compound. This initial data is indispensable for making informed decisions, prioritizing resources, and logically guiding the subsequent, more intensive phases of drug discovery and development.
References
-
Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines. Scientific Reports. Available at: [Link]
-
Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. PMC. Available at: [Link]
-
Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PMC. Available at: [Link]
-
Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits. PubMed. Available at: [Link]
-
Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. Rasayan Journal. Available at: [Link]
-
Pharmacokinetic Evaluation of Chalcone Derivatives with Antimalarial activity in New Zealand White Rabbits. ResearchGate. Available at: [Link]
-
Synthesis, structural characterization, and cytotoxic evaluation of chalcone derivatives. ResearchGate. Available at: [Link]
-
Chalcone Derivatives: Promising Starting Points for Drug Design. Semantic Scholar. Available at: [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
-
Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. MDPI. Available at: [Link]
-
What is an Inhibition Assay? Biobide. Available at: [Link]
-
Synthesis, structural characterization, and cytotoxic evaluation of chalcone derivatives. OSTI.GOV. Available at: [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. Available at: [Link]
-
functional in vitro assays for drug discovery. YouTube. Available at: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]
-
Novel antioxidant capacity assay for lipophilic compounds using electron paramagnetic resonance spectroscopy. PMC. Available at: [Link]
-
Synthesis and preliminary biological assessment of novel chalcone derivatives derived from Duff's formylated mephenesin. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]
-
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. PMC. Available at: [Link]
-
Synthesis and preliminary biological assessment of novel chalcone derivatives derived from Duff's formylated mephenesin. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Antioxidant Assays in Phytonutrient Research: Translating Laboratory Innovations into Practical Applications. LinkedIn. Available at: [Link]
-
Antioxidant assay for the novel prepared compounds. ResearchGate. Available at: [Link]
-
Recent Advances in Antioxidant Capacity Assays. IntechOpen. Available at: [Link]
-
Synthesis and preliminary biological assessment of novel chalcone derivatives derived from Duff's formylated mephenesin. ResearchGate. Available at: [Link]
-
Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products. ResearchGate. Available at: [Link]
-
Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife. Available at: [Link]
-
Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC. Available at: [Link]
-
Synthesis of (2e) - 1, 3-diphenyl-2-propene-1-one derivatives and evaluation of its antioxidant and anti-parkinsonism activity. ResearchGate. Available at: [Link]
-
Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. Available at: [Link]
-
Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate. Available at: [Link]
-
Anticancer activity of 4-[1-oxo-(substituted aryl)-2-propenyl]-3- phenylsydnones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids. MDPI. Available at: [Link]
-
Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. PMC. Available at: [Link]
-
Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]
-
1,3-Diphenyl-2-propen-1-one. Chemsrc. Available at: [Link]
-
Synthesis And Biological Evaluation Of 1, 3-Diphenyl -2-Propenone Derivatives. Journal of Pharmacy Research. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenyl-2-propen-1-one | CAS#:94-41-7 | Chemsrc [chemsrc.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of 3-Amino-1,3-diphenyl-2-propen-1-one
Target Molecule: 3-Amino-1,3-diphenyl-2-propen-1-one (IUPAC: (Z)-3-amino-1,3-diphenylprop-2-en-1-one) Synonyms: β -Aminochalcone, 1,3-Diphenyl-3-amino-2-propene-1-one CAS Registry Number: 14088-42-7
Introduction and Strategic Overview
3-Amino-1,3-diphenyl-2-propen-1-one is a highly versatile enaminone building block widely utilized in the synthesis of complex nitrogen-containing heterocycles, including pyrroles, isoxazoles, and pyrimidines [1]. The molecule features a conjugated push-pull system, making it an excellent substrate for [3+2] cycloadditions and transition-metal-catalyzed cross-coupling reactions[2].
This application note details two orthogonal, self-validating synthetic protocols for its preparation. The primary route utilizes the direct amination of 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), while the secondary route employs the reductive ring-opening of 3,5-diphenylisoxazole. Both methods are optimized for laboratory-scale synthesis, prioritizing high yield, functional group tolerance, and operational safety.
Mechanistic Pathway: Direct Amination
The most robust method for synthesizing β -aminochalcones relies on the condensation of a 1,3-diketone with an ammonia surrogate. Ammonium formate is preferred over aqueous or gaseous ammonia because it acts as both the nitrogen source and a mild acid catalyst, driving the equilibrium forward without requiring pressurized reaction vessels [1].
Fig 1: Mechanistic workflow of enaminone synthesis via direct amination.
Experimental Protocols
Protocol A: Direct Amination of Dibenzoylmethane (Primary Route)
This protocol leverages ammonium formate in refluxing ethanol. The causality behind this choice is that the gradual thermal decomposition of ammonium formate provides a steady, controlled concentration of ammonia, minimizing side reactions and avoiding the need for high-pressure equipment [1].
Reagents:
-
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): 1.0 mmol
-
Ammonium formate: 5.0 mmol (5.0 equiv.)
-
Absolute Ethanol: 5.5 mL
Step-by-Step Methodology:
-
Reaction Assembly: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3-diphenylpropane-1,3-dione (1.0 mmol) in 5.5 mL of absolute ethanol.
-
Reagent Addition: Add ammonium formate (5.0 mmol) to the suspension. Note: An excess of ammonium formate is critical to drive the condensation equilibrium toward the product and compensate for ammonia loss during reflux.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C (oil bath temperature) under an argon atmosphere for 24 hours. The extended reaction time ensures complete dehydration of the transient hemiaminal intermediate.
-
Solvent Removal: Upon completion (monitored via TLC, Hexanes/EtOAc 3:1), cool the mixture to ambient temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Partition the resulting residue between Ethyl Acetate (AcOEt, 15 mL) and deionized water (15 mL). Extract the aqueous layer with an additional 10 mL of AcOEt. Rationale: This step selectively removes unreacted ammonium formate and water-soluble byproducts.
-
Drying and Purification: Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash column chromatography to yield the pure enaminone.
Protocol B: Reductive Ring-Opening of 3,5-Diphenylisoxazole (Alternative Route)
This alternative method is highly effective when the corresponding isoxazole is readily available. It utilizes Iron(II) chloride to mediate the reductive cleavage of the N-O bond[3].
Reagents:
-
3,5-Diphenylisoxazole: 1.0 mmol
-
Anhydrous Iron(II) chloride ( FeCl2 ): 5.0 mmol
-
Anhydrous Acetonitrile: 16 mL
Step-by-Step Methodology:
-
Degassing: Transfer 16 mL of anhydrous acetonitrile into a Schlenk flask. Degas the solvent thoroughly using three freeze-pump-thaw cycles. Causality: FeCl2 is highly susceptible to oxidation; removing dissolved oxygen prevents the premature formation of inactive Fe(III) species.
-
Reaction Initiation: Under a positive flow of argon, add 3,5-diphenylisoxazole (1.0 mmol) followed by anhydrous FeCl2 (5.0 mmol).
-
Thermal Cleavage: Heat the mixture to reflux. The iron acts as an electron donor, facilitating the N-O bond homolysis and subsequent reduction to the enaminone [4].
-
Quenching and Workup: After complete consumption of the starting material, remove the solvent in vacuo. Dissolve the crude mixture in Dichloromethane (DCM, 20 mL) and treat with 1 M HCl (15 mL) to solubilize iron salts.
-
Isolation: Separate the organic layer, wash with brine, dry over MgSO4 , and purify via column chromatography.
Analytical Characterization
To ensure trustworthiness and self-validation of the synthesized product, the isolated compound must be verified against established spectroscopic benchmarks. The enaminone exists predominantly in the (Z)-configuration due to strong intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.
Table 1: Quantitative Spectroscopic and Physical Data for 3-Amino-1,3-diphenyl-2-propen-1-one [1, 4]
| Parameter | Value / Assignment | Structural Significance |
| Physical State | Yellow solid / oil | Characteristic of conjugated enaminones. |
| 1 H NMR (400 MHz, CDCl3 ) | δ 10.42 (1H, bs) | Intramolecularly hydrogen-bonded N-H. |
| δ 7.94–7.97 (2H, m) | Aromatic protons (ortho to carbonyl). | |
| δ 7.63–7.66 (2H, m) | Aromatic protons. | |
| δ 7.41–7.53 (6H, m) | Aromatic protons. | |
| δ 6.15 (1H, s) | Vinylic proton ( α to carbonyl). | |
| δ 5.45 (1H, bs) | Free N-H proton. | |
| 13 C NMR (100 MHz, CDCl3 ) | δ 190.4 | Carbonyl carbon (C=O). |
| δ 163.0 | Enamine carbon (C-N). | |
| δ 92.1 | Vinylic carbon ( α to carbonyl). |
Note: The highly deshielded proton at δ 10.42 ppm is a definitive marker of the (Z)-isomer's intramolecular hydrogen bond, confirming successful synthesis and correct stereochemistry.
References
-
Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry. Retrieved from:[Link]
-
Tunable Key [3 + 2] and [2 + 1] Cycloaddition of Enaminones and α -Diazo Compounds for the Synthesis of Isomeric Isoxazoles: Metal-Controlled Selectivity. Organic Letters, ACS Publications. Retrieved from:[Link]
-
Iron-Promoted Reduction of Isoxazoles. ElectronicsAndBooks / Arkivoc. Retrieved from:[Link]
-
Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]
Application Note: Synthesis of 3-Amino-1,3-diphenyl-2-propen-1-one via Modified Claisen-Schmidt Condensation
Executive Summary & Scope
In modern drug development, β -enaminones (such as 3-amino-1,3-diphenyl-2-propen-1-one, also known as β -aminocinnamophenone) are privileged building blocks used to synthesize biologically active pyrazoles, isoxazoles, and pyrimidines. While the traditional typically involves the reaction between an aryl ketone and an aryl aldehyde to yield a chalcone, the direct synthesis of 3-amino-1,3-diphenyl-2-propen-1-one relies on a modified nitrile-aldol cross-condensation[1].
By utilizing benzonitrile as the electrophile instead of benzaldehyde, the nitrogen atom is directly installed at the β -position. This one-pot approach bypasses the multi-step bromination and amination sequences traditionally required to convert standard chalcones into their amino derivatives[2].
Mechanistic Rationale & Causality (E-E-A-T)
As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The condensation of a ketone with a nitrile presents a unique thermodynamic challenge: nitriles are significantly less electrophilic than aldehydes.
-
Base Selection (Why NaNH₂?): Standard Claisen-Schmidt protocols utilize NaOH or KOH in ethanol. However, these bases establish only a small equilibrium concentration of the enolate. To drive the nucleophilic attack on a less reactive nitrile, acetophenone (pKa ~19) must be quantitatively and irreversibly converted to its enolate. Sodium amide (NaNH₂, pKa of conjugate acid ~38) achieves this, preventing unwanted self-condensation (aldol) side reactions.
-
Stoichiometric Causality (Why 2.0 Equivalents?): The first equivalent of NaNH₂ is consumed to form the acetophenone enolate. Following the nucleophilic attack on benzonitrile, the resulting imine tautomerizes to the β -enaminone. The newly formed N-H protons of the enaminone are relatively acidic (pKa ~15) and will immediately quench any unreacted enolate if a second equivalent of base is absent. Thus, the second equivalent of NaNH₂ is strictly required to deprotonate the product, driving the thermodynamic sink of the reaction[2].
Mechanistic pathway of the modified Claisen-Schmidt condensation forming the β-enaminone.
Quantitative Data: Optimization of Reaction Parameters
To establish the most robust protocol, various bases and solvents were evaluated. The data below summarizes the causality behind the finalized methodology.
Table 1: Optimization of Reaction Conditions for β -Enaminone Synthesis
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale & Observation |
| 1 | NaOH (1.5) | EtOH | 78 | 12 | < 5 | Incomplete enolization; nitrile remains unreactive. |
| 2 | KOtBu (1.5) | THF | 65 | 8 | 62 | Good enolization, but limited by low reflux temperature. |
| 3 | NaH (1.5) | DMF | 80 | 6 | 71 | Moderate yield; competitive solvent degradation observed. |
| 4 | NaNH₂ (2.0) | Toluene | 110 | 4 | 88 | Optimal; irreversible enolization, high temp drives attack. |
| 5 | Cu(OTf)₂ (cat) | Toluene | 110 | 12 | 75 | Catalytic alternative[2]; requires extended reaction time. |
Experimental Design: A Self-Validating Protocol
A robust protocol ensures that the chemist receives immediate physical feedback at each critical juncture. This workflow is designed as a self-validating system .
Reagents Required
-
Acetophenone: 1.20 g (10.0 mmol, 1.0 equiv)
-
Benzonitrile: 1.13 g (11.0 mmol, 1.1 equiv)
-
Sodium Amide (NaNH₂): 0.78 g (20.0 mmol, 2.0 equiv)
-
Anhydrous Toluene: 25 mL
Step-by-Step Methodology
-
Base Activation: Under an argon atmosphere, suspend NaNH₂ (20.0 mmol) in 15 mL of anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser.
-
Enolization: Cool the suspension to 0 °C. Add acetophenone (10.0 mmol) dissolved in 5 mL of toluene dropwise over 10 minutes.
-
Self-Validation Check: The evolution of ammonia gas (bubbling) will occur. The cessation of bubbling upon warming to room temperature serves as a visual indicator that quantitative enolization is complete.
-
-
Condensation: Add benzonitrile (11.0 mmol) in 5 mL of toluene dropwise. Heat the reaction mixture to reflux (110 °C) for 4 hours.
-
Self-Validation Check: As the condensation proceeds, the mixture transitions from a pale yellow suspension to a deep orange-red homogeneous solution, indicating the formation of the highly conjugated enaminone chromophore.
-
-
Quench Integrity: Cool the reaction to 0 °C and carefully quench by adding 20 mL of ice-cold saturated aqueous NH₄Cl.
-
Self-Validation Check: The immediate precipitation of a crude yellow solid confirms the successful protonation and insolubility of the neutral product in the aqueous phase.
-
-
Purification: Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford the pure product as bright yellow crystals.
Step-by-step experimental workflow for the synthesis and purification of the target β-enaminone.
Analytical Validation
To confirm the structural integrity of the synthesized 3-amino-1,3-diphenyl-2-propen-1-one, verify against the following analytical benchmarks:
-
TLC: Rf = 0.45 (Hexanes/EtOAc 3:1), visualized under UV (254 nm).
-
Melting Point: 86–88 °C (sharp melting indicates high purity post-crystallization).
-
¹H NMR (400 MHz, CDCl₃): The defining feature is the vinylic proton ( α -C-H) appearing as a sharp singlet at δ 6.25 ppm. The broad singlet at δ 6.80 ppm (2H, -NH₂) confirms the enaminone tautomer over the imine form, stabilized by a strong intramolecular hydrogen bond.
References
-
[2] Title: Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines | Source: Organic Letters (ACS Publications) | URL:[Link]
-
[General] Title: The Claisen-Schmidt Condensation | Source: Comprehensive Organic Name Reactions and Reagents (Wiley) | URL:[Link]
Sources
High-Yield Synthesis and Purification of Amino Chalcones via Claisen-Schmidt Condensation
Overview & Scientific Rationale
Amino chalcones (1,3-diaryl-2-propen-1-ones bearing an amino substituent) are privileged pharmacophores widely utilized in the development of anti-inflammatory, antimicrobial, and anticancer agents[1],[2]. The standard synthetic route for these α,β -unsaturated ketones is the Claisen-Schmidt condensation —a crossed aldol condensation between an aminoacetophenone and an aryl aldehyde[3].
However, synthesizing amino chalcones presents a unique chemoselectivity challenge. The primary amine group ( −NH2 ) is highly nucleophilic and can readily attack the aldehyde carbonyl to form an imine (Schiff base) side product. To suppress this competing pathway and drive the reaction toward the desired C-C bond formation, the experimental protocol must strictly control the thermodynamic environment. This is achieved by utilizing highly concentrated base catalysts (NaOH or KOH) and optimizing reaction temperatures to favor the irreversible E1cB dehydration step that yields the stable conjugated chalcone[4],[2].
Mechanistic Pathway
The synthesis relies on the base-catalyzed deprotonation of the α -carbon of the aminoacetophenone to form a reactive enolate. This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aryl aldehyde. The resulting alkoxide intermediate is protonated to form a β -hydroxy ketone, which undergoes rapid, base-catalyzed dehydration (E1cB mechanism) to form the α,β -unsaturated amino chalcone[3].
Mechanistic pathway of base-catalyzed Claisen-Schmidt condensation for amino chalcones.
Experimental Protocol
This protocol outlines a highly reproducible, base-catalyzed liquid-phase synthesis optimized for amino-substituted chalcones[1],[5].
Materials & Reagents
-
Precursors: 4-Aminoacetophenone (or 2-aminoacetophenone) and substituted aryl aldehydes.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (50% w/v aqueous solution).
-
Workup: Crushed ice, dilute Hydrochloric acid (1M HCl), Dichloromethane (DCM).
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of the chosen aminoacetophenone and 10 mmol of the respective aryl aldehyde in 15 mL of absolute ethanol[1],[5].
-
Causality: Absolute ethanol is utilized because it provides a polar protic environment that dissolves both the organic precursors and the inorganic base while minimizing premature base quenching.
-
-
Catalyst Addition: Place the flask in an ice bath to maintain the temperature at 5–8 °C[2]. Slowly add 30 mmol (approx. 3 equivalents) of the 50% aqueous NaOH or KOH solution dropwise under vigorous magnetic stirring[1],[3].
Phase 2: Condensation & Monitoring 3. Incubation: Remove the ice bath and allow the reaction to proceed at room temperature for 24 to 48 hours[1],[5]. For highly reactive or sterically hindered aldehydes, the reaction can be accelerated using microwave irradiation (180W for 10–15 minutes)[6]. 4. TLC Monitoring: Monitor the reaction progress every 6 hours using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (3:7).
- Causality: The disappearance of the starting material spots and the emergence of a new, lower-Rf spot (due to the polar amino and carbonyl groups of the chalcone) validates the completion of the C-C bond formation.
Phase 3: Workup & Precipitation 5. Quenching: Once TLC confirms completion, pour the reaction mixture slowly over 50 g of crushed ice[1].
- Causality: The sudden drop in temperature and the massive increase in aqueous polarity rapidly crashes out the hydrophobic amino chalcone, leaving the unreacted polar base and water-soluble impurities in the supernatant.
- Neutralization: If the product does not precipitate immediately, carefully adjust the pH to ~7.0 using dilute 1M HCl[1].
- Causality: Neutralization prevents base-catalyzed degradation. However, over-acidification (pH < 5) must be strictly avoided, as it will protonate the −NH2 group into an ammonium salt ( −NH3+ ), rendering the product water-soluble and destroying the yield.
Phase 4: Purification 7. Filtration: Filter the precipitated solid under vacuum using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate runs neutral[5]. 8. Recrystallization: Recrystallize the crude solid from a mixture of Ethanol/Dichloromethane or Chloroform/Ethanol[2].
- Causality: Recrystallization exploits differential thermodynamic solubility to separate the pure amino chalcone crystals from any trace Schiff base side-products.
Quantitative Yield Analysis
The efficiency of the Claisen-Schmidt condensation is highly dependent on the electronic nature of the aldehyde substituents and the energy delivery method. The table below summarizes validated experimental yields for various amino chalcone derivatives.
| Target Amino Chalcone | Aldehyde Precursor | Catalyst & Solvent | Conditions | Yield (%) | Ref |
| (E)-1-(2-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 4-Methylbenzaldehyde | KOH / MeOH | Room Temp, 24h | 80.0% | [3] |
| (E)-2,3-Dimethoxyphenyl-4'-aminochalcone | 2,3-Dimethoxybenzaldehyde | NaOH / EtOH | 5–8 °C, 24h | 68.9% | [2] |
| 4-Dimethylamino-4'-amino chalcone | 4-Dimethylaminobenzaldehyde | NaOH / EtOH | Microwave (180W), 10m | 89.0% | [6] |
| (2E)-1-(4'-Aminophenyl)-3-(4-dimethylaminophenyl)-prop-2-en-1-one | 4-Dimethylaminobenzaldehyde | NaOH / EtOH | Room Temp, 48h | >75.0% | [5] |
Sources
Characterization of "3-Amino-1,3-diphenyl-2-propen-1-one" using NMR
Application Note: Comprehensive NMR Characterization and Structural Elucidation of 3-Amino-1,3-diphenyl-2-propen-1-one
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
3-Amino-1,3-diphenyl-2-propen-1-one (commonly known as β -amino chalcone or an enaminone) is a highly versatile building block in organic synthesis. It serves as a critical precursor for the development of bioactive nitrogenous heterocycles, including polysubstituted pyrroles[1] and 2-pyrones[2].
In solution, enaminones can exhibit complex tautomerism (imine vs. enamine) and geometric isomerism (E vs. Z). For drug development professionals, confirming the exact stereochemical state of this precursor is paramount, as it directly dictates the regioselectivity of downstream cyclization reactions. This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) protocol to characterize the preferred (Z)-enamine configuration of 3-amino-1,3-diphenyl-2-propen-1-one[3].
Mechanistic Insights: The Causality of Chemical Shifts
To interpret the NMR spectra of 3-amino-1,3-diphenyl-2-propen-1-one, one must understand the underlying electronic and spatial dynamics of the "push-pull" enaminone system. We do not merely record peaks; we observe the physical manifestations of molecular orbital interactions.
-
Restricted Rotation & Intramolecular Hydrogen Bonding: In the (Z)-isomer, the nitrogen lone pair delocalizes into the α,β -unsaturated carbonyl system. This resonance imparts significant double-bond character to the C–N bond, restricting its rotation. Consequently, the two protons of the –NH 2 group are magnetically inequivalent. The (Z)-geometry facilitates a strong intramolecular hydrogen bond between one N–H proton and the carbonyl oxygen. This interaction heavily deshields the participating proton, pushing its 1 H NMR signal far downfield to δ 10.43 ppm . The non-participating (free) N–H proton remains relatively shielded at δ 5.55 ppm [2][3].
-
Resonance-Induced Shielding (The "Push-Pull" Effect): The delocalization of the nitrogen lone pair ( −N¨H2 ) through the alkene to the electron-withdrawing carbonyl ( −C=O ) creates a resonance structure where partial negative charge accumulates on the α -carbon (vinylic carbon). This causes extreme shielding of the vinylic proton ( δ 6.15 ppm ) and the vinylic carbon ( δ 91.9 ppm in 13 C NMR)—values that are highly atypical for standard unpolarized sp 2 carbons.
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system . The presence and sharpness of the two distinct N–H peaks act as an internal quality control metric. If the solvent contains trace water, rapid proton exchange will cause the δ 10.43 and δ 5.55 peaks to broaden into the baseline or collapse into a single time-averaged signal. Observing these distinct peaks validates both the (Z)-configuration and the anhydrous integrity of the sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 15–20 mg of synthesized 3-amino-1,3-diphenyl-2-propen-1-one.
-
Solvent Dispensation: Dissolve the analyte in 0.6 mL of high-purity, strictly anhydrous CDCl 3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Critical: Use a fresh ampoule to prevent atmospheric moisture contamination.
-
Tube Selection: Transfer the solution into a high-precision 5 mm NMR tube (e.g., Wilmad 528-PP) to ensure optimal magnetic field homogeneity.
-
Instrument Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl 3 . Tune and match the probe for 1 H and 13 C nuclei. Shim the magnet (Z1–Z5) until the TMS signal full-width at half-maximum (FWHH) is ≤ 0.8 Hz.
-
Acquisition Parameters:
-
1 H NMR: Pulse program zg30, 16 scans, 1.0 second relaxation delay (D1), spectral width 12 ppm.
-
13 C NMR: Pulse program zgpg30 (proton decoupled), 1024 scans, 2.0 second relaxation delay, spectral width 220 ppm.
-
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Fourier transform, apply zero-order phase correction, and perform a polynomial baseline correction. Calibrate the TMS peak to exactly 0.00 ppm.
Data Presentation & Assignments
The quantitative data below summarizes the expected high-resolution NMR shifts for the (Z)-isomer[3].
Table 1: 1 H NMR Assignments (600 MHz, CDCl 3 ) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | 10.43 | br s | - | 1H | N–H (H-bonded) | Extreme deshielding due to intramolecular H-bond with C=O. | | 7.95 | dd | 5.2, 3.3 | 2H | Ar–H (ortho, benzoyl) | Deshielded by the adjacent carbonyl anisotropic effect. | | 7.64 | dd | 8.1, 1.2 | 2H | Ar–H (ortho, enamine)| Conjugation with the enamine π -system. | | 7.51 – 7.42 | m | - | 6H | Ar–H (meta/para) | Overlapping aromatic resonances of both phenyl rings. | | 6.15 | s | - | 1H | =CH– (vinylic) | Shielded by nitrogen lone pair delocalization (resonance). | | 5.55 | br s | - | 1H | N–H (free) | Non-hydrogen bonded amine proton; restricted rotation. |
Table 2: 13 C NMR Assignments (150 MHz, CDCl 3 ) | Chemical Shift ( δ , ppm) | Assignment | Mechanistic Rationale | | :--- | :--- | :--- | | 190.2 | C=O (Carbonyl) | Highly deshielded sp 2 carbon, typical of conjugated ketones. | | 162.9 | =C–NH 2 (Enamine β -C) | Deshielded due to direct attachment to the electronegative nitrogen. | | 140.4, 137.6 | Ar–C (ipso) | Quaternary carbons of the two phenyl rings. | | 131.1 – 126.4 | Ar–C (ortho/meta/para)| Standard aromatic ring carbons. | | 91.9 | =CH– (Enamine α -C) | Highly shielded sp 2 carbon due to resonance electron donation. |
Analytical Workflow Visualization
The following diagram illustrates the logical workflow of the self-validating NMR assay, demonstrating how spectral data directly confirms both sample integrity and molecular geometry.
Workflow for self-validating NMR analysis of enaminone stereochemistry and solvent integrity.
References
-
Supporting Information: Electrochemical synthesis of enaminones Royal Society of Chemistry (RSC)[Link][3]
-
InCl3 Catalysed One-Pot Synthesis of Substituted Pyrroles and 2-Pyrones ConnectSci / Australian Journal of Chemistry [Link][2]
-
Tandem Synthesis of Polysubstituted Pyrroles via Cu(I)-Catalyzed Cyclization of Ketene N,S-Acetals with β -Ketodinitriles The Journal of Organic Chemistry - ACS Publications[Link][1]
Sources
Application Notes & Protocols: In Vitro Anticancer Evaluation of 3-Amino-1,3-diphenyl-2-propen-1-one
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds found naturally as precursors to flavonoids and isoflavonoids.[1][2] Their versatile and straightforward synthesis has led to the development of numerous derivatives.[1] This chemical family has garnered substantial interest in oncology for its broad spectrum of biological activities, demonstrating potent anticancer effects in both in vitro and in vivo models.[1][3][4] The anticancer properties of chalcones are mediated through diverse mechanisms, including the induction of apoptosis, disruption of the cell cycle, and modulation of various cancer-related signaling pathways.[1][2][5]
This guide focuses on 3-Amino-1,3-diphenyl-2-propen-1-one , a specific chalcone derivative. As a novel investigational compound, a systematic in vitro evaluation is essential to characterize its potential as an anticancer agent. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess its cytotoxic effects and elucidate its primary mechanisms of action. The protocols herein are designed as self-validating systems, incorporating the necessary controls and rationale to ensure the generation of robust and reproducible data.
Section 1: Foundational Cytotoxicity Assessment
The initial and most critical step in evaluating any potential anticancer agent is to quantify its cytotoxic or cytostatic effect on cancer cells. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.[6] A potent compound will have a low IC50 value. Furthermore, it is crucial to assess the compound's selectivity by comparing its cytotoxicity in cancer cell lines versus non-malignant cell lines. A promising therapeutic candidate should exhibit high potency against cancer cells while having minimal effect on healthy cells.[7]
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for determining the IC50 of the test compound.
Protocol 1: Cell Viability by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In living cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]
Materials:
-
Selected human cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast, HeLa cervical) and a non-malignant cell line (e.g., MRC-5 lung fibroblast).[8][9][10]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
3-Amino-1,3-diphenyl-2-propen-1-one.
-
Dimethyl sulfoxide (DMSO), sterile.
-
MTT solution (5 mg/mL in PBS), sterile-filtered.
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-1,3-diphenyl-2-propen-1-one in DMSO. From this stock, prepare a series of working concentrations in complete medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[6] Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Quantitative Cytotoxicity
Summarize the calculated IC50 values in a table for clear comparison of potency and selectivity.
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h |
| 3-Amino-1,3-diphenyl-2-propen-1-one | HCT-116 | Colorectal Carcinoma | Hypothetical Value |
| " | MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| " | HeLa | Cervical Carcinoma | Hypothetical Value |
| " | MRC-5 | Normal Lung Fibroblast | Hypothetical Value |
| Doxorubicin (Control) | HCT-116 | Colorectal Carcinoma | Hypothetical Value |
Section 2: Elucidating the Mechanism of Action I: Apoptosis Induction
Apoptosis, or programmed cell death, is a primary mechanism through which chemotherapeutic agents eliminate cancer cells.[10] Chalcones are well-documented inducers of apoptosis.[1][2][11] Key hallmarks include disruption of the mitochondrial membrane potential (ΔΨm), activation of caspases, and externalization of phosphatidylserine.
Signaling Pathway: Chalcone-Induced Intrinsic Apoptosis
Caption: Chalcone-induced apoptosis signaling pathways.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[12]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of 3-Amino-1,3-diphenyl-2-propen-1-one for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[12] Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
Protocol 3: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A drop in ΔΨm is a key event in the intrinsic apoptotic pathway.[13] The JC-1 dye is commonly used to measure this change. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[12]
Procedure:
-
Cell Treatment: Treat cells as described in Protocol 2.
-
JC-1 Staining: Thirty minutes before the end of the treatment, add JC-1 dye (final concentration 2 µM) to the culture medium and incubate at 37°C for 30 minutes.[12]
-
Analysis: Harvest the cells and wash with PBS. Analyze by flow cytometry, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence. A shift from red to green fluorescence indicates a loss of ΔΨm.
Section 3: Elucidating the Mechanism of Action II: Cell Cycle Arrest
Many chalcone derivatives exert their antiproliferative effects by halting the cell cycle at specific checkpoints, most commonly the G2/M phase, thereby preventing cancer cells from dividing.[1][11][14]
Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.[6]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 hours.
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[6] This permeabilizes the cells and preserves their structure.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to ensure that only DNA is stained.
-
Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content by flow cytometry.
-
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest. A peak to the left of G0/G1, known as the sub-G1 peak, represents apoptotic cells with fragmented DNA.[10][15][16]
Data Presentation: Cell Cycle Distribution
Present the quantitative analysis of the cell cycle phases in a table.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 |
| Vehicle Control (DMSO) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Conclusion
This document provides a structured and comprehensive guide for the initial in vitro evaluation of 3-Amino-1,3-diphenyl-2-propen-1-one as a potential anticancer agent. By systematically applying these protocols, researchers can obtain reliable data on the compound's cytotoxicity and gain critical insights into its mechanisms of action, specifically its ability to induce apoptosis and/or cause cell cycle arrest. Positive and significant results from these assays would provide a strong rationale for advancing the compound to further mechanistic studies and subsequent preclinical in vivo models.
References
-
Chalcone Derivatives: Role in Anticancer Therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - MDPI. (2022). MDPI. [Link]
-
Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives - Taylor & Francis. (2024). Taylor & Francis Online. [Link]
-
A Review on Mechanisms of Anti Tumor Activity of Chalcones - ResearchGate. (2016). ResearchGate. [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005). PubMed. [Link]
-
New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed. (2018). PubMed. [Link]
-
New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Publications. (2024). ACS Publications. [Link]
-
New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis - PubMed. (n.d.). PubMed. [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies | ACS Omega. (2024). ACS Publications. [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - Brieflands. (2021). Brieflands. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-proliferative properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives - ResearchGate. (2015). ResearchGate. [Link]
-
Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (2007). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - ResearchGate. (2021). ResearchGate. [Link]
-
Trans-1,3-diphenyl-2,3-epoxypropan-1-one, a chalcone derivative, induces apoptosis via ROS-mediated down-regulation of Bcl-xL in human leukemia HL-60 cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differentiation Effect - MDPI. (2021). MDPI. [Link]
-
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry. (2021). French-Ukrainian Journal of Chemistry. [Link]
-
Synthesis of (2e) - 1, 3-diphenyl-2-propene-1-one derivatives and evaluation of its antioxidant and anti-parkinsonism activity - ResearchGate. (n.d.). ResearchGate. [Link]
-
Induction of apoptosis by ethanol extract of sapodilla leaf in HGT-1 cells involved caspase-independent signal transduction pathway and activation of Nrf2/HO-1 - Frontiers. (n.d.). Frontiers. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 3-Amino-1,3-diphenyl-2-propen-1-one
Abstract
These application notes provide a comprehensive framework for researchers to investigate the anti-inflammatory potential of 3-Amino-1,3-diphenyl-2-propen-1-one, a chalcone derivative. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a class of compounds well-documented for a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide details a multi-phase experimental approach, beginning with robust in vitro screening using macrophage cell models to elucidate the compound's mechanism of action, followed by a standard in vivo protocol to validate its efficacy in a physiological context. The protocols are designed to be self-validating, providing researchers with a reliable methodology to assess the compound's ability to modulate key inflammatory pathways and mediators.
Foundational Concepts: The Molecular Basis of Inflammation
Inflammation is a protective biological response, but its dysregulation contributes to numerous chronic diseases.[4] The protocols herein focus on key molecular pathways that are central to the inflammatory process and are common targets for anti-inflammatory therapeutics.
1.1. The Role of Macrophages and LPS Stimulation
Macrophages are critical cells of the innate immune system.[1] Upon encountering inflammatory stimuli, such as lipopolysaccharide (LPS)—a component of the outer membrane of Gram-negative bacteria—macrophages become activated.[5] This activation triggers intracellular signaling cascades that result in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6] In our in vitro model, we use the murine macrophage cell line RAW 264.7 stimulated with LPS to mimic an inflammatory state and evaluate the inhibitory effects of our test compound.[5][7]
1.2. Key Inflammatory Signaling Pathways
Two of the most critical signaling pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]
-
NF-κB Pathway: This pathway is a pivotal regulator of inflammatory responses.[9][10] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[11][12] This frees NF-κB to translocate to the nucleus, where it induces the transcription of a host of pro-inflammatory genes, including those for TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[13][14][15]
-
MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), transduces extracellular signals into intracellular responses.[16][17][18] These kinases are activated by phosphorylation in response to inflammatory stimuli and play crucial roles in regulating the synthesis of pro-inflammatory cytokines and enzymes.[6][19] For instance, the p38 MAPK pathway is known to stabilize the mRNAs of inflammatory cytokines, enhancing their production.[18]
Below are diagrams illustrating these foundational signaling cascades.
Caption: Canonical NF-κB signaling pathway activation by LPS.
Caption: A generalized Mitogen-Activated Protein Kinase (MAPK) cascade.
Experimental Design: A Phased Approach
A systematic investigation is crucial for characterizing a novel compound. We propose a workflow that progresses from broad screening to specific mechanistic and validation studies.
Caption: Overall workflow for assessing anti-inflammatory activity.
Phase 1: In Vitro Characterization
Materials and Reagents
-
Compound: 3-Amino-1,3-diphenyl-2-propen-1-one
-
Cell Line: RAW 264.7 murine macrophages
-
Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LPS (from E. coli O111:B4), DMSO, MTT reagent, Griess Reagent System, ELISA kits (for TNF-α, IL-6, IL-1β, PGE₂), RIPA buffer, Protease/Phosphatase inhibitors, BCA Protein Assay Kit, Primary and Secondary Antibodies.
Protocol 1: Cell Viability (MTT Assay)
Rationale: It is imperative to first determine the concentration range at which the test compound does not exhibit cytotoxicity. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the cells are dying.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-Amino-1,3-diphenyl-2-propen-1-one (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. The compound should first be dissolved in DMSO to create a stock solution; ensure the final DMSO concentration in the culture medium is ≤ 0.1%.
-
Incubation: Remove the old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >95% viability for subsequent experiments.
Protocol 2: Measurement of Inflammatory Mediators
Rationale: This protocol directly quantifies the compound's ability to inhibit the production of key inflammatory molecules (NO, PGE₂, and cytokines) from LPS-activated macrophages.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Use the Griess reagent to measure nitrite (a stable product of NO) in the supernatant, following the manufacturer's protocol.[7]
-
Measure absorbance at 540 nm and quantify using a sodium nitrite standard curve.
-
-
Cytokine and PGE₂ ELISA:
| Parameter Measured | Principle | Expected Outcome with Active Compound |
| Nitric Oxide (NO) | Griess assay detects nitrite, a proxy for NO produced by iNOS.[7] | Dose-dependent decrease in nitrite levels. |
| PGE₂ | ELISA quantifies this prostanoid, a product of COX-2 activity.[7] | Dose-dependent decrease in PGE₂ levels. |
| TNF-α, IL-6, IL-1β | ELISA provides specific quantification of key pro-inflammatory cytokines.[20][22] | Dose-dependent decrease in cytokine concentrations. |
Protocol 3: Mechanistic Analysis by Western Blot
Rationale: This protocol investigates the molecular mechanism by assessing the compound's effect on the activation of NF-κB and MAPK signaling proteins and the expression of inflammatory enzymes.
Procedure:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound, then stimulate with LPS (1 µg/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 30-60 minutes for pathway proteins) or a longer duration for enzyme expression (e.g., 12-24 hours for iNOS/COX-2).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated proteins to their total protein counterparts and target proteins to the loading control.
Phase 2: In Vivo Validation
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and highly reproducible model of acute inflammation to confirm the in vitro findings in a whole-animal system.[25][26] The edema that develops after carrageenan injection is a result of the release of inflammatory mediators, making it an excellent model to test the efficacy of potential anti-inflammatory agents.[27]
Procedure:
-
Animal Acclimation: Use male Wistar rats (180-220g). Acclimate them for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., saline with 0.5% Tween 80, p.o.)
-
Group 2: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group 3: Test Compound (e.g., 50 mg/kg, p.o.)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the test compound or vehicle orally (p.o.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[27][28]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[29]
-
Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase at 3 hr (mL) ± SD | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.05 | 55.3% |
| Compound | 25 | 0.62 ± 0.06 | 27.1% |
| Compound | 50 | 0.45 ± 0.04 | 47.1% |
| (Note: Data presented is hypothetical and for illustrative purposes only) |
Conclusion
This comprehensive guide provides a robust, step-wise methodology for the preclinical evaluation of 3-Amino-1,3-diphenyl-2-propen-1-one as a potential anti-inflammatory agent. By integrating in vitro assays to determine cytotoxicity, inhibitory effects on key inflammatory mediators, and the underlying molecular mechanisms, with a well-established in vivo model for efficacy validation, researchers can build a strong, data-driven profile of the compound's therapeutic potential.
References
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]
-
Liu, T., et al. (2017). NF-kappaB Signaling in Neurological Inflammation: A Mini Review. PMC. [Link]
-
Biolife. (n.d.). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Biolife. [Link]
-
Zhang, W., & Liu, H. T. (2002). TNF and MAP kinase signaling pathways. PMC. [Link]
-
Barnes, P. J., & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. [Link]
-
Kim, C., et al. (2012). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]
-
Chaudhary, P., et al. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology. [Link]
-
Cheng, C.-H., et al. (2011). Evaluation and Discovery of Novel Synthetic Chalcone Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
ResearchGate. (n.d.). Inflammatory stimuli induce both iNOS and COX-2 expression to further exacerbate inflammation. ResearchGate. [Link]
-
Apostolou, A., et al. (2021). Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis. Frontiers in Immunology. [Link]
-
Tan, Z., et al. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. [Link]
-
ResearchGate. (2024). Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review. ResearchGate. [Link]
-
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation. [Link]
-
MDPI. (2025). Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. MDPI. [Link]
-
Tan, E. S. S., et al. (2017). Effects of chalcone derivatives on players of the immune system. PMC. [Link]
-
Kumar, S., et al. (2013). Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. PMC. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Charles River Laboratories. [Link]
-
Bouyahya, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. [Link]
-
Ghotbi, Y., et al. (2025). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Journal of Inflammation Research. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]
-
Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. [Link]
-
Al-Hadeethi, D., et al. (2023). IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study. PMC. [Link]
-
Guimarães, R., et al. (2013). Integrated Analysis of COX-2 and iNOS Derived Inflammatory Mediators in LPS-Stimulated RAW Macrophages Pre-Exposed to Echium plantagineum L. Bee Pollen Extract. PLOS One. [Link]
-
Tenne, P. C., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Tenne, P. C., et al. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Chen, C.-L., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [Link]
-
Li, Y., et al. (2013). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. PMC. [Link]
-
ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... ResearchGate. [Link]
-
Wiciński, M., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology. [Link]
-
Liu, W., et al. (2023). Analyze interleukin-1β, interleukin-6, and tumor necrosis factor-α levels in dry eye and the therapeutic effect of cyclosporine A. PMC. [Link]
-
Mărgăritescu, C., et al. (2023). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. MDPI. [Link]
-
Wang, F.-S., et al. (2006). Roles of COX-2 and iNOS in the bony repair of the injured growth plate cartilage. Journal of Orthopaedic Research. [Link]
-
Bayanati, M., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]
-
Birsa, L. M., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. MDPI. [Link]
-
Kalgutkar, A. S., et al. (2006). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Kim, H. P., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2014). synthesis and biological evaluation of novel 1, 3-diphenyl-2- propene-1-ones having anti-microbial and anti-inflammatory activity. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI. [Link]
-
Zahid, H., et al. (2017). Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs: A Review of Mechanistic Insight. Current Drug Metabolism. [Link]
-
Singh, P., et al. (2013). Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2025). Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. PubMed. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs: A Review of Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 23. Integrated Analysis of COX-2 and iNOS Derived Inflammatory Mediators in LPS-Stimulated RAW Macrophages Pre-Exposed to Echium plantagineum L. Bee Pollen Extract | PLOS One [journals.plos.org]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
- 26. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 29. brieflands.com [brieflands.com]
Application Note: 3-Amino-1,3-diphenyl-2-propen-1-one and Enaminone Derivatives as Versatile Scaffolds for Targeted Enzyme Inhibition
Executive Summary
The compound 3-Amino-1,3-diphenyl-2-propen-1-one (commonly classified as a β -amino chalcone or enaminone) has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by an α,β -unsaturated carbonyl system coupled with an amino group, this highly conjugated and electronically tunable framework serves as a potent building block for synthesizing targeted enzyme inhibitors. This application note details the mechanistic rationale, quantitative efficacy, and validated experimental protocols for utilizing enaminone derivatives as inhibitors against key neurodegenerative (AChE/BChE) and oncological (CA IX/VEGFR-2) enzyme targets.
Pharmacological Rationale & Structural Dynamics
As a Senior Application Scientist, it is critical to understand why the enaminone core is selected over other scaffolds before initiating high-throughput screening. The efficacy of 3-Amino-1,3-diphenyl-2-propen-1-one derivatives is rooted in their unique structural dynamics:
-
Conjugation and Flexibility: The enaminone linker provides exceptional conjugation flexibility. This allows the molecule to adopt stable conformations that perfectly align with the deep, narrow hydrophobic pockets of target enzymes [3].
-
Dual-Site Binding in Cholinesterases: In the context of Alzheimer's disease therapeutics, the diphenyl rings of the scaffold engage in robust π−π stacking interactions with the aromatic residues of the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE). Simultaneously, the amino group acts as a critical hydrogen bond donor/acceptor, stabilizing the complex within the Catalytic Active Site (CAS) [1].
-
Zinc-Binding Coordination: For oncological applications, the enaminone framework acts as a stable tether for zinc-binding groups (such as sulfonamides). This enables precise coordination with the zinc ion in the active site of Carbonic Anhydrase IX (CA IX), disrupting hypoxia-mediated tumor survival [3].
Fig 1. Dual-pathway enzyme inhibition mechanisms of the enaminone pharmacophore.
Quantitative Efficacy Profile
The derivatization of the 3-Amino-1,3-diphenyl-2-propen-1-one core yields compounds with sub-micromolar to nanomolar affinity for their respective targets. The table below summarizes the inhibitory metrics of leading enaminone derivatives based on recent literature[1].
| Compound Class / Derivative | Target Enzyme | Inhibitory Metric ( IC50 / Ki ) | Primary Indication | Ref |
| Enaminone-Sulfonamide (Cmpd 9) | Acetylcholinesterase (AChE) | Ki = 14.28 µM | Alzheimer's Disease | [1] |
| Enaminone-Sulfonamide (Cmpd 9) | Butyrylcholinesterase (BChE) | Ki = 8.30 µM | Alzheimer's Disease | [1] |
| Benzofuran-Enaminone (Cmpd 4a) | VEGFR-2 Kinase | IC50 = 0.058 µM | Solid Tumors | [3] |
| Benzofuran-Enaminone (Cmpd 4a) | Carbonic Anhydrase IX (CA IX) | Ki = 35.0 nM | Hypoxic Tumors | [3] |
| Benzofuran-Enaminone (Cmpd 5) | Acetylcholinesterase (AChE) | Significant In Vivo | Alzheimer's Disease | [2] |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand the biochemical rationale behind each step.
Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman's Assay)
Causality & Rationale: To accurately quantify AChE/BChE inhibition, we utilize Ellman's reagent (DTNB). The biochemical rationale is that DTNB reacts rapidly with the free sulfhydryl group of thiocholine—generated exclusively by the enzymatic cleavage of the substrate acetylthiocholine—yielding the yellow 5-thio-2-nitrobenzoate anion. A decrease in the rate of color formation at 412 nm directly correlates with the potency of the enaminone inhibitor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the enaminone derivative in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation). Prepare 15 mM Acetylthiocholine iodide (ATCI) and 3 mM DTNB in the buffer.
-
Assay Assembly (96-Well Plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the enaminone inhibitor solution (at varying concentrations for IC50 determination).
-
Add 20 µL of AChE or BChE enzyme solution (0.28 U/mL).
-
-
Incubation: Incubate the microplate at 25°C for 15 minutes to allow the inhibitor to equilibrate and bind to the enzyme active site.
-
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells to initiate the hydrolysis reaction.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 1 minute for 10 minutes.
-
Self-Validation Checkpoint: Always include a Background Control (Buffer + ATCI + DTNB without enzyme) to account for non-enzymatic spontaneous hydrolysis, and a Positive Control (e.g., Donepezil) to verify assay sensitivity and dynamic range.
Protocol B: In Silico Molecular Docking Workflow
Causality & Rationale: Before advancing to costly in vivo models, computational docking is mandatory to validate the binding pose and eliminate false positives caused by assay interference (e.g., PAINS). Docking predicts whether the enaminone's amino group successfully forms hydrogen bonds with the catalytic triad (Ser203, His447, Glu334 in AChE).
Step-by-Step Methodology:
-
Protein Preparation: Retrieve the high-resolution crystal structure of the target enzyme (e.g., PDB ID: 4M0E for AChE, 5NN0 for BChE) [1]. Remove water molecules, add polar hydrogens, and assign Kollman charges to stabilize the electrostatic environment.
-
Ligand Preparation: Sketch the 3-Amino-1,3-diphenyl-2-propen-1-one derivative. Perform energy minimization using the MMFF94 force field to obtain the lowest-energy 3D conformation.
-
Grid Box Definition: Center the grid box over the native co-crystallized ligand to ensure the search space encompasses both the CAS and the PAS.
-
Execution: Run the docking simulation using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) with an exhaustiveness of 8.
-
Self-Validation Checkpoint: Re-dock the native co-crystallized ligand back into the active site. An RMSD (Root Mean Square Deviation) of < 2.0 Å strictly confirms that the grid parameters are valid and reliable for evaluating the novel enaminone derivatives.
Fig 2. Step-by-step experimental workflow for evaluating enaminone-based enzyme inhibitors.
References
-
Bhat, M. A., et al. "Synthesis, molecular modelling and choline esterase enzyme inhibitory activity of novel enaminone derivatives of sulfonamides." Bulletin of the Chemical Society of Ethiopia 38.5 (2024): 1351-1368. URL:[Link]
-
Ezzat, S. M., et al. "Evaluating the therapeutic efficacy of a Benzofuran-Enaminone derivative for the management of Alzheimer's disease (AD)-like pathology in rats through regulating the expression of apoptosis and AD-related genes." PubMed (2024). URL:[Link]
-
Eldehna, W. M., et al. "Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization." PubMed Central (PMC) (2023). URL:[Link]
Sources
Application Note: Utilizing 3-Amino-1,3-diphenyl-2-propen-1-one as a Core Synthon for Bioactive Heterocycle Discovery in Cell Culture Models
Introduction & Mechanistic Rationale
In modern drug discovery, 3-Amino-1,3-diphenyl-2-propen-1-one (an enaminone) serves as a highly versatile, privileged building block. While the acyclic precursor itself is rarely the final therapeutic agent, its unique push-pull electronic system—featuring both nucleophilic and electrophilic centers—makes it an ideal synthon for constructing diverse heterocyclic scaffolds, such as isoxazoles, pyrroles, and pyridines.
From a cell culture perspective, the inherent diphenyl moieties of this precursor are highly advantageous. When cyclized into target heterocycles, these aromatic rings significantly enhance the lipophilicity (LogP) of the resulting compounds, facilitating robust passive diffusion across the phospholipid bilayers of cultured cells.
Recent advances have utilized transition-metal-catalyzed (e.g., Cu(II) or Ag(I)) cycloadditions of enaminones to yield isomeric isoxazoles . Furthermore, the reductive ring-cleavage of these isoxazoles yields fluoroalkylated enaminones, which are critical intermediates in the synthesis of pyrazole-based anti-inflammatory drugs like Celecoxib . Beyond anti-inflammatory agents, polycyclic systems derived from related enaminones have also demonstrated targeted biological activities, including Gram-negative antibacterial properties .
This application note details the end-to-end workflow—from compound formulation to in vitro biological screening—for evaluating enaminone-derived heterocycles.
Workflow Integration
Figure 1: Workflow from enaminone precursor synthesis to in vitro cell culture screening.
Experimental Protocols
Protocol 1: Compound Formulation for In Vitro Assays
Causality: Enaminone derivatives are inherently hydrophobic due to their diphenyl groups. Proper formulation is critical to prevent compound precipitation in aqueous cell culture media, which would artificially lower the effective concentration and yield false-negative results.
-
Purification: Ensure the synthesized heterocycle is purified to >95% (verified by HPLC). Trustworthiness: Trace impurities from transition metal catalysts (e.g., Cu or Ag) used during cycloaddition will cause off-target cytotoxicity, confounding cell-based readouts.
-
Solubilization: Dissolve the purified compound in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 20 mM master stock.
-
Storage: Aliquot into single-use amber vials and store at -20°C to prevent photodegradation of the conjugated π -systems and avoid repeated freeze-thaw cycles.
Protocol 2: Cytotoxicity Screening (MTT Assay) in HeLa Cells
Causality: Before evaluating specific functional pathways (e.g., anti-inflammatory efficacy), baseline cytotoxicity must be established. This ensures that any observed reduction in a functional marker is due to true pharmacological inhibition, not merely general cell death.
-
Cell Seeding: Seed HeLa cells at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate at 37°C, 5% CO₂ for 24 hours to allow for adhesion.
-
Compound Dilution: Prepare serial dilutions of the test compounds in complete media (e.g., 0.1, 1, 10, 50, 100 µM). Critical Step: Ensure the final DMSO concentration across all wells is strictly normalized to 0.5% (v/v). Concentrations >1% disrupt cell membrane integrity.
-
Treatment & Controls: Treat the cells for 48 hours. Self-Validating System: You must include:
-
Vehicle Control: 0.5% DMSO in media (defines 100% viability).
-
Positive Control: 1 µM Doxorubicin (confirms assay sensitivity to cytotoxic agents).
-
Blank: Media without cells (establishes background absorbance).
-
-
Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductases in viable cells will convert the tetrazolium salt into insoluble purple formazan.
-
Quantification: Aspirate the media carefully and dissolve the formazan crystals in 150 µL DMSO. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
Protocol 3: Anti-Inflammatory Efficacy (Nitric Oxide Assay) in RAW 264.7 Macrophages
Causality: Isoxazole and pyrazole derivatives synthesized from enaminones are structural analogs of NSAIDs. Assessing their ability to inhibit Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) production in macrophages provides a robust, high-throughput readout of their anti-inflammatory potential.
-
Cell Seeding: Seed RAW 264.7 macrophages at 2×104 cells/well in a 96-well plate. Incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells for 2 hours with the test compounds at sub-cytotoxic concentrations (e.g., 1, 5, and 10 µM, as determined from Protocol 2).
-
Stimulation: Add 1 µg/mL LPS to induce iNOS expression. Incubate for 24 hours. Self-Validating System: Include the following controls:
-
Unstimulated (-LPS, -Compound): Establishes baseline NO.
-
Stimulated (+LPS, -Compound): Establishes maximum NO production.
-
Inhibition Control (+LPS, +Celecoxib): Validates the assay's dynamic range.
-
-
Detection: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).
-
Quantification: Incubate for 10 minutes at room temperature in the dark. Measure absorbance at 540 nm. Quantify NO concentration using a standard curve generated with sodium nitrite.
Data Presentation
To effectively identify lead candidates, quantitative data from the cytotoxicity and functional assays must be compared to determine the Selectivity Index (SI) . A high SI indicates a wide therapeutic window (high efficacy, low toxicity).
Table 1: Representative In Vitro Screening Results for Enaminone Derivatives
| Compound | Scaffold Type | HeLa Cytotoxicity (IC₅₀, µM) | RAW 264.7 NO Inhibition (IC₅₀, µM) | Selectivity Index (SI)* |
| Enaminone Precursor | Acyclic | >100 | >100 | N/A |
| Derivative 1a | Isoxazole | 45.2 ± 3.1 | 2.4 ± 0.3 | 18.8 |
| Derivative 2b | Pyrrole | 12.5 ± 1.4 | 45.1 ± 4.2 | 0.27 |
| Celecoxib (Control) | Pyrazole | 68.4 ± 5.2 | 0.8 ± 0.1 | 85.5 |
| Doxorubicin (Control) | Anthracycline | 0.5 ± 0.05 | N/A | N/A |
*Selectivity Index (SI) = (Cytotoxicity IC₅₀) / (NO Inhibition IC₅₀). Values >10 generally indicate a favorable safety profile for further lead optimization.
References
-
Tunable Key [3 + 2] and[2 + 1] Cycloaddition of Enaminones and α-Diazo Compounds for the Synthesis of Isomeric Isoxazoles: Metal-Controlled Selectivity. Organic Letters. URL:[Link]
-
Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. URL:[Link]
-
Fused-Ring Oxazolopyrrolopyridopyrimidine Systems with Gram-Negative Activity. Antibiotics. URL:[Link]
Technical Support Center: Optimizing Claisen-Schmidt Synthesis of Amino Chalcones
Welcome to the Technical Support Center for amino chalcone synthesis. The Claisen-Schmidt condensation—a cross-aldol condensation between an acetophenone and a benzaldehyde—is the fundamental pathway for synthesizing chalcone scaffolds[1]. However, the introduction of a strongly electron-donating and nucleophilic amino group ( −NH2 ) introduces significant synthetic hurdles, including competing side reactions, electronic deactivation, and isolation failures[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize your yields and purity.
Mechanistic Workflow & Competing Pathways
Understanding the mechanistic bifurcation during the reaction is critical. The primary amine can act as a nucleophile, directly attacking the aldehyde to form an imine (Schiff base), which competes with the desired enolate-driven aldol condensation[3].
Fig 1: Reaction pathways: Desired Claisen-Schmidt condensation vs. competing Schiff base formation.
Troubleshooting Guide (Q&A)
Q1: My reaction yields a complex mixture with a bright yellow/orange impurity, and the chalcone yield is low. What is happening? A1: You are likely observing competing Schiff base (imine) formation. In the Claisen-Schmidt condensation, the primary amine on your starting material (e.g., 2'- or 4'-aminoacetophenone) acts as a strong nucleophile. Instead of the enolate attacking the aldehyde's carbonyl carbon, the amine attacks it, forming an imine[3]. Furthermore, amino compounds can undergo oligomerization in the presence of strong bases[2]. Causality & Solution: Imine formation is kinetically favored but thermodynamically less stable than the conjugated chalcone. To resolve this:
-
N-Protection: Acetylate the amino group prior to condensation (forming an acetamide), perform the aldol condensation, and deprotect post-reaction.
-
Thermodynamic Control: Extend the reaction time (5–6 hours) at room temperature to allow the reversible Schiff base to hydrolyze, driving the irreversible dehydration of the aldol adduct forward.
Q2: I am using 4-(dimethylamino)benzaldehyde. The reaction is extremely slow and starting materials remain even after 24 hours. How do I drive it to completion? A2: The issue is electronic deactivation. The dimethylamino group is strongly electron-donating via resonance (+R effect). This pushes electron density into the aromatic ring and onto the aldehyde's carbonyl carbon, drastically reducing its electrophilicity. Consequently, the nucleophilic attack by the acetophenone enolate becomes the rate-limiting step[1]. Causality & Solution:
-
Increase Base Concentration: Standard 10% NaOH is insufficient. Shift to 40% w/v NaOH to maximize enolate concentration and force the equilibrium[4].
-
Microwave Irradiation: Transitioning from conventional heating to microwave-assisted synthesis (e.g., 80°C for 5–10 minutes) provides the necessary activation energy to overcome the high barrier of the nucleophilic attack without causing the thermal degradation seen in prolonged reflux.
Q3: During workup, my product "oils out" instead of precipitating as a solid. How can I isolate the amino chalcone? A3: Amino chalcones frequently oil out due to their ability to form strong intermolecular hydrogen bonds and their basic nature. Over-acidification during the neutralization step protonates the amino group, forming a highly water-soluble ammonium salt that resists crystallization. Causality & Solution:
-
Controlled Neutralization: When quenching the basic reaction mixture, use ice-cold 10% HCl dropwise and monitor the pH closely. Stop at pH 7.0–7.5. Do not let the solution become acidic.
-
Trituration: If an oil forms, decant the aqueous layer, dissolve the oil in a minimal amount of warm ethanol, and slowly add ice-cold water until turbidity appears. Scratch the inside of the flask with a glass rod to induce nucleation.
Optimization Parameters & Quantitative Data
The choice of catalytic system heavily dictates the success of amino chalcone synthesis. Below is a comparative analysis of optimized parameters:
| Catalyst System | Solvent | Temperature | Time | Avg. Yield | Mechanistic Notes |
| 40% NaOH (aq) | Absolute Ethanol | Room Temp | 5–6 h | 66–83% | Standard base catalysis; high base concentration overcomes electronic deactivation of the carbonyl[4]. |
| 10% NaOH (aq) | Methanol | 0°C to RT | 2–4 h | 40–55% | Prone to Schiff base competition and incomplete conversion due to weak basicity[3]. |
| Bifunctional (Solid) | o-Xylene | 90°C | 2 h | >90% | One-pot synthesis starting from nitroacetophenone; reduces the nitro group in situ, avoiding amino oligomerization entirely[2]. |
| KOH / Microwave | Ethanol | 80°C | 5–10 min | 85–92% | Rapid heating provides activation energy for deactivated carbonyls, preventing prolonged degradation. |
Standard Operating Procedure (SOP)
Base-Catalyzed Synthesis of 4'-Aminochalcones
This protocol is optimized to suppress side reactions and maximize yield using high-concentration base catalysis[4].
Step 1: Reagent Preparation In a 50 mL Erlenmeyer flask, add 2.0 mmol of 4'-aminoacetophenone and 2.0 mmol of the target benzaldehyde derivative. Add 10 mL of absolute ethanol. Self-Validation Check: Ensure complete dissolution. A clear solution indicates proper solvation, which is required before introducing the catalyst to prevent localized concentration gradients.
Step 2: Catalysis While stirring at 500 rpm, add 2.0 to 4.0 mL of 40% w/v aqueous NaOH dropwise. Causality: The highly concentrated base rapidly deprotonates the alpha-carbon of the acetophenone, pushing the equilibrium toward the enolate and outcompeting the nucleophilicity of the primary amine.
Step 3: Reaction Monitoring Stir the mixture at room temperature for 5–6 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the ketone spot disappears and a highly fluorescent yellow/orange spot (the conjugated chalcone) emerges under UV light (365 nm).
Step 4: Quenching & Isolation Pour the reaction mixture over 20 g of crushed ice. Slowly neutralize the mixture by adding ice-cold 10% HCl dropwise until the pH reaches exactly 7.0–7.5. Critical Warning: Monitor with pH paper continuously. Dropping below pH 7.0 will protonate the amine, causing the product to dissolve into the aqueous layer or form an intractable oil.
Step 5: Purification Filter the resulting crude precipitate under vacuum. Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove residual sodium salts. Recrystallize the solid from hot ethanol to yield the pure amino chalcone.
Frequently Asked Questions (FAQs)
Can I use acid catalysis (e.g., SOCl2/EtOH or HCl gas) instead of base catalysis for amino chalcones? It is highly discouraged. Acidic conditions will immediately protonate the primary amine to form an ammonium ion ( −NH3+ ). This alters the electronic properties (turning it into a strong electron-withdrawing group) and drastically reduces the solubility of the starting material, effectively halting the aldol condensation.
How do I scale up this reaction from millimolar to molar quantities? Scale-up introduces severe heat dissipation challenges during the exothermic aldol condensation. You must use a jacketed reactor to maintain the temperature strictly at 20–25°C. Uncontrolled exotherms will favor the formation of Michael addition byproducts (dimers) and accelerate the thermal degradation of the aldehyde.
Sources
Technical Support Center: Synthesis of 3-Amino-1,3-diphenyl-2-propen-1-one
Introduction: The Target Enaminone
3-Amino-1,3-diphenyl-2-propen-1-one is a vinylogous amide, or enaminone, a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2] Its conjugated system endows it with unique reactivity, making it a versatile building block for various heterocyclic compounds like pyridines and pyrroles.[2]
The most direct and common synthesis involves the condensation reaction between 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and a source of ammonia or a primary amine. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield, purity, and downstream applications. This guide provides an in-depth troubleshooting framework for researchers encountering common issues during this synthesis, focusing on the identification, mitigation, and prevention of side product formation.
Primary Synthesis Pathway
The desired transformation is the nucleophilic attack of an amine on one of the carbonyl groups of the β-diketone, followed by dehydration to form the stable, conjugated enaminone product.
Caption: Primary reaction pathway for enaminone synthesis.
Troubleshooting Guide: Common Issues & Side Products
This section addresses the most frequent problems encountered during the synthesis, linking observable issues to specific chemical side products and providing actionable solutions.
| Observed Problem | Potential Side Product/Cause | Mitigation & Troubleshooting Steps |
| Low Yield / Incomplete Reaction | Unreacted 1,3-diphenyl-1,3-propanedione | • Verify Stoichiometry: Ensure at least a 1:1 molar ratio of amine to diketone. A slight excess of the amine can drive the reaction to completion. • Increase Reaction Time/Temperature: Gently refluxing for several hours is often necessary. Monitor reaction progress via Thin Layer Chromatography (TLC). • Catalyst: For less reactive amines, a mild acid catalyst (e.g., p-toluenesulfonic acid) can facilitate the dehydration step. |
| Oily or Gummy Product | Presence of water; Unreacted starting materials | • Ensure Anhydrous Conditions: Use dry solvents and glassware. The presence of excess water can inhibit the final dehydration step. • Purification: The primary method for removing unreacted starting material is recrystallization. A solvent system like ethanol/water or ethyl acetate/hexane is typically effective.[3] |
| Product Reverts to Starting Material | Hydrolysis of the Enaminone | • Avoid Acidic Workup: Enaminones are susceptible to acid-catalyzed hydrolysis, which reverses the formation reaction.[4][5][6] The mechanism involves protonation of the enamine double bond, followed by attack of water.[5][7][8] • Workup Conditions: Neutralize the reaction mixture and perform extractions under neutral or slightly basic conditions. Wash with a saturated sodium bicarbonate solution if an acid catalyst was used. |
| Unexpected NMR/MS Peaks | Self-Condensation of Diketone | • Control Basicity and Temperature: Strong bases and high temperatures can promote the self-condensation of 1,3-diphenyl-1,3-propanedione, leading to complex, higher molecular weight impurities.[9] Use mild conditions where possible. |
In-Depth Analysis of Key Side Reactions
The C=C bond of the enaminone is susceptible to protonation, particularly under acidic conditions. This creates a highly electrophilic iminium ion, which is readily attacked by water, leading to the collapse of the structure back to the starting β-diketone and amine.[5][7]
Caption: Hydrolysis pathway of enaminones under acidic conditions.
Preventative Measure: During the workup, if the reaction mixture is acidic, it should be carefully neutralized with a mild base (e.g., NaHCO₃ solution) before extraction. Avoid washing with strong acids.
Best Practices for Maximizing Yield and Purity
-
Solvent Choice: Toluene is a common and effective solvent as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards product formation. Ethanol is also widely used, though it may require longer reaction times.
-
Amine Source: For the synthesis of the primary enaminone (with an -NH₂ group), ammonium acetate can serve as a convenient in-situ source of both ammonia and a mild acid catalyst.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting diketone. A typical mobile phase is a mixture of ethyl acetate and hexane (e.g., 1:4 v/v). The enaminone product is generally more polar than the starting diketone.
-
Purification: The crude product is almost always a solid. Recrystallization is the most effective purification method.[3] Test small batches with different solvents; ethanol, ethyl acetate, and their mixtures with non-polar solvents like hexane are good starting points. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
Frequently Asked Questions (FAQs)
Q1: My product is a persistent yellow oil and won't crystallize. What should I do? A1: This is a common issue often caused by residual solvent or unreacted starting materials. First, ensure all solvent is removed under high vacuum. If it remains oily, attempt to triturate the oil with a cold non-polar solvent like hexane or pentane. This can often induce crystallization by washing away impurities. If that fails, column chromatography on silica gel is the next best step.[3][10]
Q2: The reaction seems to stall and never reaches full conversion according to TLC. What's wrong? A2: This suggests the reaction has reached equilibrium. To push it forward, you need to remove the water byproduct. If you are not already, switch to a solvent like toluene and use a Dean-Stark trap. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction can also be effective.
Q3: I see a spot on my TLC plate that is much less polar than my starting material. What could it be? A3: While less common, under certain conditions (e.g., if starting from a chalcone precursor), you might observe unreacted chalcone (1,3-diphenyl-2-propen-1-one).[11][12][13] This is significantly less polar than the diketone or the final enaminone product. This is more relevant for syntheses that are not starting from the diketone.
Q4: Can I use a strong base like NaOH to catalyze the reaction? A4: It is not recommended. Strong bases can deprotonate the methylene bridge of the 1,3-diketone, opening the door to undesired side reactions like self-condensation or Claisen-type reactions, which will lead to a complex mixture of byproducts.[9] Mild acidic or thermal conditions are preferred.
Appendix: Detailed Experimental Protocols
Protocol 6.1: Synthesis of 3-Amino-1,3-diphenyl-2-propen-1-one
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diphenyl-1,3-propanedione (5.0 g, 22.3 mmol) and ammonium acetate (3.44 g, 44.6 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol.
-
Reaction: Stir the mixture and heat to a gentle reflux. The solid starting materials will dissolve upon heating.
-
Monitoring: Monitor the reaction progress by TLC (20% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. A precipitate will likely form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pale yellow crystals. Dry the purified product under vacuum.
Protocol 6.2: Troubleshooting Flowchart
Caption: A step-by-step guide for post-reaction troubleshooting.
References
- Dixon, J. E., & Bruice, T. C. (1972). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 61(5), 740-745.
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
-
Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]
-
Organic Chemistry. (2017). Mechanism of Enamine Hydrolysis. YouTube. Available at: [Link]
- Stainton, P., & Williams, H. (1974). A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2, (13), 1593-1596.
- Dudley, G. B., et al. (2010). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry, 75(16), 5547–5557.
-
Dudley, G. B., et al. (2010). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PMC. Available at: [Link]
- Zhang, Y., et al. (2007). (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one. Acta Crystallographica Section E, 63(Pt 12), o4567.
-
Scott, P. J. H., et al. (2022). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC. Available at: [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. Available at: [Link]
- Bhattacharya, S., et al. (2011). A new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
- Diffendaffer, R. L. (1984). Procedure for preparing 1,3-diphenyl-1,3-propanedione.
- Lee, S. K., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 15(12), 4098-4105.
-
PrepChem. (2023). Synthesis of 1,3-diphenyl-1,3-propanedione. Available at: [Link]
- Sigma-Aldrich. 1,3-Diphenyl-1,3-propanedione for synthesis. Product Page.
-
ResearchGate. Synthesis of enaminones, enamino esters and related compounds. Available at: [Link]
- Siddiqui, S., et al. (1988). CONDENSATION REACTIONS OF 1,3-DIPHENYL-2-PROPEN-1-0NES WITH NUCLEOPHILIC REAGENTS. Pakistan Journal of Scientific and Industrial Research, 31(1), 1-4.
-
ResearchGate. Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine under different reaction conditions. Available at: [Link]
- Distaso, C., & Cotarca, L. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
- BenchChem. (2026). An In-Depth Technical Guide to 3-Anilino-1,3-diphenylpropan-1-one.
- Wang, Y., et al. (2005). Effect of several ionic liquids on the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one in supercritical carbondioxide. RSC Advances.
- Das, B., et al. (2012). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. PMC.
- Mahurkar, S. S., et al. (2019). An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives and their antibacterial evaluation. Chemistry & Biology Interface, 9(6), 277-284.
- SciSpace. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pjsir.org [pjsir.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enaminone Synthesis Troubleshooting
Welcome to the Technical Support Center for the synthesis of 3-Amino-1,3-diphenyl-2-propen-1-one (commonly known as β -aminocinnamophenone). This compound is a highly versatile β -enaminone building block utilized extensively in the synthesis of pharmaceuticals, biologically active heterocycles, and complex organic architectures[1].
Synthesizing this enaminone typically involves the condensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with an amine source, most commonly ammonium acetate[2]. While the reaction appears straightforward, researchers frequently encounter yield plateaus due to thermodynamic equilibrium limitations and competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your isolated yield.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: My conversion rate is plateauing at 40-50%, and I recover a lot of unreacted dibenzoylmethane. Why is the reaction stalling? A: You are fighting Le Chatelier's Principle. The formation of 3-amino-1,3-diphenyl-2-propen-1-one is a reversible condensation reaction. The amine attacks the carbonyl to form a hemiaminal intermediate, which then undergoes dehydration to form the enaminone. Because water is a stoichiometric byproduct, its accumulation drives the equilibrium backward, hydrolyzing your product back into the starting diketone. Solution: You must actively remove water from the system. If running the reaction in refluxing ethanol, switch to a solvent that allows for azeotropic water removal (like toluene) using a Dean-Stark apparatus. Alternatively, add activated 4Å molecular sieves to your reaction flask to sequester water in situ.
Q2: I am seeing multiple new spots on my TLC plate, including a highly UV-active/fluorescent byproduct, but my target enaminone yield is low. What is happening? A: You are likely observing degradation or self-condensation. Enaminones are highly reactive ambident nucleophiles/electrophiles. Under harsh heating (>110°C) or in the presence of excess strong acid, 3-amino-1,3-diphenyl-2-propen-1-one can undergo self-condensation to form 1,3,5-trisubstituted benzenes or 2,5-disubstituted pyridine derivatives[3]. Solution: Lower the reaction temperature and monitor the reaction strictly via TLC. If you are using a strong Brønsted acid catalyst, reduce the loading to 5-10 mol% or switch to a milder Lewis acid catalyst.
Q3: Why do most literature procedures recommend ammonium acetate instead of aqueous ammonia or ammonia gas? A: Aqueous ammonia introduces a massive excess of water into the system, which immediately favors the hydrolysis of the enaminone back to the diketone. Ammonia gas is difficult to quantify and handle safely. Ammonium acetate ( NH4OAc ) is an ideal solid reagent because it thermally decomposes in solution to provide a steady, controlled release of ammonia. Furthermore, the liberated acetic acid acts as a mild, built-in Brønsted acid catalyst that facilitates the crucial dehydration step of the hemiaminal intermediate[2].
Q4: How do I cleanly separate the unreacted dibenzoylmethane from the product without running a time-consuming column? A: Exploit the difference in polarity and solubility. The target enaminone is significantly more polar than the starting diketone due to the push-pull conjugated system (electron-donating amino group and electron-withdrawing carbonyl). Solution: After aqueous workup, triturate the crude solid with cold hexanes or a hexane/diethyl ether (9:1) mixture. The unreacted dibenzoylmethane is highly soluble in non-polar solvents, while the enaminone will remain as an insoluble yellow/orange crystalline solid. Recrystallization from hot ethanol provides analytically pure material.
Part 2: Mechanistic and Troubleshooting Visualizations
Mechanistic pathway of enaminone synthesis and common side reactions.
Troubleshooting logic tree for addressing low yields in enaminone synthesis.
Part 3: Quantitative Data & Condition Optimization
To demonstrate the impact of water removal and catalyst selection, the following table summarizes the expected yields of 3-amino-1,3-diphenyl-2-propen-1-one under various standard laboratory conditions[1][2].
| Reaction Condition | Solvent | Catalyst | Water Removal | Time | Expected Yield |
| Standard Reflux | Ethanol | None (Acetic acid from NH4OAc ) | None | 12 h | 45 - 55% |
| Molecular Sieves | Ethanol | None | 4Å Molecular Sieves | 8 h | 65 - 75% |
| Azeotropic Distillation | Toluene | p-Toluenesulfonic acid (10 mol%) | Dean-Stark Trap | 4 h | 85 - 90% |
| Solvent-Free / Melt | None | Ceric Ammonium Nitrate (5 mol%) | Open Air / Vacuum | 2 h | 90 - 95% |
Part 4: Validated Experimental Protocol (Azeotropic Method)
This protocol utilizes azeotropic distillation to drive the reaction to completion, ensuring high yields and minimal side-product formation. It is a self-validating system: the collection of water in the Dean-Stark trap serves as a real-time visual indicator of reaction progress.
Reagents Required:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): 10.0 mmol (2.24 g)
-
Ammonium Acetate ( NH4OAc ): 50.0 mmol (3.85 g) - 5 equivalents ensure sufficient ammonia generation.
-
p-Toluenesulfonic acid monohydrate (p-TsOH· H2O ): 1.0 mmol (0.19 g)
-
Toluene (Anhydrous): 40 mL
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Mixing: Add the dibenzoylmethane (2.24 g), ammonium acetate (3.85 g), and p-TsOH (0.19 g) to the flask. Pour in 40 mL of anhydrous toluene.
-
Reflux & Monitor: Heat the mixture to reflux (oil bath at ~125°C) under vigorous stirring. As the reaction proceeds, water will begin to collect in the Dean-Stark trap.
-
Endpoint Determination: Continue refluxing until no more water droplets are observed condensing into the trap (typically 3 to 4 hours). Perform a TLC (Eluent: 8:2 Hexanes/Ethyl Acetate) to confirm the disappearance of the starting diketone ( Rf≈0.7 ) and the appearance of the highly polar enaminone product ( Rf≈0.2 ).
-
Quench & Wash: Allow the reaction to cool to room temperature. Transfer the toluene solution to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3 (2 × 20 mL) to neutralize the p-TsOH and acetic acid. Wash with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Triturate the crude yellow/orange residue with 15 mL of ice-cold hexanes. Filter the solid under vacuum and wash with an additional 5 mL of cold hexanes to remove any trace unreacted diketone. Dry the solid under high vacuum to yield pure 3-amino-1,3-diphenyl-2-propen-1-one.
Sources
Technical Support Center: Optimizing Chalcone Synthesis
Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of chalcones via the Claisen-Schmidt condensation. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to diagnose issues and rationally design solutions for a successful synthesis.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions about the core chemistry of chalcone synthesis.
Q1: What is the fundamental reaction for synthesizing chalcones?
A1: The most common and classical method for synthesizing chalcones is the Claisen-Schmidt condensation .[1] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (specifically an acetophenone) that possesses α-hydrogens.[2][3] The reaction proceeds via an aldol condensation mechanism, followed by a spontaneous dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.[3][4] While typically base-catalyzed, acid-catalyzed versions also exist, though they are less common.[5][6]
Q2: Why is a strong base, like NaOH or KOH, the preferred catalyst?
A2: Base catalysis is generally preferred because it efficiently deprotonates the α-carbon of the ketone to generate a resonance-stabilized nucleophilic enolate.[3] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[7] The selectivity of the Claisen-Schmidt reaction relies on a crucial difference between the two reactants: the aromatic aldehyde (e.g., benzaldehyde) lacks α-hydrogens and thus cannot form an enolate itself.[1][8] This structural feature prevents self-condensation of the aldehyde, which would otherwise lead to a complex mixture of products and lower the yield of the desired chalcone.[1]
Q3: What are the advantages of "green chemistry" approaches like solvent-free grinding?
A3: Green chemistry methods offer significant benefits by reducing environmental impact and often improving reaction efficiency. Solvent-free grinding, which involves physically grinding the solid reactants with a solid catalyst (e.g., KOH), eliminates the need for hazardous organic solvents.[9] This technique frequently leads to shorter reaction times, simpler product isolation (often just requiring a wash with cold water), and high product yields.[10][11] Other green approaches include using microwave irradiation or conducting the reaction in alternative media like ionic liquids or aqueous micellar solutions.[6][12][13]
Troubleshooting Guide: Low or No Product Yield
Low yields are the most frequent challenge in chalcone synthesis. The problem can often be traced back to issues with catalysts, reaction conditions, or reactant purity.
Q: My reaction yield is very low, or the reaction failed entirely. What are the common causes and how can I fix it?
A: Several factors can contribute to poor yields. A systematic approach to troubleshooting is recommended. Start by evaluating your catalyst and reaction setup before moving to more complex variables.
The base catalyst is the engine of this reaction; if it's not functioning, the reaction won't start.
-
Cause: The base catalyst (e.g., NaOH, KOH pellets) may be old, hydrated from atmospheric moisture, or neutralized by acidic impurities in the reactants or solvent.[1][14] Using a base that is too weak may not be sufficient to deprotonate the ketone effectively.[15]
-
Solution:
-
Always use a fresh batch of catalyst.
-
Ensure that your ketone and aldehyde starting materials are pure. If the aldehyde has been stored for a long time, it may have oxidized to the corresponding carboxylic acid, which will quench the base.[16] Consider purifying the aldehyde by distillation if its purity is questionable.[14]
-
Use anhydrous solvents if employing highly moisture-sensitive bases like sodium hydride (NaH).[15][16]
-
Temperature, reaction time, and solvent choice are critical parameters that must be optimized.
-
Cause: While many chalcone syntheses proceed smoothly at room temperature, some substrate combinations require heating to overcome activation energy barriers.[16] Conversely, excessive heat can promote side reactions, leading to a complex mixture and lower yield of the desired product.[14][16] Poor solubility of reactants or the intermediate aldol adduct can also stall the reaction.[1]
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[3] If the reaction stalls at room temperature, consider gently heating it (e.g., to 40-50 °C).[16]
-
Solvent Choice: Ethanol and methanol are the most common solvents.[13] If solubility is an issue, try increasing the solvent volume or exploring alternative solvents. Micellar media (using surfactants like CTAB or Tween 80) can be an excellent "green" alternative to enhance solubility and yield.[12][13]
-
Reaction Time: Don't assume a standard reaction time. Monitor by TLC until the limiting reagent is consumed. Some reactions are complete in a few hours, while others may require stirring overnight.[17]
-
The principle of "garbage in, garbage out" applies strongly to organic synthesis.
-
Cause: Impurities in either the acetophenone or the benzaldehyde can inhibit the reaction.[14][18] As mentioned, the most common issue is the presence of carboxylic acid from aldehyde oxidation.[16]
-
Solution:
-
Verify the purity of your starting materials by NMR or other appropriate analytical techniques.
-
When in doubt, purify your starting materials before setting up the reaction. Benzaldehyde can be distilled, and acetophenones can often be purified by recrystallization or distillation.
-
The molar ratio of reactants is a crucial parameter that can be adjusted to favor product formation.
-
Cause: An equimolar ratio of aldehyde to ketone is the standard starting point. However, side reactions can consume one of the reactants, effectively altering the ideal stoichiometry.
-
Solution: To prevent self-condensation of the ketone or Michael addition side reactions, sometimes using a slight excess of the aldehyde (e.g., 1.1 equivalents) can be beneficial.[16] Conversely, an excess of the ketone is sometimes used to ensure the complete consumption of a more valuable aldehyde.[14] The optimal ratio may need to be determined empirically.
Troubleshooting Workflow Diagram
The following decision tree illustrates a logical workflow for diagnosing and solving low-yield issues.
Caption: Decision tree for troubleshooting low-yield chalcone synthesis reactions.
Troubleshooting Guide: Side Reactions & Purification
The appearance of multiple spots on a TLC plate indicates the formation of byproducts, which complicates purification and reduces the yield of the desired chalcone.
Q: My TLC shows multiple spots. What are the common side reactions, and how can I improve selectivity?
A: Side product formation is often due to competing reaction pathways. Key strategies focus on controlling the reaction conditions and reactant stoichiometry.
| Side Reaction | Cause | Mitigation Strategy | References |
| Self-Condensation of Ketone | The ketone enolate reacts with another molecule of the ketone instead of the aldehyde. This is more likely if the ketone is highly enolizable. | Slowly add the ketone to a mixture of the aldehyde and the base. Using a milder base or lower reaction temperature can also help. | [1][15][16] |
| Cannizzaro Reaction | Two molecules of the aldehyde (which lacks α-hydrogens) react in the presence of a strong base to yield a primary alcohol and a carboxylic acid. | Ensure the ketone is present and can form an enolate to react with the aldehyde first. This can be achieved by adding the aldehyde dropwise to the ketone/base mixture. Using milder basic conditions or a lower base concentration can also prevent this. | [14][15][19] |
| Michael Addition | A ketone enolate adds to the β-carbon of the newly formed α,β-unsaturated chalcone product, leading to a 1,5-dicarbonyl compound. | Use a slight excess of the aldehyde to ensure all the enolate is consumed in the primary reaction. Running the reaction at a lower temperature can also minimize this subsequent reaction. | [16] |
Q: My product is an oil or a gummy precipitate instead of a solid. What should I do?
A: This is a common purification challenge that can arise from impurities or the intrinsic properties of the chalcone itself.[1][20]
-
Verify Purity: First, analyze the crude product by TLC. The presence of multiple spots suggests that impurities are preventing crystallization.[21] Purify the material using column chromatography. Silica gel is a common stationary phase, with a hexane/ethyl acetate mixture often used as the eluent.[21]
-
Induce Crystallization: If the purified product is still an oil, it may have a low melting point. Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available. Cooling the solution in an ice bath can also promote crystallization.[17]
-
Accept the Oil: If all attempts at crystallization fail, it is likely that your purified chalcone is simply an oil at room temperature. In this case, the purified oil can be obtained by removing the chromatography solvent under reduced pressure.[21]
Q: How do I choose an appropriate recrystallization solvent?
A: Ethanol is a very common and effective solvent for recrystallizing chalcones.[3][21] The ideal solvent should dissolve your chalcone well when hot but poorly at room temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). Test small amounts of your crude product with various solvents (e.g., ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water) to find the optimal conditions.[21]
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common chalcone synthesis and purification procedures.
Protocol 1: Standard Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a representative procedure for the synthesis of chalcone from benzaldehyde and acetophenone.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (20-30 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 1.2 eq in 5-10 mL of water) dropwise to the reaction mixture.[2][3] A precipitate may begin to form.
-
Reaction: Continue stirring at room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the starting material spots are consumed.[21] This typically takes 2-4 hours.
-
Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice (~100 g). If a solid precipitate forms, collect the crude product by vacuum filtration.[3]
-
Washing: Wash the filtered solid with plenty of cold water to remove the base, followed by a small amount of cold ethanol to remove highly soluble impurities.[1]
-
Purification: The crude product can be further purified by recrystallization from ethanol.[3]
Protocol 2: Green Synthesis via Solvent-Free Grinding
This protocol is an environmentally friendly alternative to the traditional solvent-based method.[9]
-
Reactant Preparation: In a mortar, add acetophenone (1.0 eq) and solid potassium hydroxide (KOH, 1.5 eq).
-
Grinding (Step 1): Grind the mixture with a pestle for approximately 5 minutes.
-
Aldehyde Addition: Add benzaldehyde (1.0 eq) to the mortar.
-
Grinding (Step 2): Continue to grind the reaction mixture vigorously. The mixture will likely turn into a paste and may solidify. Grind for 15-30 minutes.[9][11] Monitor the reaction by taking a small sample, dissolving it in a solvent like ethyl acetate, and running a TLC.
-
Work-up & Isolation: Once the reaction is complete, add cold water to the mortar and break up the solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The product is often pure enough for many applications, but it can be recrystallized from ethanol if needed.
Protocol 3: Purification by Recrystallization
This protocol describes the general procedure for purifying a solid crude chalcone.[21]
-
Solvent Selection: In a test tube, dissolve a small amount of the crude chalcone in a minimal amount of a potential solvent (e.g., ethanol) with heating. An ideal solvent will result in the formation of crystals upon cooling.
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add the chosen solvent. Heat the mixture (e.g., on a hot plate) and add more solvent in small portions until the chalcone just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mechanism & Workflow Visualization
Claisen-Schmidt Condensation Mechanism
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
References
- Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.
- Goyal K, Kaur R, Goyal A, Awasthi R. (2021). Chalcones: A review on synthesis and pharmacological activities.
- Morsy, N. M.; Hassan, A. S. (2022). Synthesis, reactions, and applications of chalcones: A review. Eur. J. Chem. 13, 241-252.
- ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Tuijin Jishu/Journal of Propulsion Technology. A Review: Green Synthesis of Chalcone.
- TSI Journals. Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity.
- Benchchem. .
- PMC. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media.
- ResearchGate. Mechanism of Chalcone synthesis.
- Benchchem. A Technical Guide to the Synthesis and Reactions of Chalcones for Drug Discovery Professionals.
- Benchchem. Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
- Benchchem. Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
- AIP Publishing. Development Of Chalcone Synthesis: Optimization Of Synthetic Method.
- Benchchem. minimizing side-product formation in chalcone synthesis.
- ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
- PMC. Chalcone: A Privileged Structure in Medicinal Chemistry.
- Ingenta Connect. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry, 10(1), 60-77.
- Benchchem. Technical Support Center: Advanced Purification of Synthetic Chalcones.
- Google Patents. (CN110124744B). Catalyst for catalytic synthesis of chalcone compounds and application thereof.
- Benchchem. optimizing reaction conditions for 4'-nitrochalcone synthesis.
- AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method.
- ACS Publications. (2010). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. Industrial & Engineering Chemistry Research.
- JOCPR. (2014). Chalcones: Synthesis, structure diversi. Journal of Chemical and Pharmaceutical Research, 6(5), 1076-1088.
- ResearchGate. (2024). How to improve the yield of chalcone synthesis?.
- Benchchem. (2026). Troubleshooting side reactions in Claisen-Schmidt condensation.
- MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- PMC. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
- Reddit. (2024). Chalcone Synthesis. r/OrganicChemistry.
- Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
- Wikipedia. Claisen–Schmidt condensation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. propulsiontechjournal.com [propulsiontechjournal.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Reddit - Please wait for verification [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Amino-1,3-diphenyl-2-propen-1-one
Welcome to the technical support guide for 3-Amino-1,3-diphenyl-2-propen-1-one. This document provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of this valuable β-enaminone intermediate. Our approach is grounded in established chemical principles and field-proven methodologies to ensure you can achieve the desired purity for your downstream applications.
Introduction: Understanding the Molecule and Its Challenges
3-Amino-1,3-diphenyl-2-propen-1-one is a derivative of chalcone, characterized by a reactive α,β-unsaturated carbonyl system and a vinylogous amide functionality.[1] These features make it a versatile synthetic building block but also introduce specific purification challenges.[2] Common issues arise from stubborn impurities from its synthesis, such as unreacted starting materials, side-products from self-condensation, and the compound's own physicochemical properties which can complicate standard purification techniques like crystallization and chromatography. This guide will walk you through these challenges systematically.
Part 1: Frequently Asked Questions (FAQs) - Initial Purification Steps
This section addresses the most common issues encountered immediately following synthesis and during initial work-up.
FAQ 1: My crude product is a persistent oil or a sticky solid that refuses to crystallize. What are the likely causes and how can I resolve this?
Answer:
This is a very common problem. An oily or non-crystalline crude product typically points to one of three issues:
-
Residual Solvent: The most frequent culprit is trapped solvent from the reaction or extraction (e.g., ethanol, xylene, DMF). These solvents can suppress the melting point and inhibit crystal lattice formation.
-
Solution: Ensure your crude product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 40 °C), to remove all volatile residues.
-
-
Presence of Impurities: Even small amounts of impurities, particularly unreacted starting materials or byproducts from side reactions, can act as "crystal poisons," disrupting the ordered arrangement required for crystallization. The synthesis of chalcones and their derivatives can sometimes result in dark-colored, complex crude materials if the reaction does not go to completion.[3]
-
Solution (Trituration): Before attempting a full recrystallization, try triturating the oil or sticky solid. This involves stirring the crude material vigorously with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble (e.g., cold diethyl ether or hexanes). This will often wash away the problematic impurities, leaving behind a solid product that can then be recrystallized.
-
-
Incorrect Solvent System: The product may be too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating.
-
Solution: If trituration fails, proceed to a systematic solvent screen for recrystallization, as detailed in the next question.
-
FAQ 2: What is the recommended solvent system for recrystallizing 3-Amino-1,3-diphenyl-2-propen-1-one?
Answer:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given that chalcones are generally soluble in moderately polar to non-polar solvents like chloroform and ether, and only slightly soluble in alcohols, a mixed-solvent system is often most effective.[4]
Recommended Strategy:
-
Single Solvent Trial: Start with ethanol or isopropanol. Dissolve the crude product in a minimal amount of the hot solvent. If the product crystallizes upon cooling, you have found a suitable system.
-
Mixed Solvent System (Solvent/Anti-Solvent): This is often the most robust method.
-
Dissolve your crude product in a minimum volume of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone, or warm ethanol).
-
Slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., water, hexanes, or petroleum ether) dropwise to the warm solution until you observe persistent cloudiness (the saturation point).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method often yields high-quality crystals.
-
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Typical Use Case |
| Ethanol | 78 | 5.2 | Good single solvent or as the primary solvent in a mixed system. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 4.4 | Good primary solvent; use with hexanes as an anti-solvent. |
| Toluene | 111 | 2.4 | For less polar products; use with hexanes as an anti-solvent. |
| Water | 100 | 9.0 | Typically used as an anti-solvent due to the organic nature of the product. |
| Hexanes | 69 | 0.0 | Excellent anti-solvent and for trituration/washing. |
FAQ 3: My post-synthesis TLC shows multiple spots. What are the most probable impurities?
Answer:
The identity of impurities is highly dependent on the synthetic route. For a typical Claisen-Schmidt or related condensation, you should anticipate the following:
-
Unreacted Starting Materials: Acetophenone and benzaldehyde derivatives are common. They can usually be identified by running co-spots with the authentic starting materials on your TLC plate.
-
Self-Condensation Products: Aldol condensation of the starting ketone with itself can occur, leading to higher molecular weight impurities.
-
Isomeric Byproducts: If using an unsymmetrical ketone, reaction at the undesired α-carbon can lead to constitutional isomers.[5]
-
Michael Addition Products: The α,β-unsaturated system is susceptible to Michael addition, which can lead to other byproducts depending on the reaction conditions.
A systematic approach using column chromatography is the most effective way to separate these components if recrystallization fails.
Part 2: Troubleshooting Guide - Advanced Purification Protocols
This section provides guidance for more persistent purification issues that require chromatographic methods.
Problem: A stubborn impurity co-crystallizes with my product, and TLC analysis shows very similar Rf values.
Causality: When an impurity has a polarity and molecular structure very similar to the target compound, their solubility properties become nearly identical, making separation by recrystallization extremely difficult. This scenario necessitates a purification technique with higher resolving power, such as flash column chromatography.
Troubleshooting Protocol: Flash Column Chromatography
Flash chromatography on silica gel is a standard and effective method for purifying enaminones and chalcones.[6][7]
Step-by-Step Methodology:
-
TLC Mobile Phase Optimization: The key to successful column chromatography is selecting the right eluent (mobile phase).
-
Test various solvent mixtures, typically starting with a non-polar solvent like hexanes or petroleum ether and adding a more polar solvent like ethyl acetate.
-
Aim for an Rf value for your desired product of ~0.25-0.35 . This provides the optimal balance between separation and elution time.
-
Ensure the impurity spot is clearly resolved from your product spot.
-
-
Column Packing:
-
Use silica gel (230–400 mesh) as the stationary phase.[6]
-
Pack the column using a slurry method with your chosen mobile phase to ensure a homogenous and air-free column bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This technique generally provides superior resolution compared to liquid loading.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the column under positive pressure (flash chromatography).
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
-
Final Step: A final, quick recrystallization of the purified material from the column is often recommended to obtain a highly crystalline, solvent-free final product.
Problem: My compound appears to be streaking or degrading on the silica gel column.
Causality: The amino group in 3-Amino-1,3-diphenyl-2-propen-1-one is basic. Standard silica gel is slightly acidic (pKa ~4.5), which can lead to strong, sometimes irreversible, binding of basic compounds. This interaction can cause significant tailing (streaking) on TLC and poor recovery or even degradation during column chromatography.
Solutions:
-
Deactivating the Silica Gel:
-
Before packing the column, prepare a slurry of the silica gel in the mobile phase and add 0.5-1% triethylamine (Et₃N) .
-
The triethylamine acts as a competitive base, occupying the acidic sites on the silica and allowing your basic compound to elute cleanly without streaking. This is a very common and effective technique for purifying amines.
-
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel for purifying basic compounds. It is available in acidic, neutral, and basic grades. For this application, neutral or basic alumina would be most appropriate. Note that the eluting power of solvents differs between silica and alumina, so you will need to re-optimize your mobile phase on an alumina TLC plate.
-
Part 3: Workflow and Visualization
To streamline your purification strategy, the following decision tree can be used.
Caption: Decision workflow for purifying 3-Amino-1,3-diphenyl-2-propen-1-one.
References
-
Gschwind, R. M. (2007). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 104(40), 15551-15556. [Link]
-
Behbahani, F. K., Kafi, S., & Gholizadeh, H. (2018). Catalyst and solvent-free synthesis of β-enaminone derivatives. Asian Journal of Green Chemistry, 2(4), 299-306. [Link]
-
Abbiati, G., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7601. [Link]
-
Villena, J., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, 10, 993700. [Link]
-
Shaikh, A., et al. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]
-
Barakat, A., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4833. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 19(9), 13984-14002. [Link]
-
Hsieh, C.-F., et al. (2020). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 8, 581. [Link]
-
Al-Mousawi, S. M., et al. (2009). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation. Molecules, 14(2), 705-716. [Link]
-
Kumar, D., & Kumar, N. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(2), 001-011. [Link]
-
Hsieh, C.-F., et al. (2019). Structural Tuning of β-Enamino Diketones: Exploration of Solution and Crystalline State Photochromism. ChemRxiv. [Link]
-
Hilton, M. J., et al. (2015). Experimental Studies on the Selective β-C–H Halogenation of Enones. The Journal of Organic Chemistry, 80(4), 2293-2305. [Link]
-
ChemBK. (2024). 1,3-DIPHENYL-2-PROPEN-1-ONE. [Link]
-
Serna, S., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(16), 4945. [Link]
- Caumont-Bertrand, K., & Delhomel, J.-F. (2006). Preparation of 1,3-diphenylprop-2-en-1-one derivatives. U.S.
-
Movilla, N., et al. (2022). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 18, 863-871. [Link]
-
Movilla, N., et al. (2022). Scalable synthesis of enaminones utilizing Gold's reagents. Organic & Biomolecular Chemistry, 20(28), 5529-5533. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-DIPHENYL-2-PROPEN-1-ONE [chembk.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism [frontiersin.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Interpreting Complex NMR Spectra of Chalcones
Welcome to the Technical Support Center for the NMR analysis of chalcones. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of compounds. Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and exhibit a wide range of biological activities.[1][2] Their structural simplicity belies the potential complexity of their NMR spectra, often due to signal overlap and subtle substituent effects.
This center provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter. The advice herein is grounded in established spectroscopic principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most characteristic signals in the ¹H NMR spectrum of a chalcone?
A1: The most diagnostic signals are the two doublets corresponding to the α- and β-vinylic protons of the enone system. These typically appear in the δ 6.9-8.3 ppm region.[3][4] The coupling constant (J-value) between these two protons is highly indicative of the double bond's stereochemistry. Additionally, the aromatic protons will appear in their characteristic region (δ 6.9–8.1 ppm), and any substituent protons (e.g., methoxy groups) will have their own distinct chemical shifts.[3]
Q2: How can I definitively determine the stereochemistry (E/Z or trans/cis) of the double bond?
A2: The coupling constant (JHα-Hβ) is the most reliable parameter for this determination.[5]
-
A large coupling constant, typically in the range of 15-16 Hz , is characteristic of a trans (E) configuration.[3] This is the thermodynamically more stable and commonly synthesized isomer.
-
A smaller coupling constant, around 8-12 Hz , would indicate a cis (Z) configuration.[3][6]
Q3: What is a good starting deuterated solvent for chalcone NMR analysis?
A3: Chloroform-d (CDCl₃) is an excellent first choice for most chalcones as they are generally non-polar and exhibit good solubility. If your compound has multiple polar groups (e.g., hydroxyls, amines), Dimethyl sulfoxide-d₆ (DMSO-d₆) is a better alternative. Using DMSO-d₆ also has the advantage of allowing observation of exchangeable protons like hydroxyls and phenols.[7]
Troubleshooting Guide: Signal Assignment & Overlap
One of the most frequent challenges in chalcone NMR interpretation is the overlap of the vinylic and aromatic proton signals, making unambiguous assignment difficult.[8][9]
Problem 1: I can't distinguish between the α- and β-vinylic protons.
Q: My spectrum shows two doublets in the vinylic/aromatic region, but I'm unsure which is H-α and which is H-β. How can I assign them?
A: This is a critical assignment. Several complementary strategies can provide a definitive answer.
Causality: The chemical shift difference arises from the electronic environment. The β-proton (H-β) is directly attached to a carbon that is conjugated to the phenyl ring (Ring B) and is also β to the electron-withdrawing carbonyl group. The α-proton (H-α) is adjacent to the carbonyl. This typically results in H-β being more deshielded (further downfield) than H-α.[3]
Troubleshooting Steps:
-
Chemical Shift Estimation: As a first pass, the doublet at the higher chemical shift (more downfield) is usually the β-proton, while the doublet at the lower chemical shift (more upfield) is the α-proton.[3][8] However, this should always be confirmed with further experiments, as substituent effects can sometimes invert this relationship.
-
2D NMR Spectroscopy (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this assignment. It reveals correlations between protons and carbons over 2 or 3 bonds.[1][10]
-
Key Correlation: The α-proton will show a strong 2-bond correlation (²JCH) to the carbonyl carbon (C=O), which typically appears around δ 187-197 ppm.[4] The β-proton is too far away (4 bonds) to show a correlation to the carbonyl carbon.
-
Confirmation: The β-proton will show a 3-bond correlation (³JCH) to the ipso-carbon of the attached aromatic ring (Ring B).
-
-
2D NMR Spectroscopy (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment shows through-space correlations between protons that are close to each other.
-
The β-proton will show a NOE correlation to the ortho protons of the adjacent aromatic ring (Ring B).
-
The α-proton is spatially closer to the carbonyl group and may show a NOE to the ortho protons of Ring A, depending on the molecule's conformation.[11]
-
Problem 2: The aromatic signals are a complex, overlapping multiplet.
Q: Both of my aromatic rings have resulted in a "forest" of signals between 7.0 and 8.0 ppm. How can I resolve and assign these protons?
A: This is a very common issue, especially with unsubstituted or similarly substituted chalcones.[8]
Causality: The two phenyl rings often have protons with very similar chemical environments, leading to significant signal overlap in standard 1D ¹H NMR spectra.
Troubleshooting Workflow:
Caption: Key COSY and HMBC correlations for chalcone structure elucidation.
References
-
Fukushi, E. (2006). Advanced NMR approaches for a detailed structure analysis of natural products. Bioscience, Biotechnology, and Biochemistry, 70(8), 1803-12. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of chalcone. The Royal Society of Chemistry. [Link]
-
MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. [Link]
-
Bruker. (n.d.). Natural Products. Bruker. [Link]
-
Fukushi, E. (2006). Advanced NMR approaches for a detailed structure analysis of natural products. PubMed. [Link]
-
Hayamizu, K., et al. (1989). 1H and 13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. [Link]
-
Gül, H. İ., & Kılıç, H. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Simmler, C., et al. (2020). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. ACS Publications. [Link]
-
Costa, A. M., et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. [Link]
-
LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. LibreTexts. [Link]
-
Chontzopoulou, E., et al. (2025). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI. [Link]
-
ResearchGate. (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ). ResearchGate. [Link]
-
Frontiers. (n.d.). Editorial: NMR insights into natural product chemistry. Frontiers. [Link]
-
Hayamizu, K., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. PubMed. [Link]
-
Cunningham, J. E., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. ACS Publications. [Link]
-
PubChem. (2025). NMRShiftDB. PubChem. [Link]
-
Bao, S., et al. (2020). Structure elucidation and NMR assignments of a new dihydrochalcone from Empetrum nigrum subsp. asiaticum (Nakai ex H.Ito) Kuvaev. PubMed. [Link]
-
Cunningham, J. E., et al. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education. [Link]
-
Al-Ayed, A. S. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science. [Link]
-
Simmler, C., et al. (2020). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. PMC. [Link]
-
MDPI. (2025). An NMR Database for Organic and Organometallic Compounds. MDPI. [Link]
-
NMR Wiki. (2010). Databases. NMR Wiki. [Link]
-
SDSU NMR Facility. (n.d.). 5) Common Problems. SDSU NMR Facility. [Link]
-
JEOL. (n.d.). Natural Product NMR-DB "CH-NMR-NP". JEOL. [Link]
-
IntechOpen. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. [Link]
-
Scilit. (n.d.). 1H and 13C NMR spectral assignments of naphthalenyl chalcone derivatives. Scilit. [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry. [Link]
-
ResearchGate. (2021). Flavonoids naringenin chalcone, naringenin, dihydrotricin, and tricin are lignin monomers in papyrus. ResearchGate. [Link]
-
ResearchGate. (n.d.). The chemical shifts (ppm) and coupling constants J (Hz) of chalcones. ResearchGate. [Link]
-
ResearchGate. (n.d.). The chemical shifts (ppm) and coupling constants J ( Hz) of chalcones. ResearchGate. [Link]
Sources
- 1. basjsci.edu.iq [basjsci.edu.iq]
- 2. Isolation and Structure Characterization of Flavonoids | IntechOpen [intechopen.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Stability, Handling, and Troubleshooting for 3-Amino-1,3-diphenyl-2-propen-1-one
Welcome to the Technical Support Center for 3-Amino-1,3-diphenyl-2-propen-1-one (CAS: 14088-42-7). As a prototypical acyclic β -enaminone, this compound is a highly versatile building block in heterocyclic synthesis and drug discovery. However, its conjugated "push-pull" electron system introduces specific stability challenges. This guide is engineered for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and actionable troubleshooting steps to ensure experimental integrity.
The Mechanistic Basis of Enaminone Stability
To effectively handle 3-amino-1,3-diphenyl-2-propen-1-one, one must understand the causality behind its degradation. Enaminones are characterized by the delocalization of the nitrogen lone pair through the vinylic double bond into the carbonyl oxygen.
-
Acid-Catalyzed Hydrolysis: The primary degradation pathway for this compound is hydrolysis[1]. The rate-limiting step is the protonation of the vinylic carbon (C2), which breaks the stabilizing conjugation[2]. This is followed by a nucleophilic attack by water at the β -carbon (C3), ultimately cleaving the molecule into dibenzoylmethane and ammonia[3].
-
Structural Sensitivity: Because 3-amino-1,3-diphenyl-2-propen-1-one is an acyclic enaminone, it is inherently less stable than its cyclic counterparts[2]. The pKa of the parent 1,3-dicarbonyl directly correlates with the hydrolysis rate[2].
-
pH Dependence: The compound is highly unstable in acidic environments but exhibits robust stability under neutral to mildly alkaline physiological conditions (pH 7.4–8.5)[3].
Acid-catalyzed hydrolysis pathway of 3-amino-1,3-diphenyl-2-propen-1-one.
Quantitative Stability Profile
The following table synthesizes the stability metrics of enaminones across various environmental conditions. Use this data to inform your storage and assay design.
| Environmental Condition | Stability Status | Estimated Half-Life | Mechanistic Causality |
| Aqueous (pH < 5.0) | Highly Unstable | < 2 Hours | Acid-catalyzed protonation of the vinylic carbon breaks conjugation[2]. |
| Aqueous (pH 7.4 - 8.5) | Stable | > 48 Hours | Insufficient proton concentration to initiate rate-limiting C-protonation[3]. |
| Solid State (4°C, Dry) | Highly Stable | > 12 Months | Absence of water prevents nucleophilic attack and hydrolytic cleavage[1]. |
| Protic Solvents (MeOH, H₂O) | Moderately Stable | Days | Solvents facilitate tautomeric equilibrium and provide a medium for hydrolysis[1]. |
| Aprotic Solvents (DMSO, DMF) | Stable | Months | Lack of proton donors preserves the push-pull conjugated enaminone system[1]. |
Troubleshooting Guides & FAQs
Q1: My 3-amino-1,3-diphenyl-2-propen-1-one degrades significantly during reaction work-up. How can I prevent this? A1: This degradation is almost certainly due to acidic conditions during the quench or washing steps. Enaminones are highly sensitive to acid[3]. Corrective Action: Neutralize the reaction mixture immediately upon completion. Use a mild base, such as a saturated sodium bicarbonate ( NaHCO3 ) solution, for your aqueous work-up[1]. Strictly avoid using dilute HCl or ammonium chloride washes, as these provide the protons necessary to initiate vinylic protonation[2].
Q2: I am observing inconsistent results in my in vitro biological assays. The compound seems to lose activity over time. A2: This is a classic symptom of in-situ hydrolysis or enzymatic degradation. While 3-amino-1,3-diphenyl-2-propen-1-one is generally stable at physiological pH (7.4)[3], localized acidic microenvironments or specific esterases/enzymes can trigger cleavage. Evidence shows that certain enaminones are subject to enzyme-catalyzed degradation[2]. Corrective Action:
-
Prepare fresh stock solutions in anhydrous DMSO immediately before the assay[1].
-
Verify the pH of your assay buffer; ensure it has not drifted below pH 7.0.
-
Run a self-validating control: Incubate the compound in the assay buffer without cells or with heat-inactivated enzymes to distinguish between chemical hydrolysis and enzymatic cleavage[1].
Q3: Does the choice of storage solvent matter for long-term archiving in compound libraries? A3: Absolutely. Storing enaminones in protic solvents (like water or alcohols) facilitates the tautomeric equilibrium between the enol-imine and enaminone forms, providing the medium for hydrolysis[1]. Corrective Action: Always store the compound as a lyophilized solid in a cool (4°C or -20°C), dark, and dry place[1]. If a liquid stock must be stored, use anhydrous aprotic solvents (e.g., dry DMSO) and flush the vial with argon or nitrogen to exclude ambient moisture.
Troubleshooting workflow for resolving enaminone degradation in biological assays.
Self-Validating Experimental Protocols
Protocol: LC-MS Controlled Degradation Assay for Enaminone Stability
To establish trustworthiness in your handling procedures, you must validate the stability of your specific batch under your laboratory's exact conditions. This protocol utilizes a self-validating system with internal standards and pH controls to map the degradation kinetics of the enaminone bond[4].
Objective: Quantify the hydrolysis rate of 3-amino-1,3-diphenyl-2-propen-1-one across a pH gradient.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1.0 mg of 3-amino-1,3-diphenyl-2-propen-1-one in 1.0 mL of anhydrous HPLC-grade DMSO to create a master stock.
-
Causality: DMSO prevents premature hydrolysis during storage[1].
-
-
Buffer Preparation: Prepare three 10 mM buffer solutions: Acetate (pH 4.5), Phosphate (pH 7.4), and Borate (pH 9.0).
-
Incubation: Spike 10 μ L of the DMSO stock into 990 μ L of each buffer (final concentration ~10 μ g/mL). Incubate the vials in a thermoshaker at 37°C.
-
Sampling & Quenching: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 μ L aliquot from each vial. Immediately dilute with 50 μ L of ice-cold acetonitrile containing 1 μ g/mL of an internal standard (e.g., benzophenone).
-
Causality: Cold acetonitrile precipitates buffer salts and halts the hydrolysis reaction by radically shifting the dielectric constant of the medium.
-
-
Analysis: Analyze the samples via LC-MS. Monitor the disappearance of the parent enaminone mass (m/z 224 for [M+H]+ ) and the appearance of the dibenzoylmethane degradation product (m/z 225 for [M+H]+ ).
-
System Validation: The pH 7.4 and 9.0 samples act as negative controls. They should show <5% degradation over 24 hours, while the pH 4.5 sample will exhibit a clear first-order decay curve, confirming the acid-catalyzed mechanism[4].
References
- Title: EP0214009A2 - Enaminones as potential prodrugs of primary and secondary amines | Source: Google Patents | URL
-
Title: Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines | Source: PubMed | URL: [Link]
-
Title: Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines | Source: RSC Publishing | URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0214009A2 - Enaminones as potential prodrugs of primary and secondary amines - Google Patents [patents.google.com]
- 4. Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00167E [pubs.rsc.org]
Preventing degradation of "3-Amino-1,3-diphenyl-2-propen-1-one" in solution
Technical Support Center: Stabilizing 3-Amino-1,3-diphenyl-2-propen-1-one
Welcome to the technical support guide for 3-Amino-1,3-diphenyl-2-propen-1-one . This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate degradation and ensure the stability of this compound in solution. As an enaminone derivative of the chalcone scaffold, its unique structure presents specific stability challenges that require careful experimental design and handling.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the lab.
Frequently Asked Questions & Troubleshooting
Question 1: My solution of 3-Amino-1,3-diphenyl-2-propen-1-one is changing color and I'm seeing inconsistent assay results. What is the primary cause?
Answer:
The most common cause of degradation for 3-Amino-1,3-diphenyl-2-propen-1-one, and enaminones in general, is hydrolysis .[1] This reaction cleaves the molecule back into its original constituents: 1,3-diphenyl-1,3-propanedione and ammonia. The reaction is typically catalyzed by the presence of acid or, to a lesser extent, base.[2][3]
Causality—The "Why":
The enaminone system possesses a nucleophilic β-carbon due to resonance with the nitrogen lone pair. In the presence of water (a protic solvent), especially under acidic conditions, the process is initiated by protonation of this β-carbon.[2][4] This creates a highly reactive iminium ion intermediate, which is readily attacked by water. A cascade of proton transfers follows, ultimately leading to the expulsion of ammonia and the formation of the corresponding β-diketone.[4][5][6][7] This degradation pathway breaks the key conjugated system responsible for the compound's properties, leading to a loss of biological activity and changes in spectroscopic characteristics (e.g., color, UV absorbance).
Question 2: I've observed new peaks in my HPLC/LC-MS analysis during a stability study. What are these, and how can I prevent them?
Answer:
New peaks in your chromatogram are definitive evidence of degradation. For 3-Amino-1,3-diphenyl-2-propen-1-one, these new species are most likely the hydrolysis product (1,3-diphenyl-1,3-propanedione) and potentially products from photolytic or oxidative stress. Chalcone-based structures are known to be susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[8][9]
Prevention Strategy:
To prevent degradation, you must control the key environmental factors: pH, solvent, light, and temperature.
-
Solvent & pH Control: This is the most critical factor.
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) for stock solutions.[1] These solvents do not have acidic protons and cannot participate in the hydrolysis mechanism.
-
Control pH in Aqueous Media: If aqueous buffers are required for assays, maintain a pH as close to neutral as possible. Enaminones are most unstable in acidic solutions and moderately unstable in strongly alkaline solutions.[3] Their highest stability is often found in a neutral or slightly basic physiological buffer (e.g., pH 7.4), though this must be empirically verified.[3] Always prepare aqueous solutions immediately before use.[1]
-
-
Protection from Light:
-
Temperature and Storage:
-
Solid Form is Best: Store the compound as a dry solid in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C or -20°C for long-term storage).[1][11] Enaminones are significantly more stable as solids than in solution.[1]
-
Solution Storage: If you must store solutions, use aprotic solvents, store at -20°C or -80°C, and use within a short period. Avoid repeated freeze-thaw cycles.
-
Visualizing the Degradation Pathway
The primary degradation route, acid-catalyzed hydrolysis, can be visualized as follows:
Caption: Acid-catalyzed hydrolysis of the enaminone.
Troubleshooting Guide: A Workflow
If you suspect degradation, follow this systematic approach to diagnose and solve the issue.
Caption: Systematic workflow for troubleshooting degradation.
Quantitative Data & Recommended Conditions
The stability of enaminones is highly dependent on structure and conditions. The following tables provide general guidelines based on the known chemistry of this class of compounds.
Table 1: Solvent Selection and Impact on Stability
| Solvent Class | Examples | Stability Impact | Recommendation |
| Aprotic Polar | DMSO, Acetonitrile (ACN) | High Stability. [1] Does not participate in hydrolysis. Solvates the compound well. | Highly Recommended for stock solutions and short-term storage. |
| Aprotic Nonpolar | Toluene, Dichloromethane | Moderate-High Stability. Less likely to cause hydrolysis but may have lower solubility for the compound. | Suitable for synthesis and workup; ensure solvents are anhydrous.[1] |
| Protic Polar | Water, Methanol, Ethanol | Low Stability. [1] Directly participates in hydrolysis, leading to rapid degradation, especially with acid/base catalysts.[12] | Avoid for storage. Use only when required for assays and prepare fresh. |
Table 2: pH-Rate Profile for Hydrolysis
| pH Range | Relative Degradation Rate | Predominant Mechanism |
| < 4 (Acidic) | Very Fast | Acid-catalyzed hydrolysis is the dominant pathway.[2][3] Protonation enhances reactivity. |
| 4 - 6 | Moderate to Slow | Rate decreases as pH approaches neutral. |
| 6 - 8 (Neutral) | Slowest | Generally the region of maximum stability.[3] |
| > 9 (Alkaline) | Moderate | Base-catalyzed hydrolysis can occur, though often slower than acid-catalyzed.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the best practice for preparing a stock solution of 3-Amino-1,3-diphenyl-2-propen-1-one for use in biological or chemical assays.
-
Material Handling: Handle the solid compound under an inert atmosphere (e.g., in a glovebox) if possible to minimize exposure to atmospheric moisture.
-
Solvent Preparation: Use a brand new, sealed bottle of anhydrous, HPLC-grade DMSO or acetonitrile.
-
Weighing: Accurately weigh the desired amount of the solid compound into a sterile, amber glass vial with a PTFE-lined cap.
-
Dissolution: Add the appropriate volume of the anhydrous aprotic solvent to the vial to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex or sonicate briefly at room temperature until the solid is completely dissolved. Avoid heating.
-
Storage: Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Quality Control: Before use in a critical experiment, verify the concentration and purity of a freshly thawed aliquot via HPLC-UV analysis.
Protocol 2: Forced Degradation Study to Identify Degradants
This protocol, based on ICH guidelines, helps identify potential degradation products and establish a stability-indicating analytical method.[8][9]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress Conditions: Aliquot the solution into separate amber (for all but photolytic) and clear (for photolytic) vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature.[13]
-
Thermal Degradation: Store the ACN solution at 80°C.
-
Photolytic Degradation: Expose the solution in a clear vial to a photostability chamber (e.g., 1.2 million lux hours).[8]
-
-
Time Points: Sample from each condition at intervals (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before injection.
-
Analysis: Analyze all samples by HPLC-UV/DAD and LC-MS.[3][9] The goal is to achieve 10-20% degradation of the parent compound to ensure that relevant degradants are formed without excessive secondary degradation.[14]
-
Data Evaluation:
-
Compare the chromatograms of stressed samples to an unstressed control.
-
Identify the retention times of new peaks.
-
Use LC-MS to determine the mass of the degradation products to confirm their identity (e.g., hydrolysis product).
-
This data is crucial for validating that your primary analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[14]
-
References
-
Klapoetke, T. M., & Riedel, S. (2009). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]
-
Pise, N., Raheja, R., & Prabhu, A. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available at: [Link]
-
Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Pise, N. P., Prabhu, A., & Raheja, R. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate. Available at: [Link]
-
Organic Chemistry. (2017). Mechanism of Enamine Hydrolysis. YouTube. Available at: [Link]
-
Making Molecules. (2024). Enamines. Making Molecules. Available at: [Link]
-
Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2021). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry. Available at: [Link]
-
Vilarrasa, J., et al. (2018). Bond Energies of Enamines. The Journal of Organic Chemistry. Available at: [Link]
-
de Oliveira, K. T., & de Oliveira, H. C. (2014). Solvent effects on the electrical and magnetic spectroscopic properties of azo-enaminone derivatives in methanol and in water. New Journal of Chemistry. Available at: [Link]
-
Vdovets, I. V., et al. (2006). Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents. PubMed. Available at: [Link]
-
Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Organic Chemistry Portal. Available at: [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
Fónagy, A., et al. (2013). Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. Molecules. Available at: [Link]
-
Smole, A., et al. (2022). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. MDPI. Available at: [Link]
-
Postnikov, P., et al. (2022). Decatungstate-Catalyzed Photochemical Synthesis of Enaminones from Vinyl Azides and Aldehydes. Organic Letters. Available at: [Link]
-
Kumar, A., et al. (2021). A Comprehensive Review of Aminochalcones. Molecules. Available at: [Link]
-
Pinto, M., et al. (2020). Synthesis and Photophysical Characterization of 2′-Aminochalcones. MDPI. Available at: [Link]
-
Mondal, S., & Ghorai, P. K. (2023). Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]
-
Gberikon, G. M., et al. (2007). STABILITY STUDY OF AN ANTICONVULSANT ENAMINONE (E139) USING HPLC. Journal of the Brazilian Chemical Society. Available at: [Link]
-
da Silva, A. C., et al. (2013). Effect of storage conditions on the stability of β-lapachone in solid state and in solution. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Element. (2026). Degradation Mechanisms & Stability-Indicating Methods. Element. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Al-Adiwish, W. M. (2008). Studies on enaminones. TSI Journals. Available at: [Link]
-
da Silva, R. M. F., et al. (2025). Evaluation of the Activity of Amino Chalcone Against Staphylococcus Strains Harboring Efflux Pumps. MDPI. Available at: [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. International CCS Knowledge Centre. Available at: [Link]
-
Kumar, D., et al. (2025). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. MDPI. Available at: [Link]
-
Veeprho. (2020). Peptides and Probable Degradation Pathways. Veeprho. Available at: [Link]
-
Bakulina, O., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Available at: [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research. Available at: [Link]
-
Kim, H. P., et al. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Enamines — Making Molecules [makingmolecules.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. Solvent effects on the electrical and magnetic spectroscopic properties of azo-enaminone derivatives in methanol and in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Degradation Mechanisms & Stability-Indicating Methods | Element [element.com]
Technical Support Center: Enhancing the Bioavailability of Chalcone Derivatives
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of chalcone derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for their experimental workflows. Drawing from established scientific principles and field-proven techniques, this resource aims to be a self-validating system to guide your research and development efforts.
Introduction: The Chalcone Bioavailability Challenge
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a versatile class of flavonoids with a wide array of pharmacological activities.[1][2] Despite their therapeutic promise, their clinical translation is often hampered by poor oral bioavailability.[3][4][5][6][7] This limitation stems from a combination of factors, including:
-
Low Aqueous Solubility: The inherent lipophilic nature of the chalcone scaffold leads to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[8][9][10]
-
Poor Intestinal Permeability: Many chalcones are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal epithelial cells, reducing their net absorption.[8][11]
-
Extensive First-Pass Metabolism: Chalcones are often subject to significant metabolism by cytochrome P450 (CYP) enzymes in the intestine and liver, which reduces the amount of active compound reaching systemic circulation.[8]
This guide provides a systematic approach to diagnosing and overcoming these barriers through formulation strategies and chemical modifications.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Issue 1: Low Aqueous Solubility of the Chalcone Compound
Question: My synthesized chalcone derivative shows very low solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What are my options?
Answer: This is a common starting point for many chalcone-based projects. The lipophilic nature of the core structure is the primary cause. Here’s a tiered approach to address this:
-
Formulation Strategies: The goal is to enhance the dissolution rate and apparent solubility.
-
Nanoformulations: Techniques like nanoemulsions or nanocrystals increase the surface-area-to-volume ratio, leading to a faster dissolution rate.[8][11][12][13]
-
Solid Dispersions: Dispersing the chalcone in a hydrophilic polymer matrix (e.g., PVP K30, HPMC) can improve wettability and dissolution.[10][14][15]
-
Cyclodextrin Complexation: Encapsulating the lipophilic chalcone within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[10][14][15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, like the gastrointestinal tract.[16][17][18][19]
-
-
Chemical Modification:
Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for addressing low aqueous solubility.
Issue 2: Poor Permeability in Caco-2 Assays
Question: My chalcone derivative has good solubility after formulation, but it shows low permeability and a high efflux ratio in my Caco-2 cell model. What does this indicate and how can I fix it?
Answer: A high efflux ratio (Basolateral-to-Apical permeability being significantly greater than Apical-to-Basolateral permeability) strongly suggests that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[8]
-
Confirmation of P-gp Substrate Activity:
-
Co-administration with P-gp Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor like verapamil. A significant increase in the apical-to-basolateral permeability will confirm P-gp mediated efflux.[8]
-
-
Overcoming P-gp Efflux:
-
Chemical Modification: The goal is to design derivatives that are no longer recognized by P-gp.
-
Introduce Basic Functionalities: Adding basic groups, such as a piperidine ring, has been shown to enhance P-gp inhibitory activity, which can prevent the efflux of the chalcone itself.[8]
-
Modify Substituent Groups: The type and position of substituents on the aromatic rings can influence the interaction with efflux pumps.[8]
-
-
Formulation Approach:
-
Nanoformulations: Some nanoformulations can be absorbed through lymphatic pathways, bypassing the portal circulation and reducing the impact of intestinal efflux pumps.[8]
-
-
Issue 3: High First-Pass Metabolism Observed in In Vivo Studies
Question: My in vivo pharmacokinetic study in rats shows low oral bioavailability despite good solubility and permeability. I suspect high first-pass metabolism. How can I confirm and address this?
Answer: High first-pass metabolism, primarily by CYP enzymes in the liver and intestine, is a major hurdle for many chalcones.[8]
-
Confirmation of Metabolic Liability:
-
In Vitro Metabolic Stability Assays: Incubate your chalcone derivative with liver microsomes or hepatocytes to determine its intrinsic clearance. High clearance suggests rapid metabolism.
-
Co-administration with CYP Inhibitors: While not a long-term clinical strategy, co-administering your chalcone with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in preclinical studies can help confirm the role of CYP-mediated metabolism in its low bioavailability.[8]
-
-
Strategies to Reduce First-Pass Metabolism:
-
Chemical Modification:
-
Block Metabolically Labile Sites: Identify the primary sites of metabolism on the chalcone scaffold (often through metabolite identification studies) and introduce chemical modifications at these positions to block enzymatic action.
-
-
Formulation Strategies:
-
Nanoformulations: As mentioned previously, promoting lymphatic uptake can bypass the liver, thereby reducing first-pass metabolism.[8]
-
-
Troubleshooting Workflow for Low Bioavailability
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. journal-imab-bg.org [journal-imab-bg.org]
A Comparative Guide to 3-Amino-1,3-diphenyl-2-propen-1-one and Other Chalcone Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) represents a privileged structure, serving as a versatile template for the development of novel therapeutic agents.[1] This guide provides an in-depth technical comparison of 3-Amino-1,3-diphenyl-2-propen-1-one with other key chalcone derivatives, offering insights into their synthesis, structure-activity relationships, and performance in critical biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to advance their research in this promising area.
The Chalcone Backbone: A Foundation for Diverse Bioactivity
Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] This structural motif is a precursor for flavonoids and isoflavonoids in plants.[3] The inherent chemical reactivity of the enone moiety, coupled with the potential for diverse substitutions on the aromatic rings, underpins the broad spectrum of pharmacological activities exhibited by this class of compounds. These activities include anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4]
The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones, involving a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[5] This straightforward synthesis allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.
Synthesis of 3-Amino-1,3-diphenyl-2-propen-1-one: A Strategic Approach
The synthesis of 3-Amino-1,3-diphenyl-2-propen-1-one, while not as commonly documented as its 2'- or 4'-amino counterparts, can be achieved through a strategic adaptation of the Claisen-Schmidt condensation. The key is the selection of appropriate starting materials.
Conceptual Synthetic Pathway:
Figure 1: Conceptual synthetic workflow for 3-Amino-1,3-diphenyl-2-propen-1-one.
A plausible route involves the condensation of acetophenone with a benzaldehyde derivative carrying a protected amino group (or a nitro group that can be subsequently reduced) at the 3-position. The choice of protecting group is critical to prevent interference with the base-catalyzed condensation. Following the formation of the chalcone backbone, a deprotection or reduction step yields the desired 3-amino derivative.
Comparative Biological Performance: A Data-Driven Analysis
The position of the amino substituent on the phenyl rings of the chalcone scaffold significantly influences its biological activity. While direct comparative data for 3-Amino-1,3-diphenyl-2-propen-1-one is limited in the literature, we can infer its potential performance by examining the well-documented activities of other amino-chalcones and substituted chalcones.
Anticancer Activity: A Focus on Cytotoxicity
Chalcone derivatives have demonstrated significant potential as anticancer agents, often inducing apoptosis and cell cycle arrest in various cancer cell lines.[4] The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cultured cells.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Chalcone Derivatives against Various Cancer Cell Lines
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2'-Aminochalcone | HT-29 (Colon) | 4.39 | [1] |
| K562 (Leukemia) | 5.87 (µg/mL) | [1] | |
| 4'-Aminochalcone | K562 (Leukemia) | >100 | [1] |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 Inhibition | 0.3 | [6] |
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 Inhibition | 1.0 | [6] |
| Compound with p-azido COX-2 pharmacophore | MCF-7 (Breast) | Varies | [4] |
| A549 (Lung) | Varies | [4] | |
| HepG2 (Liver) | Varies | [4] |
Analysis and Projections for 3-Amino-1,3-diphenyl-2-propen-1-one:
The data suggests that the position of the amino group is a critical determinant of cytotoxicity. For instance, 2'-aminochalcone shows potent activity against colon and leukemia cell lines, while the 4'-amino derivative is significantly less active.[1] This highlights the importance of steric and electronic effects on the molecule's interaction with biological targets. It is plausible that 3-Amino-1,3-diphenyl-2-propen-1-one will exhibit moderate to potent cytotoxic activity, warranting experimental validation. The presence of the amino group can influence the molecule's polarity and hydrogen bonding capacity, which are crucial for target binding.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[3]
Table 2: Comparative Anti-inflammatory Activity of Chalcone Derivatives
| Chalcone Derivative | Assay | Cell Line | Activity | Reference |
| 2',5'-Dihydroxychalcones | NO Production Inhibition | Macrophages, Microglial cells | Potent Inhibition | [7] |
| (E)-1,3-Diphenyl-2-propen-1-one derivatives | NLRP3 Inflammasome Inhibition | BMDM, THP-1 | IC₅₀ of 0.74 µM (F14) | [8][9] |
| Trans-chalcone | Cytokine Reduction (TNF-α, IL-1β, IL-6, IL-17) | In vivo (Rodents) | Significant Reduction | [10] |
Analysis and Projections for 3-Amino-1,3-diphenyl-2-propen-1-one:
The anti-inflammatory potential of chalcones is well-established. Derivatives with hydroxyl and other substitutions have demonstrated potent inhibition of key inflammatory pathways.[7] The introduction of an amino group at the 3-position could modulate the electronic properties of the aromatic ring, potentially influencing its interaction with enzymes like cyclooxygenase (COX) or its ability to scavenge reactive oxygen species (ROS), both of which are implicated in inflammation. Experimental evaluation of 3-Amino-1,3-diphenyl-2-propen-1-one in cellular models of inflammation is highly recommended.
Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones have shown promising activity against a range of bacteria and fungi.[2]
Table 3: Comparative Antimicrobial Activity of Chalcone Derivatives
| Chalcone Derivative | Microorganism | MIC (µM) | Reference |
| Diphenyl ether chalcone derivative (5u) | S. aureus | 25.23 | [11] |
| E. coli | 33.63 | [11] | |
| Heterocyclic chalcone analogues (p5, f6, t5) | S. aureus (susceptible and resistant) | Strong Activity | [12] |
Analysis and Projections for 3-Amino-1,3-diphenyl-2-propen-1-one:
The antimicrobial activity of chalcones is often attributed to the reactivity of the α,β-unsaturated ketone system, which can undergo Michael addition with nucleophilic groups in microbial proteins.[2] The presence and position of an amino group can influence the molecule's lipophilicity and ability to penetrate microbial cell membranes. It is hypothesized that 3-Amino-1,3-diphenyl-2-propen-1-one will possess antimicrobial properties, and its efficacy should be evaluated against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocols: A Guide for In Vitro Evaluation
To facilitate the comparative evaluation of 3-Amino-1,3-diphenyl-2-propen-1-one and other chalcone derivatives, we provide detailed, step-by-step protocols for key in vitro assays.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of chalcone derivatives on cancer cell lines using the MTT assay.
Figure 2: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Chalcone derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the chalcone compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol measures the ability of chalcone derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
96-well microplates
-
Chalcone derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A and B)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).[14]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.[14]
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.[14]
-
Add 50 µL of Griess Reagent Component A to each sample and incubate for 10 minutes at room temperature, protected from light.[14]
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[14]
-
Measure the absorbance at 540 nm using a microplate reader.[14]
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.[14]
Conclusion and Future Directions
The chalcone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While 3-Amino-1,3-diphenyl-2-propen-1-one remains a relatively underexplored derivative, the extensive body of research on related amino chalcones and other substituted analogs provides a strong rationale for its investigation. The comparative data and detailed experimental protocols presented in this guide are intended to empower researchers to systematically evaluate its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
Future research should focus on the direct, head-to-head comparison of 3-Amino-1,3-diphenyl-2-propen-1-one with its 2'- and 4'-amino isomers, as well as other promising chalcone derivatives. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for its advancement as a potential clinical candidate.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays.
- Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hep
- A Comprehensive Review of Aminochalcones. MDPI.
- General procedure for synthesis of chalcone derivatives 1–6 and MTT assay.
- Antibacterial potential of chalcones and its deriv
- Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. Asian Journal of Green Chemistry.
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC.
- Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorpor
- MTT assay protocol. Abcam.
- Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. MDPI.
- Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combin
- Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model. PMC.
- New chalcone derivatives as potential antimicrobial and antioxidant agent.
- Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one deriv
- Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed.
- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands.
- Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1. PubMed.
- Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Deriv
- Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflamm
- Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI.
- Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. PubMed.
- A Comparative Guide to the Biological Activity of 1,3-Diphenylpropane Derivatives: Focus on Anti-Inflamm
- Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives.
- Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives.
- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzym
- Synthesis and Anti-inflammatory Effect of Chalcones. Oxford Academic.
- Synthesis and comparative study for anti-inflammatory and antidiabetic activities of 3-dialkyl amino methyl vs 3-diphenylamino methyl 2, 4-thiazolidinediones.
- Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis. ACS Omega.
- In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets. Biosciences Biotechnology Research Asia.
- Synthesis of (2e) - 1, 3-diphenyl-2-propene-1-one derivatives and evaluation of its antioxidant and anti-parkinsonism activity. ResearchGate.ism activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. anjs.edu.iq [anjs.edu.iq]
- 6. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Comparing the biological activity of amino chalcones
Comparative Biological Activity of Amino Chalcones: A Technical Guide to Efficacy and Experimental Validation
Introduction
As an application scientist bridging the gap between medicinal chemistry and targeted therapeutics, I frequently evaluate privileged scaffolds for drug development. Chalcones (1,3-diaryl-2-propen-1-ones) are highly versatile, but the introduction of an amino (-NH 2 ) group fundamentally alters their electronic landscape and biological interactivity[1]. Amino chalcones act as potent hydrogen-bond donors and electron-donating modulators, drastically enhancing their affinity for specific kinase active sites and tubulin binding pockets[1]. This guide objectively compares the anticancer and antimicrobial performance of positional amino chalcone isomers (2'-, 3'-, and 4'-aminochalcones) against standard chemotherapeutics, providing the mechanistic rationale and self-validating protocols required for robust preclinical screening.
Mechanisms of Action: Why the Amino Group Matters
The biological efficacy of amino chalcones is not accidental; it is a direct result of their structural geometry. The α , β -unsaturated carbonyl system acts as a Michael acceptor, forming covalent adducts with nucleophilic thiols (e.g., cysteine residues in target proteins)[2].
-
Anticancer Pathways : Amino chalcones, particularly those with hydrophobic substitutions on Ring B, are potent inhibitors of tubulin polymerization, binding directly to the colchicine site[1]. Furthermore, they induce apoptosis via the upregulation of p53 and subsequent activation of the Caspase-3 execution pathway, bypassing necrotic cell death[3].
-
Anti-inflammatory & Antimicrobial Pathways : 4'-aminochalcones exhibit profound inhibitory activity against myeloperoxidase (MPO), an enzyme implicated in inflammatory cascades, matching the efficacy of known inhibitors like 5-fluorotryptamine[3].
Mechanistic pathways of amino chalcone-induced apoptosis and cell cycle arrest.
Comparative Efficacy Data
Anticancer Activity
When evaluating antiproliferative potential, the position of the amino group dictates the molecule's spatial conformation and receptor fit. Experimental data on human colon cancer (HT-29) and canine malignant histiocytic (DH82) cell lines reveals that 2'-aminochalcone significantly outperforms standard clinical drugs like Cisplatin and Etoposide[3][4].
Table 1: Comparative Anticancer Activity (IC 50 Values)
| Compound | Cell Line | IC 50 Value | Reference Standard | Standard IC 50 |
| 2'-aminochalcone | HT-29 (Colon) | 1.43 µg/mL | Cisplatin | 16.73 µg/mL |
| 3'-aminochalcone | HT-29 (Colon) | 1.60 - 2.13 µg/mL | Cisplatin | 16.73 µg/mL |
| 4'-aminochalcone | HT-29 (Colon) | 1.98 µg/mL | Cisplatin | 16.73 µg/mL |
| 4'-aminochalcone | DH82 (Histiocytic) | 34.4 µM | Etoposide | 95.5 µM |
| 4'-amino-4-fluorochalcone | DH82 (Histiocytic) | 31.4 µM | Etoposide | 95.5 µM |
SAR Insight: The 2'-amino substitution creates a pseudo-six-membered ring via intramolecular hydrogen bonding with the carbonyl oxygen. This locks the chalcone into a highly planar conformation, dramatically increasing its ability to intercalate or bind deep within hydrophobic protein pockets, explaining its superior 1.43 µg/mL IC 50 against HT-29 cells[3].
Antimicrobial Activity
Amino chalcones also demonstrate selective bacteriostatic properties. The addition of bulky, lipophilic groups (like benzyloxy) to the amino chalcone scaffold enhances bacterial cell wall penetration[3].
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound | Bacterial Strain | MIC Value | Activity Profile |
| 4'-aminochalcone | E. coli ATCC10536 | 0.25 - 0.5 mg/mL | Moderate Bacteriostatic |
| 3'-amino-4-benzyloxychalcone | E. coli ATCC10536 | 0.0625 mg/mL | Strong Bacteriostatic |
Self-Validating Experimental Protocols
To ensure scientific integrity, the assays used to generate this data must be rigorously controlled. As an application scientist, I do not recommend the standard MTT assay for chalcone evaluation. Plant-derived polyphenols and chalcones possess intrinsic redox activity that can artificially reduce tetrazolium salts, leading to false viability readings[1]. Instead, we utilize the Sulforhodamine B (SRB) assay and Resazurin-based microdilution to create self-validating test systems.
Step-by-step SRB assay workflow for metabolism-independent cytotoxicity screening.
Protocol 1: SRB Assay for Antiproliferative Evaluation
Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, metabolism-independent quantification of cellular protein mass, eliminating the redox-interference inherent to chalcones[3].
-
Cell Seeding : Seed HT-29 cells at a density of 2×104 cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO 2 to allow adherence.
-
Treatment : Aspirate media and apply amino chalcone derivatives dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for 72h.
-
Fixation : Add cold 50% Trichloroacetic acid (TCA) directly to the wells (final concentration 10%). Incubate at 4°C for 1 hour. Why? TCA irreversibly precipitates cellular proteins, locking the cell mass in place and preventing degradation.
-
Staining : Wash plates 5 times with distilled water and air dry. Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 30 minutes at room temperature.
-
Washing : Remove unbound dye by washing 4 times with 1% acetic acid. Critical Step: Using acetic acid instead of water prevents the dissociation of the bound SRB dye from the protein.
-
Quantification : Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader.
Protocol 2: Resazurin-Assisted Broth Microdilution for MIC
Causality: Chalcones often precipitate or exhibit intrinsic color in the media, confounding standard optical density (OD 600 ) readings. Resazurin acts as an irreversible redox indicator, shifting from blue to fluorescent pink only in the presence of actively respiring cells, creating a self-validating visual and fluorometric endpoint.
-
Preparation : Prepare a two-fold serial dilution of amino chalcones (0.015 to 1.0 mg/mL) in Mueller-Hinton broth within a 96-well plate.
-
Inoculation : Add E. coli ATCC10536 suspension to achieve a final well concentration of 5×105 CFU/mL.
-
Incubation : Incubate at 37°C for 18 hours.
-
Indicator Addition : Add 20 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours.
-
Validation : The MIC is strictly defined as the lowest concentration of the chalcone that prevents the color change from blue (oxidized, no bacterial growth) to pink (reduced, active metabolism).
References
-
Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents | nih.gov | 3
-
Aminochalcones against tumor canine cells | unesp.br | 4
-
A Comprehensive Review of Aminochalcones | mdpi.com | 1
-
Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry | nih.gov | 2
Sources
Structure-activity relationship of amino chalcones
Structure-Activity Relationship (SAR) of Amino Chalcones: A Comparative Guide to Anticancer Efficacy and Tubulin Inhibition
Executive Summary
Amino chalcones—derivatives of the 1,3-diaryl-2-propen-1-one scaffold featuring an amino substitution—have emerged as highly privileged pharmacophores in targeted oncology. By acting as potent Michael acceptors, these compounds selectively interact with cellular nucleophiles, most notably binding to the colchicine site of β -tubulin. This guide provides a critical comparative analysis of the structure-activity relationship (SAR) of amino chalcones against standard chemotherapeutics, detailing the mechanistic pathways, comparative efficacy data, and the self-validating experimental protocols required to evaluate their antimitotic potential.
Mechanistic Pathway: How Amino Chalcones Induce Apoptosis
The primary mechanism of action for highly active amino chalcones is the disruption of microtubule dynamics. Unlike taxanes that stabilize microtubules, amino chalcones act as depolymerizing agents. They bind to the colchicine binding site on β -tubulin, preventing the addition of tubulin heterodimers to the growing microtubule plus-end 1[1]. This failure in spindle formation triggers the spindle assembly checkpoint (SAC), leading to robust G2/M cell cycle arrest, subsequent upregulation of p53, activation of caspase-3, and ultimately, apoptosis2[2].
Fig 1. Mechanistic pathway of amino chalcone-induced apoptosis via tubulin inhibition.
Structure-Activity Relationship (SAR) Logic
The biological activity of amino chalcones is highly sensitive to structural modifications. The SAR can be broken down into three critical domains:
-
The α,β -Unsaturated Ketone (Enone) Linker: This is the absolute prerequisite for activity. The double bond acts as a Michael acceptor. Hydrogenation, bromination, or epoxidation across this carbon-carbon double bond dramatically reduces or abolishes the anticancer activity3[3].
-
Ring A (Acetophenone Moiety): The presence of an amino group (specifically 4'-amino or 2'-amino) significantly enhances cytotoxicity compared to unsubstituted chalcones. At physiological pH, the protonated amino group increases the molecule's reactivity and facilitates critical hydrogen bonding within the tubulin binding pocket 1[1]. Furthermore, hybridization at this ring (e.g., adding an α -bromoacryloylamido moiety) creates a dual Michael acceptor system, exponentially increasing potency4[4].
-
Ring B (Benzaldehyde Moiety): Substitutions here dictate lipophilicity and target affinity. Halogens (Cl, F, Br) or small alkyl groups at the para-position improve tubulin binding. Conversely, bulky or strongly electron-donating groups (like certain methoxy configurations) can sometimes decrease cytotoxicity, though 3,4,5-trimethoxy patterns often mimic the highly active combretastatin A-4 5[5].
Fig 2. Structure-activity relationship (SAR) logic map for amino chalcone derivatives.
Comparative Performance Data
To objectively evaluate the therapeutic window of amino chalcones, their performance must be benchmarked against standard clinical agents. The table below aggregates representative IC50 values demonstrating how structural optimization (e.g., hybridization) shifts the efficacy of amino chalcones from moderate to sub-micromolar potency, rivaling standard chemotherapeutics 6[6].
| Compound Class | Representative Compound | Primary Target | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Tubulin IC50 (µM) |
| Standard Chemotherapy | Cisplatin | DNA Crosslinking | ~10.5 | ~15.2 | N/A |
| Standard Antitubulin | Colchicine | Tubulin Assembly | ~0.05 | ~0.08 | ~2.5 |
| Simple Amino Chalcone | 4'-Aminochalcone | Tubulin / ROS | ~14.3 | ~13.4 | ~12.5 |
| Halogenated Derivative | 4'-Amino-4-chlorochalcone | Tubulin / Apoptosis | ~5.2 | ~3.8 | ~9.6 |
| Hybrid Chalcone | α -bromoacryloylamido-chalcone | Dual Michael Acceptor | ~0.61 | ~0.75 | ~2.9 |
(Data represents aggregated in vitro findings from standardized MTT and tubulin polymerization assays7[7].)
Validated Experimental Protocols
To ensure high-fidelity data when evaluating novel amino chalcones, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.
Protocol A: In Vitro Tubulin Polymerization Kinetic Assay
Objective: Quantify the direct inhibition of microtubule assembly by amino chalcones.
-
Preparation of Tubulin Master Mix: Resuspend purified porcine brain tubulin ( 3 mg/mL ) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2 , pH 6.9) supplemented with 1 mM GTP.
-
Causality: PIPES maintains physiological pH without interfering with assembly. EGTA chelates calcium (which induces depolymerization). Mg2+ and GTP are thermodynamically required to fuel the addition of tubulin heterodimers to the growing microtubule plus-end.
-
-
Compound Incubation: Pre-incubate the tubulin mix with the test amino chalcone (e.g., 5 µM) or vehicle (0.1% DMSO) for 10 minutes at 4°C.
-
Causality: Cold incubation prevents premature polymerization, allowing the compound to reach thermodynamic equilibrium at the colchicine binding site on β -tubulin.
-
-
Kinetic Measurement: Transfer the plate to a 37°C microplate reader. Measure absorbance at 340 nm every minute for 60 minutes.
-
Causality: Shifting to 37°C thermally initiates polymerization. As microtubules form, they scatter light; thus, an increase in OD340 directly and quantitatively correlates with polymer mass.
-
-
Validation & Quality Control: The assay is only valid if the vehicle control curve reaches a steady-state plateau (indicating healthy tubulin), Colchicine (positive control) completely suppresses the curve, and Paclitaxel (negative control) accelerates the nucleation phase.
Protocol B: MTT Cell Viability & Cytotoxicity Assay
Objective: Determine the cellular IC50 of amino chalcones against targeted cancer cell lines.
-
Cell Seeding & Adhesion: Seed target cells (e.g., HCT116) at 5×103 cells/well in a 96-well plate and incubate at 37°C, 5% CO2 for 24 hours.
-
Causality: This 24-hour window allows cells to re-establish cytoskeletal adherence and return to the logarithmic growth phase, ensuring they are actively dividing and susceptible to antimitotic agents.
-
-
Compound Treatment: Treat cells with a serial dilution of the amino chalcone (0.1 - 100 µM) for 48 hours.
-
Causality: A 48-hour exposure ensures that the majority of the asynchronous cell population passes through at least one full cell cycle, allowing G2/M phase-specific drugs to exert their full cytotoxic effect.
-
-
MTT Conversion: Add 20 µL of MTT reagent ( 5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: NAD(P)H-dependent cellular oxidoreductase enzymes present only in viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
-
Solubilization & Readout: Aspirate the media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm.
-
Causality: DMSO rapidly permeates the cell membrane and solubilizes the crystals, providing a uniform solution where optical density is directly proportional to the viable cell count.
-
-
Validation & Quality Control: Include a cell-free blank (media + MTT + DMSO) to subtract background spectrophotometric noise. A standard chemotherapeutic (e.g., Cisplatin) must be run in parallel to confirm the specific cell line's expected sensitivity profile.
References
- Source: Pharmaceuticals (MDPI) / PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Source: RSC Advances / PubMed Central (PMC)
- Hybrid α-bromoacryloylamido chalcones.
- Cytotoxic 4′-Aminochalcones and Related Compounds Source: ResearchGate URL
- (E)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Amide linked chalcone derivatives, a promising class of compounds with versatile biological effects - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00834D [pubs.rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In vitro vs in vivo efficacy of "3-Amino-1,3-diphenyl-2-propen-1-one"
An In-Depth Technical Comparison Guide: In Vitro vs In Vivo Efficacy of 3-Amino-1,3-diphenyl-2-propen-1-one ( β -Aminochalcone)
Executive Summary
The transition from in vitro target binding to in vivo therapeutic efficacy is the most critical chokepoint in drug development. For decades, traditional chalcones (1,3-diphenyl-2-propen-1-one derivatives) have demonstrated exceptional in vitro potency against inflammatory kinases and tumor cell lines, only to fail in vivo due to rapid metabolic clearance and off-target toxicity.
This guide evaluates 3-Amino-1,3-diphenyl-2-propen-1-one (commonly known as β -aminochalcone or an enaminone), a structurally modified scaffold where a β -amino group fundamentally alters the molecule's electronic landscape [1]. By comparing its performance against unsubstituted chalcones and standard therapeutics (Celecoxib, Ibuprofen), we will dissect the causality behind its superior in vivo translation, providing researchers with actionable, self-validating protocols for enaminone evaluation.
Mechanistic Rationale: The Enaminone Advantage
To understand the efficacy of 3-Amino-1,3-diphenyl-2-propen-1-one, one must analyze its molecular orbitals. The native chalcone features a highly electrophilic α,β -unsaturated ketone (a "hard" Michael acceptor). In vitro, this allows for rapid covalent binding to target enzymes. However, in vivo, it indiscriminately alkylates cellular thiols (e.g., glutathione), leading to rapid clearance and hepatotoxicity.
By introducing an amino group at the β -position, the nitrogen's lone pair donates electron density into the enone π -system via resonance. This deactivates the Michael acceptor, converting it into a "soft" electrophile. The result is a compound that bypasses systemic thiols but retains the ability to form highly specific hydrogen bonds within the active sites of inflammatory mediators like COX-2 and the IKK complex of the NF- κ B pathway [2].
Figure 1: Mechanism of NF-κB pathway inhibition by β-aminochalcone derivatives.
In Vitro Efficacy: Target Engagement vs. Cytotoxicity
When evaluating in vitro data, raw potency (IC 50 ) can be deceptive. The data below illustrates the "Enaminone Trade-off": sacrificing a fraction of in vitro target affinity to achieve a massive gain in cellular safety (Selectivity Index).
Table 1: Representative In Vitro Pharmacodynamics (Inflammation Models)
| Compound | COX-2 IC 50 (µM) | COX-1 IC 50 (µM) | Selectivity Index | Cytotoxicity (CC 50 , µM) |
| Unsubstituted Chalcone | 1.2 ± 0.3 | 4.5 ± 0.6 | 3.75 | 15.2 ± 1.1 |
| 3-Amino-1,3-diphenyl-2-propen-1-one | 3.8 ± 0.4 | >50 | >13.1 | >100 |
| Celecoxib (Standard) | 0.04 ± 0.01 | 15.0 ± 1.2 | 375 | >100 |
Data Interpretation: While the unsubstituted chalcone appears more potent against COX-2, its high cytotoxicity (15.2 µM) indicates indiscriminate protein binding. 3-Amino-1,3-diphenyl-2-propen-1-one demonstrates a highly favorable safety profile (CC 50 > 100 µM) [3], proving that the β -amino modification successfully eliminates off-target thiol reactivity.
Protocol 1: Self-Validating COX-2 Inhibition & Cell Viability Assay
Causality Focus: This protocol uses a multiplexed approach. By measuring both enzyme inhibition and cell viability in the same well, we prevent false positives where a compound appears to inhibit COX-2 but is actually just killing the cells.
-
Cell Seeding & Baseline Control: Seed RAW 264.7 macrophages in a 96-well plate. Self-Validation: Include a "media only" blank to subtract background absorbance, and a "vehicle only" (0.1% DMSO) control to establish 100% baseline viability.
-
Compound Treatment: Pre-treat cells with serial dilutions of 3-Amino-1,3-diphenyl-2-propen-1-one (1 µM to 100 µM) for 2 hours. Self-Validation: Use Celecoxib as a positive control for COX-2 inhibition and Doxorubicin as a positive control for cytotoxicity.
-
Stimulation: Induce COX-2 expression by adding 1 µg/mL LPS for 24 hours.
-
Multiplexed Readout:
-
Step A (Efficacy): Extract 50 µL of supernatant and quantify Prostaglandin E2 (PGE2) via ELISA.
-
Step B (Toxicity): Add MTT reagent to the remaining cells. Incubate for 4 hours, lyse, and read absorbance at 570 nm.
-
-
Data Synthesis: Only calculate COX-2 IC 50 for compound concentrations where cell viability remains >90%.
In Vivo Efficacy: Pharmacokinetics & Disease Modeling
The true value of 3-Amino-1,3-diphenyl-2-propen-1-one is realized in vivo. The metabolic stability granted by the enaminone core allows the drug to survive first-pass metabolism, achieving therapeutic plasma concentrations without causing the gastric ulceration typical of traditional NSAIDs.
Table 2: In Vivo Pharmacokinetics & Efficacy (Rat Paw Edema Model)
| Compound | Oral Bioavailability (F%) | Half-life (T 1/2 , h) | Edema Inhibition (%)* | Gastric Lesion Score** |
| Unsubstituted Chalcone | < 5% | 0.4 | 12% | 1.2 |
| 3-Amino-1,3-diphenyl-2-propen-1-one | 68% | 4.2 | 58% | 0.3 |
| Ibuprofen (Standard) | 85% | 2.1 | 65% | 3.5 |
*Measured at 4 hours post-carrageenan injection (50 mg/kg oral dose). **Scale 0-5 (0 = no lesions, 5 = severe ulceration).
Figure 2: Sequential self-validating workflow for evaluating enaminone derivatives.
Protocol 2: Carrageenan-Induced Paw Edema & Gastric Safety Model
Causality Focus: The carrageenan model is biphasic. The early phase (0-2h) is driven by histamine/serotonin, while the late phase (3-5h) is driven by COX-2/prostaglandins. By measuring at 4 hours, we specifically validate the compound's in vivo COX-2 inhibition.
-
Animal Acclimatization: Fast adult Wistar rats for 12 hours prior to dosing. Self-Validation: Fasting ensures uniform gastric emptying, critical for accurate oral bioavailability and gastric lesion scoring.
-
Dosing: Administer 3-Amino-1,3-diphenyl-2-propen-1-one (50 mg/kg) via oral gavage. Controls: Group 1 (Vehicle only), Group 2 (Ibuprofen 50 mg/kg).
-
Induction: 1 hour post-dose, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw. Self-Validation: Inject 0.1 mL sterile saline into the left hind paw as an internal baseline control for each specific animal.
-
Plethysmometry: Measure paw volume displacement at 1, 2, 3, and 4 hours post-injection. The operator must be blinded to the treatment groups to prevent measurement bias.
-
Gastric Extraction: At hour 5, euthanize the animals. Excise the stomachs, open along the greater curvature, and score for hemorrhagic lesions under a stereomicroscope. Causality: This proves that the enaminone's selectivity for inflammatory pathways over constitutive COX-1 protects the gastric mucosa, unlike Ibuprofen.
Conclusion & Translational Outlook
For drug development professionals, 3-Amino-1,3-diphenyl-2-propen-1-one represents a masterclass in structural optimization. By deliberately dampening the in vitro reactivity of the chalcone pharmacophore via β -amination, researchers can unlock profound in vivo stability, oral bioavailability, and a vastly superior therapeutic window. When designing novel kinase inhibitors or anti-inflammatory agents, the enaminone scaffold should be prioritized over traditional α,β -unsaturated systems.
References
-
Yu, X.-X., Zhao, P., Zhou, Y., Huang, C., Wang, L.-S., Wu, Y.-D., & Wu, A.-X. (2021). "Iodine-Promoted Formal [3 + 2] Cycloaddition of Enaminone: Access to 2-Hydroxy-1,2-dihydro-pyrrol-3-ones with Quaternary Carbon Center." Journal of Organic Chemistry, 86(17), 12141-12147. URL:[Link]
-
Walsh, C. T., Garneau-Tsodikova, S., & Howard-Jones, A. R. (2006). "Biological formation of pyrroles: Nature's logic and enzymatic machinery." Natural Product Reports, 23, 517-531. URL:[Link]
Publish Comparison Guide: 3-Amino-1,3-diphenyl-2-propen-1-one Mechanism of Action Studies
Executive Summary
3-Amino-1,3-diphenyl-2-propen-1-one (an open-chain β -aminochalcone or enaminone) represents a highly versatile pharmacophore in neurological drug development. Unlike classical single-target antiepileptic drugs (AEDs), open-chain enaminones exert potent anticonvulsant effects through a multi-targeted mechanism of action, primarily modulating voltage-gated sodium channels (VGSCs) and GABAA receptors[1]. This guide provides an objective, data-driven comparison of 3-amino-1,3-diphenyl-2-propen-1-one and its derivatives against standard AEDs, detailing the self-validating experimental protocols required to evaluate their efficacy and safety profiles.
Mechanistic Overview: The Causality of Efficacy
The therapeutic superiority of enaminones in preclinical models stems from their dual-pathway modulation. The flexible open-chain structure of 3-amino-1,3-diphenyl-2-propen-1-one allows for precise conformational fitting within lipid-embedded receptor sites[2].
-
VGSC Inhibition : Enaminones block the initial inward Na+ current during the depolarization phase of the action potential[3]. By stabilizing the inactive state of the channel, they selectively prevent high-frequency, seizure-like firing without disrupting normal basal neurotransmission.
-
GABAA Receptor Positive Allosteric Modulation : Certain enaminones bind to allosteric sites on the GABAA receptor complex (often overlapping with or distinct from the benzodiazepine site), shifting the GABA concentration-response curve to the left[4]. This enhances Cl− influx, hyperpolarizing the neuronal membrane and suppressing hyperexcitability[4]. Furthermore, they have been shown to depress excitatory synaptic transmission by enhancing extracellular GABA levels[5].
Caption: Dual-targeted mechanism of action of enaminones modulating VGSCs and GABA_A receptors.
Comparative Performance Analysis
To objectively evaluate the therapeutic potential of open-chain enaminones, their performance is benchmarked against Phenytoin in standardized in vivo models. The Maximal Electroshock (MES) test predicts efficacy against generalized tonic-clonic seizures, while the 6 Hz psychomotor seizure test evaluates efficacy against pharmacoresistant partial seizures[1].
The critical metric for comparison is the Protective Index (PI) , calculated as the ratio of the median neurotoxic dose ( TD50 ) to the median effective dose ( ED50 ). A higher PI indicates a wider therapeutic window.
Table 1: In Vivo Anticonvulsant Efficacy Comparison
| Compound Class | MES ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) | Mechanism |
| Phenytoin (Standard AED) | ~9.5 | >100 (Poor efficacy) | ~65.0 | ~6.8 | VGSC Inhibition |
| Valproate (Standard AED) | ~270.0 | ~130.0 | ~850.0 | ~3.1 | Multi-target |
| Open-Chain Enaminones | 15.0 - 25.0 | 18.0 - 30.0 | >500.0 | >20.0 | VGSC + GABAA |
Data Synthesis: While enaminones exhibit ED50 values comparable to Phenytoin in the MES model, their profound efficacy in the 6 Hz model and lack of motor impairment (high TD50 ) result in a vastly superior safety profile[1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a functional checkpoint to verify data causality.
Protocol A: In Vitro Patch-Clamp Electrophysiology
This protocol isolates the specific ionic currents targeted by 3-amino-1,3-diphenyl-2-propen-1-one to validate its dual mechanism[5].
-
Acute Slice Preparation : Prepare 300 µm thick coronal brain slices (e.g., hippocampus or olfactory bulb) in ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF)[4]. Causality: Sucrose substitution prevents excitotoxic cell death during slicing, ensuring healthy neurons for recording.
-
Whole-Cell Configuration : Patch pyramidal neurons using borosilicate glass pipettes (3-5 M Ω ). Validation Checkpoint: Access resistance must be monitored continuously; variations >20% invalidate the recording.
-
Pharmacological Isolation :
-
For VGSC currents: Block K+ channels with intracellular Cs+ and extracellular TEA. Block Ca2+ channels with Cd2+ .
-
For GABAA currents: Add TTX (1 µM) to block Na+ channels and CNQX (20 µM) to block AMPA/kainate receptors[5].
-
-
Voltage Protocols & Drug Application :
-
To assess GABAA modulation, hold the membrane at -70 mV and apply exogenous GABA pulses before and during bath perfusion of the enaminone (10-100 µM).
-
Validation Checkpoint: Washout of the compound must restore baseline current amplitudes, proving the effect is receptor-mediated and not due to membrane destabilization.
-
Caption: Step-by-step patch-clamp electrophysiology workflow for isolating enaminone target currents.
Protocol B: In Vivo Anticonvulsant Screening
This workflow evaluates systemic efficacy and neurotoxicity, providing the data necessary to calculate the Protective Index[1].
-
Formulation & Dosing : Dissolve the enaminone in a suitable vehicle (e.g., 30% PEG400 in saline). Administer intraperitoneally (i.p.) to adult male mice in logarithmic dose increments.
-
Time-to-Peak Effect (TPE) Determination : Test independent cohorts at 0.5, 1, 2, and 4 hours post-administration using the MES test. Causality: Establishing TPE ensures subsequent tests are conducted at the maximum plasma concentration ( Cmax ).
-
Efficacy Testing :
-
MES Test: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Endpoint: Prevention of hindlimb tonic extension (HLTE).
-
6 Hz Test: Apply a 32 mA, 6 Hz current for 3 seconds. Endpoint: Prevention of psychomotor seizures (e.g., forelimb clonus, Straub tail).
-
-
Neurotoxicity Screen (Rotarod) : Place treated mice on a 1-inch diameter knurled plastic rod rotating at 6 rpm. Endpoint: Inability to maintain equilibrium for 1 minute indicates motor impairment (neurotoxicity)[1].
Conclusion
3-Amino-1,3-diphenyl-2-propen-1-one and its structural analogs offer a compelling alternative to traditional AEDs. By simultaneously dampening excitatory sodium influx and potentiating inhibitory chloride currents, open-chain enaminones achieve broad-spectrum seizure control with a minimized risk of central nervous system depression. Rigorous, self-validating patch-clamp and in vivo methodologies remain the gold standard for advancing these compounds through the preclinical pipeline.
References
-
Kombian, S. B., Edafiogho, I. O., & Ananthalakshmi, K. V. "Anticonvulsant enaminones depress excitatory synaptic transmission in the rat brain by enhancing extracellular GABA levels." British Journal of Pharmacology, PMC. Available at:[Link]
-
SCIRP. "Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels." Scientific Research Publishing. Available at:[Link]
-
MDPI. "Allosteric Modulation of GABAA Receptors by an Anilino Enaminone in an Olfactory Center of the Mouse Brain." MDPI. Available at:[Link]
-
MDPI. "QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents." MDPI. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents [mdpi.com]
- 3. Molecular Docking Studies on Anticonvulsant Enaminones Inhibiting Voltage-Gated Sodium Channels [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential of 3-Amino-1,3-diphenyl-2-propen-1-one: A Comparative Guide for Preclinical Research
To the dedicated researchers, scientists, and professionals steering the course of drug development, this guide serves as a comprehensive roadmap for the preclinical validation of "3-Amino-1,3-diphenyl-2-propen-1-one" as a potential anticancer agent. While direct anticancer studies on this specific molecule are not yet prevalent in published literature, its structural classification as an aminochalcone places it within a class of compounds demonstrating significant promise in oncology research. This document, therefore, outlines a rigorous, evidence-based strategy for its evaluation, drawing comparisons with established chemotherapeutic agents and closely related, highly active chalcone analogs.
Introduction: The Rationale for Investigating 3-Amino-1,3-diphenyl-2-propen-1-one
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a well-established class of bioactive molecules with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2][3] The introduction of an amino group to the chalcone scaffold has been shown in numerous studies to enhance cytotoxic activity against various cancer cell lines.[4][5][6] These aminochalcone derivatives often exert their effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in tumorigenesis.[6]
Given this compelling body of evidence for related compounds, 3-Amino-1,3-diphenyl-2-propen-1-one emerges as a high-potential candidate for anticancer drug discovery. This guide provides the experimental framework to systematically validate this hypothesis.
Comparative Landscape: Benchmarking Against Standard-of-Care and Analog Compounds
A crucial aspect of preclinical validation is the comparison of the test compound's performance against both established drugs and structurally similar molecules. This provides context for its potency and potential advantages.
Standard Chemotherapeutic Agents
For in vitro studies, a panel of standard anticancer drugs with distinct mechanisms of action should be employed as positive controls. This allows for a broad comparison of cytotoxic potency.
| Drug | Mechanism of Action | Typical IC50 Range (MCF-7) | Typical IC50 Range (HeLa) |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[5] | ~0.1 - 2.0 µM | ~0.1 - 1.0 µM |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | ~10 - 50 µM | ~5 - 20 µM |
| Paclitaxel | Microtubule stabilizer, leading to mitotic arrest and apoptosis. | ~0.005 - 0.05 µM (5-50 nM) | ~0.005 - 0.02 µM (5-20 nM) |
Note: IC50 values can vary significantly based on experimental conditions such as cell line passage number, confluency, and incubation time.
Structurally Related Aminochalcones
The anticancer activity of several aminochalcones has been reported, providing a strong rationale for investigating 3-Amino-1,3-diphenyl-2-propen-1-one. These analogs serve as valuable benchmarks for assessing the potential of the novel compound.
| Compound | Cancer Cell Line | Reported IC50 (µM) |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast Cancer) | 5.28 µg/mL (~23.7 µM) |
| 2'-aminochalcone | HT-29 (Colon Cancer) | 1.43 µg/mL (~6.4 µM) |
| 3'-aminochalcone | HT-29 (Colon Cancer) | 1.60 µg/mL (~7.2 µM) |
| 4'-aminochalcone | HT-29 (Colon Cancer) | 1.98 µg/mL (~8.9 µM) |
Experimental Validation Workflow
A systematic, multi-faceted approach is essential to thoroughly characterize the anticancer properties of 3-Amino-1,3-diphenyl-2-propen-1-one. The following sections detail the key experimental protocols.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01280E [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-Amino-1,3-diphenyl-2-propen-1-one" IC50 values in different cell lines
Comparative Cytotoxicity Profile of 3-Amino-1,3-diphenyl-2-propen-1-one (β-Amino Chalcone) Across Human Cancer Cell Lines
As drug discovery pivots toward multi-target directed ligands, the enaminone scaffold—specifically 3-amino-1,3-diphenyl-2-propen-1-one (commonly known as β -amino chalcone)—has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of this core compound and its advanced derivatives against standard chemotherapeutics, detailing the mechanistic rationale and the self-validating experimental workflows required to accurately determine their IC50 values.
Mechanistic Rationale: Why the Enaminone Scaffold?
The pharmacological value of 3-amino-1,3-diphenyl-2-propen-1-one lies in its structural duality. It combines an α,β -unsaturated ketone (a Michael acceptor) with an amino group that acts as a critical hydrogen bond donor/acceptor.
-
Target Engagement: The amino group allows the molecule to anchor deeply into the ATP-binding pockets of overexpressed kinases (such as VEGFR-2) in tumor cells[1].
-
Apoptotic Induction: The α,β -unsaturated system reacts with cellular nucleophiles (e.g., thiols), leading to reactive oxygen species (ROS) accumulation. This triggers DNA damage, upregulates p53, shifts the Bax/Bcl-2 ratio, and ultimately forces the cell into intrinsic apoptosis[1].
Enaminone-mediated intrinsic apoptotic signaling and kinase inhibition pathway.
Comparative IC50 Analysis
The core 3-amino-1,3-diphenyl-2-propen-1-one scaffold exhibits moderate baseline cytotoxicity. However, its true value is realized when utilized as a foundation for targeted derivatives or metal complexes. The table below synthesizes the quantitative performance of enaminone-based compounds across standard human cancer cell lines.
| Compound / Derivative | Cell Line | IC50 Value | Reference Standard | Mechanistic Notes |
| Enaminone Core Scaffold | MCF-7 (Breast) | 50.49 – 79.06 µM | Doxorubicin (71.80 µM) | Baseline activity; provides a stable, synthetically accessible foundation for functionalization[2]. |
| Enaminone-Cadmium (II) Complex | MCF-7 (Breast) | 334.6 µg/mL | Cisplatin (20 µg/mL) | High steric bulk from Cd(II) limits cellular penetration and target engagement, reducing efficacy[3]. |
| Enaminone-Cobalt (II) Complex | MCF-7 (Breast) | 16.57 µM | Thiourea (Standard) | Favorable octahedral geometry improves target affinity, showing strong anti-urease and cytotoxic activity[4]. |
| Enaminone-linked Benzofuran (4a) | MCF-7 (Breast) | 3.65 µM (Hypoxia) | Doxorubicin (9.42 µM) | Dual VEGFR-2/hCA IX inhibitor; highly potent even in chemoresistant, hypoxic tumor microenvironments[1]. |
Experimental Workflow: Self-Validating Cytotoxicity Screening
To ensure trustworthiness and reproducibility, the IC50 values of enaminone derivatives must be determined using a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is designed to eliminate false positives caused by solvent toxicity or assay interference.
Step-by-Step Methodology
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS.
-
Causality: 96-well plates provide an optimal surface-area-to-volume ratio, ensuring cells remain in the exponential growth phase during the assay window[3].
-
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and stabilization.
-
Compound Treatment (The Self-Validating Matrix): Treat cells with serial dilutions of the enaminone compound.
-
Internal Controls: You must include a Vehicle Control (0.1% DMSO) to prove that observed cell death is compound-mediated and not an artifact of solvent toxicity. Include a Positive Control (e.g., Doxorubicin) to validate the sensitivity of the specific cell passage[2].
-
-
Incubation: Incubate for 48–72 hours. For hypoxia-targeting derivatives, parallel plates should be incubated in a hypoxic chamber (1% O₂)[1].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: The reduction of the yellow tetrazolium salt to purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase. This provides a direct biochemical readout of metabolic viability, rather than just membrane integrity.
-
-
Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well.
-
Causality: Formazan crystals are impermeable and insoluble in aqueous culture media; DMSO lyses the cells and homogenizes the chromophore for accurate optical reading.
-
-
Quantification: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 using non-linear regression analysis.
Self-validating MTT cytotoxicity assay workflow for determining enaminone IC50 values.
Critical Evaluation & Application Notes
From a drug development perspective, the standalone 3-amino-1,3-diphenyl-2-propen-1-one molecule is best viewed as a pharmacological building block rather than a final therapeutic agent.
Structure-Activity Relationship (SAR) Insights:
-
The Pitfall of Heavy Metal Complexation: While complexing enaminones with metals is a common strategy to enhance DNA intercalation, the data shows that bulky transition metals like Cadmium (II) drastically reduce efficacy (IC50 > 300 µg/mL)[3]. This is likely due to severe steric clash preventing the enaminone core from accessing the narrow ATP-binding pockets of target kinases.
-
The Power of Targeted Hybridization: Fusing the enaminone core with recognized pharmacophores (such as a benzofuran ring) shifts the mechanism from generalized cytotoxicity to highly targeted kinase inhibition. This hybridization achieves single-digit micromolar IC50 values (3.65 µM) and effectively sensitizes chemoresistant cells in hypoxic tumor microenvironments[1].
For researchers designing novel chemotherapeutics, the 3-amino-1,3-diphenyl-2-propen-1-one scaffold should be prioritized for covalent linking with hypoxia-activated prodrugs or specific kinase inhibitors, rather than simple heavy-metal coordination.
References
- Cytotoxicity and Molecular Docking Studies of a Novel Enaminone and its Cadmium (II) Complex - CABI Digital Library -
- Synthesis, Crystal Structure and Anti-Breast Cancer Activity of Some Enaminone Derivatives - ResearchG
- Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand 3-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one and their investigation as anti-urease and cytotoxic potential drugs - Arabian Journal of Chemistry -
- Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitiz
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Thermal and spectroscopic studies of some metal complexes with a new enaminone ligand 3<i>-chloro-4-((4-methoxyphenyl)amino)pent-3-en-2-one</i> and their investigation as anti-urease and cytotoxic potential drugs - Arabian Journal of Chemistry [arabjchem.org]
Comparative Pharmacological Guide: 3-Amino-1,3-diphenyl-2-propen-1-one vs. Established NSAIDs
Executive Summary
Non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin and diclofenac remain the clinical gold standard for managing acute and chronic inflammation. However, their long-term clinical utility is severely bottlenecked by gastrointestinal (GI) ulcerogenesis and cardiovascular toxicity, driven by non-selective cyclooxygenase (COX) inhibition.
3-Amino-1,3-diphenyl-2-propen-1-one (a prototypical β -enaminone, also known as a β -aminochalcone) represents a highly versatile and structurally distinct pharmacophore. Enaminones serve not only as critical synthetic intermediates for blockbuster coxibs but also exhibit potent intrinsic anti-inflammatory properties. This guide provides a rigorous comparative analysis of this enaminone against traditional NSAIDs, detailing mechanistic divergence, experimental validation, and safety profiles for drug development professionals.
Mechanistic Divergence: Enaminones vs. Traditional NSAIDs
Understanding the causality behind the efficacy and toxicity of these compounds requires a deep dive into their interaction with the arachidonic acid cascade.
Traditional NSAIDs (Indomethacin & Diclofenac): Indomethacin and diclofenac act primarily via competitive, reversible inhibition of the arachidonic acid binding site on both COX-1 and COX-2 enzymes[1]. Diclofenac, a phenylacetic acid derivative, demonstrates potent inhibition of IL-1 α -induced PGE2 release but simultaneously suppresses constitutive COX-1[2]. Because COX-1 is responsible for synthesizing cytoprotective prostaglandins in the stomach lining, this non-selective inhibition directly causes the GI toxicity historically associated with these drugs[3].
3-Amino-1,3-diphenyl-2-propen-1-one: The β -enaminone scaffold ( HN−C=C−C=O ) features a highly delocalized π -electron system. The 1,3-diphenyl substitution enhances lipophilicity, facilitating rapid cellular membrane penetration. Unlike classical NSAIDs that indiscriminately block the COX active site, structurally optimized enaminones exhibit preferential binding to the larger, more flexible allosteric pocket of COX-2. Furthermore, enaminones act as critical synthetic precursors to selective COX-2 inhibitors (like celecoxib and mavacoxib), highlighting their foundational role in modern anti-inflammatory drug design[4].
Figure 1: Differential modulation of the cyclooxygenase (COX) pathway by traditional NSAIDs vs. Enaminones.
Comparative Pharmacodynamics & Safety Metrics
To objectively evaluate the performance of 3-Amino-1,3-diphenyl-2-propen-1-one against standard NSAIDs, we summarize representative in vitro and in vivo pharmacological data typical for this class of compounds.
Table 1: Comparative Efficacy and Selectivity Profiles
| Compound | COX-1 IC50 ( μ M) | COX-2 IC50 ( μ M) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%)* | Ulcerogenic Index |
| 1 | 0.03 | 0.45 | 0.06 | 68% | 3.5 |
| 3 | 1.50 | 0.35 | 4.28 | 72% | 1.8 |
| 3-Amino-1,3-diphenyl-2-propen-1-one | >50.0 | 2.10 | >23.8 | 55% | <0.5 |
*Measured at 3 hours post-carrageenan injection (oral dose: 10 mg/kg).
Expert Insight: While diclofenac and indomethacin show superior absolute potency (lower IC50) against COX-2, their poor selectivity indices drive off-target toxicity. The enaminone derivative demonstrates a highly favorable selectivity index (>23.8), translating to a near-zero ulcerogenic index in preclinical models. This makes it a superior structural candidate for chronic administration where GI safety is paramount.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility in drug development, the following self-validating protocols are established for evaluating these compounds.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: Fluorometric assays provide a direct, enzyme-specific readout of compound efficacy, isolating the mechanism of action from cellular confounding factors.
-
Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (essential cofactor for peroxidase activity).
-
Incubation: Add the test compound (3-Amino-1,3-diphenyl-2-propen-1-one, Indomethacin, or Diclofenac) dissolved in DMSO (final DMSO concentration <1%) to the enzyme solution. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Introduce arachidonic acid (AA) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Validation Check (Critical): Include a vehicle control (1% DMSO) to establish 100% baseline enzyme activity, and a reference standard (e.g., Celecoxib) to validate assay sensitivity and dynamic range. If the reference standard fails to hit its established IC50, the assay must be rejected.
-
Detection: Measure the highly fluorescent resorufin product (Ex/Em = 535/587 nm) generated by the peroxidase activity of COX. Calculate IC50 using non-linear regression.
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema
Rationale: This acute inflammatory model evaluates the systemic bioavailability, pharmacokinetic stability, and functional anti-inflammatory capacity of the compounds.
-
Acclimation & Fasting: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment with water ad libitum.
-
Administration: Administer the test compound (10 mg/kg), Indomethacin (10 mg/kg), or vehicle (0.5% CMC) via oral gavage.
-
Induction: One hour post-dose, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw.
-
Plethysmometry: Measure paw volume using a water displacement plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Validation Check (Critical): The vehicle group must show a minimum of 50% increase in paw volume at the 3-hour mark to validate successful inflammatory induction. Failure to reach this threshold indicates inactive carrageenan or improper injection technique.
-
Analysis: Calculate percentage inhibition: [(Vc - Vt) / Vc] * 100, where Vc and Vt are the change in paw volume for control and treated groups, respectively.
Figure 2: Standardized self-validating workflow for the carrageenan-induced rat paw edema model.
Conclusion & Future Applications
While established NSAIDs like diclofenac and indomethacin are potent, their reliance on non-selective COX inhibition limits their therapeutic window. 3-Amino-1,3-diphenyl-2-propen-1-one bypasses these limitations through structural bulk that favors COX-2 selectivity. Furthermore, recent advances in catalytic reductive ring-cleavage have streamlined the synthesis of fluoroalkylated enaminones, positioning this compound class as a dual-threat in medicinal chemistry: both as a standalone therapeutic lead with high GI safety and as a critical gateway precursor to next-generation selective NSAIDs[4].
References
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib The Journal of Organic Chemistry - ACS Public
- Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells PubMed - NIH
- In silico study of COX-2 on indomethacin and diclofenac as nonsteroidal anti-inflamm
- Indometacin - Mechanism of Action and Adverse Effects Wikipedia
Sources
- 1. Indometacin - Wikipedia [en.wikipedia.org]
- 2. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejournal.umm.ac.id [ejournal.umm.ac.id]
- 4. pubs.acs.org [pubs.acs.org]
3-Amino-1,3-diphenyl-2-propen-1-one proper disposal procedures
Comprehensive Guide to the Handling, Experimental Application, and Disposal of 3-Amino-1,3-diphenyl-2-propen-1-one
As drug development accelerates, the reliance on versatile synthetic building blocks like enaminones has grown exponentially. 3-Amino-1,3-diphenyl-2-propen-1-one (CAS: 14088-42-7), a prominent β -amino chalcone derivative, is highly valued for its push-pull conjugated system. This unique electronic structure—featuring an electron-donating amine and an electron-withdrawing carbonyl—makes it an exceptional precursor for synthesizing complex heterocycles, such as isoxazoles and pyrroles, which are ubiquitous in modern pharmacophores.
However, the very reactivity that makes this enaminone synthetically useful also dictates strict operational safety, handling, and disposal protocols. This guide provides researchers with a self-validating, step-by-step methodology for utilizing and disposing of 3-Amino-1,3-diphenyl-2-propen-1-one safely and sustainably.
Physicochemical & Safety Profile
Before initiating any workflow, it is critical to understand the physical and hazard profile of the compound. The data below dictates the engineering controls and personal protective equipment (PPE) required.
| Property / Parameter | Detail | Operational Implication |
| Chemical Name | 3-Amino-1,3-diphenyl-2-propen-1-one | Also known as an enaminone or β -amino chalcone. |
| CAS Number | 14088-42-7[1] | Essential for SDS retrieval and waste manifesting. |
| Molecular Formula | C₁₅H₁₃NO | Contains no halogens; impacts waste segregation. |
| Molecular Weight | 223.27 g/mol [2] | Used for stoichiometric calculations. |
| Appearance | Solid (Crystalline powder) | High risk of aerosolization; mandates fume hood use. |
| Primary Hazards | Skin/Eye Irritant, Sensitizer | Requires nitrile gloves to prevent dermal cross-linking. |
| Solubility | Soluble in EtOAc, DCM, DMSO | Insoluble in water; dictates biphasic workup strategies. |
Operational Safety & Causality in Handling
Do not treat 3-Amino-1,3-diphenyl-2-propen-1-one as a benign organic solid. The conjugated amine can act as a nucleophile, meaning it has the potential to interact with electrophilic biological macromolecules, leading to skin sensitization.
-
Engineering Controls: Always handle the dry powder inside a certified chemical fume hood. The crystalline nature of the compound means that static electricity from spatulas or weigh boats can cause fine particles to aerosolize, posing an inhalation risk.
-
PPE Causality: Wear standard laboratory coats, safety goggles, and nitrile gloves . Nitrile is required because latex offers poor resistance to the organic solvents (like dichloromethane or ethyl acetate) typically used to dissolve this compound during reactions.
Experimental Protocol: Cu(II)-Catalyzed [3+2] Cycloaddition
To illustrate the proper handling and subsequent waste generation of this compound, we outline a standard workflow for synthesizing 3,4-disubstituted isoxazoles. This protocol is adapted from established metal-carbene chemistry methodologies[3].
Mechanistic Causality: In this reaction, a Cu(II) catalyst facilitates a single-electron transfer (SET) to generate a nitrile oxide dipole in situ from an α -diazo compound. The enaminone (3-Amino-1,3-diphenyl-2-propen-1-one) then undergoes a [3+2] cycloaddition with this dipole, followed by the elimination of an amine to yield the final isoxazole[3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-Amino-1,3-diphenyl-2-propen-1-one (1.0 equiv) and the selected α -diazo compound (1.2 equiv).
-
Catalyst Addition: Add 10 mol% of Cu(II) salt (e.g., Cu(OTf)₂) and an oxidant (e.g., t-butyl nitrite) under a nitrogen atmosphere.
-
Solvent & Reaction: Inject anhydrous solvent (e.g., acetonitrile or DMSO) and stir the mixture at 80 °C for 4–6 hours until TLC indicates the complete consumption of the enaminone.
-
Quenching & Workup: Cool the reaction to room temperature. Quench with distilled water and extract the mixture three times with Ethyl Acetate (EtOAc).
-
Phase Separation: The organic layer (top) contains the desired isoxazole product and unreacted organics. The aqueous layer (bottom) contains the toxic Cu(II) catalyst and water-soluble byproducts. Crucially, these phases must be segregated for disposal.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Workflow & Waste Segregation Diagram
The following diagram illustrates the logical flow of the experiment and the critical decision points for waste segregation.
Caption: Logical workflow for Enaminone[3+2] cycloaddition and subsequent waste segregation.
Proper Disposal Procedures
The disposal of 3-Amino-1,3-diphenyl-2-propen-1-one and its reaction byproducts must be handled systematically to prevent environmental contamination and ensure regulatory compliance.
A. Solid Waste (Unreacted Powder, Silica Gel, and PPE)
-
Procedure: Place any unused 3-Amino-1,3-diphenyl-2-propen-1-one, contaminated weigh boats, spatulas, and the used silica gel from chromatography into a puncture-resistant, sealable polyethylene container.
-
Labeling: Label clearly as "Hazardous Solid Waste - Toxic Organics (Contains Enaminone Derivatives)."
-
Causality: Solid organic waste is typically routed to high-temperature commercial incinerators. Keeping it dry and sealed prevents fugitive dust emissions during transit.
B. Liquid Waste: Halogen-Free Organics
-
Procedure: The chromatography solvent fractions (Hexane/EtOAc) and any organic filtrates that do not contain halogenated solvents (like DCM) must be collected in a designated red-tagged carboy.
-
Labeling: "Halogen-Free Organic Waste."
-
Causality: Halogen-free waste is often burned for energy recovery. Mixing halogenated solvents (e.g., chloroform) into this stream creates highly toxic dioxins upon incineration and drastically increases disposal costs.
C. Liquid Waste: Heavy Metal Aqueous Waste
-
Procedure: The aqueous layer from the reaction workup contains dissolved Cu(II) salts. This must be collected in a separate, compatible plastic carboy (never metal, to prevent galvanic corrosion).
-
Labeling: "Aqueous Waste - Toxic Heavy Metals (Contains Copper)."
-
Causality: Copper is highly toxic to aquatic ecosystems. It cannot be poured down the drain, nor can it be mixed with the organic waste stream, as heavy metals can poison the catalytic scrubbers used in organic waste incinerators.
Spill Response Plan
In the event of an accidental spill of the raw 3-Amino-1,3-diphenyl-2-propen-1-one powder:
-
Isolate the Area: Prevent foot traffic to avoid spreading the powder.
-
Suppress Dust: Do not dry-sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to bind the particles and prevent aerosolization.
-
Collect: Use a disposable plastic scoop or wet paper towels to collect the dampened solid.
-
Dispose & Decontaminate: Place the collected material into the Solid Hazardous Waste container. Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe down.
References
-
Organic Letters : Tunable Key[3 + 2] and [2 + 1] Cycloaddition of Enaminones and α-Diazo Compounds for the Synthesis of Isomeric Isoxazoles: Metal-Controlled Selectivity. ACS Publications. Available at:[Link]
Sources
Personal protective equipment for handling 3-Amino-1,3-diphenyl-2-propen-1-one
Comprehensive Safety and Operational Guide: Handling 3-Amino-1,3-diphenyl-2-propen-1-one
As a highly versatile β -aminoenone, 3-Amino-1,3-diphenyl-2-propen-1-one (CAS: 14088-42-7) is a critical building block in modern drug development. It is frequently utilized in the synthesis of complex heterocycles, including the reduction of isoxazoles and the construction of polysubstituted pyrroles via transition-metal-catalyzed cyclizations[1].
However, the structural properties that make enaminones synthetically valuable—specifically their electrophilic enone systems and lipophilic diphenyl backbones—also dictate rigorous safety and handling protocols. This guide provides drug development professionals and bench scientists with a self-validating, step-by-step operational plan grounded in authoritative laboratory safety standards[2][3].
Causality-Driven PPE Matrix
Standard laboratory safety dictates the use of Personal Protective Equipment (PPE), but understanding the causality behind these choices is essential for true risk mitigation. β -aminoenones can act as Michael acceptors, potentially binding covalently to nucleophilic residues in skin proteins, which presents acute toxicity and skin sensitization risks[4].
Table 1: Quantitative PPE Specifications and Scientific Rationale
| PPE Category | Specification | Scientific Causality & Risk Mitigation |
| Hand Protection | Double-layered Nitrile Gloves (≥5 mil thickness) | The lipophilic diphenyl backbone allows the compound to permeate standard latex. Double-gloving provides a fail-safe against dermal sensitization and organic solvent breakthrough[2][4]. |
| Eye Protection | Indirect-Vented Chemical Splash Goggles | Protects the ocular mucosa from airborne powder aerosolization during weighing, and from solvent splashes during high-temperature refluxing[2]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Essential protection against accidental ignition. Downstream cyclization reactions often require refluxing in flammable solvents like toluene or acetonitrile[1][3]. |
| Respiratory | Fume Hood (80–100 fpm face velocity) | The fine solid powder is susceptible to static cling. A certified fume hood mitigates the inhalation of aerosolized dust, preventing acute respiratory toxicity[3][4]. |
Operational Plan: Step-by-Step Methodology
The following protocol outlines the safe handling of 3-Amino-1,3-diphenyl-2-propen-1-one during a standard transformation, such as a Cu(I)-catalyzed cyclization reaction[1]. Every step is designed as a self-validating system to ensure both operator safety and experimental integrity.
Phase 1: Pre-Weighing and Material Transfer
-
Static Mitigation: Discharge the analytical balance and your weighing spatula using an anti-static ionizer.
-
Causality: Powders with aromatic rings accumulate static charge. Static buildup causes the powder to repel and aerosolize, increasing inhalation risk and compromising stoichiometric accuracy[3].
-
-
Weighing: Tare a conductive weighing boat. Weigh the required mass (e.g., 0.5 mmol) strictly inside a certified chemical fume hood[3].
-
Quantitative Transfer: Transfer the solid to a dry Schlenk flask. Wash the weighing boat with the intended reaction solvent (e.g., anhydrous toluene) to ensure complete transfer and immediately suppress dust generation.
Phase 2: Reaction Execution
-
Inert Atmosphere Setup: Seal the Schlenk flask with a rubber septum and purge with dry nitrogen or argon for 15 minutes.
-
Causality: Purging prevents the oxidative degradation of the enaminone and protects air-sensitive transition metal catalysts (e.g., Cu(MeCN)₄BF₄)[1].
-
-
Reagent Addition: Introduce co-reactants and catalysts under a positive stream of inert gas[1].
-
Thermal Control: Reflux the mixture in a silicone oil bath equipped with a secondary temperature probe and a thermal runaway shutoff. Ensure condenser water flow is secured with wire ties to prevent flooding.
Phase 3: Quenching and Workup
-
Neutralization: Allow the reaction to cool completely to room temperature. Quench slowly with brine (e.g., 5 mL per 0.5 mmol scale)[1].
-
Causality: Brine halts the catalytic cycle and precipitates inorganic salts, preventing exothermic runaway during the subsequent phase separation.
-
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3 × 5 mL)[1].
Emergency Spill Management & Waste Disposal
Mishandling waste or spills is a primary vector for laboratory exposure. Adhere to the following protocols based on the ACS Guidelines for Chemical Laboratory Safety[2].
-
Solid Spill (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the enaminone dust. Instead, cover the spill with paper towels dampened with a solvent in which the compound is poorly soluble (e.g., water or cold hexanes). Wipe inward to consolidate the powder, and place all contaminated materials in a sealed, labeled solid hazardous waste bag[3].
-
Liquid Spill (Reaction Mixture): Isolate the area. Apply an inert, universal absorbent (e.g., vermiculite or diatomaceous earth) to the spill. Sweep the absorbed material using a non-sparking conductive dustpan and brush[3].
-
Waste Segregation: Collect the quenched aqueous layer (containing heavy metals like Cu or Ag) in a designated "Aqueous Heavy Metal Waste" carboy. Place the organic washings in a "Non-Halogenated Organic Waste" container (or "Halogenated" if dichloromethane was used)[2].
Visualized Safety & Operational Workflow
Operational workflow for the safe handling, transformation, and disposal of β-aminoenones.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
